molecular formula C38H68N7O17P3S B15598414 8-MethylHexadecanoyl-CoA

8-MethylHexadecanoyl-CoA

Cat. No.: B15598414
M. Wt: 1020.0 g/mol
InChI Key: SQVMCKACFSOHKD-UHFFFAOYSA-N
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Description

8-MethylHexadecanoyl-CoA is a useful research compound. Its molecular formula is C38H68N7O17P3S and its molecular weight is 1020.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C38H68N7O17P3S

Molecular Weight

1020.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methylhexadecanethioate

InChI

InChI=1S/C38H68N7O17P3S/c1-5-6-7-8-9-12-15-26(2)16-13-10-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)

InChI Key

SQVMCKACFSOHKD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of 8-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathway of 8-MethylHexadecanoyl-CoA has not been explicitly detailed in published scientific literature. The following guide presents a scientifically plausible, hypothetical pathway constructed from established principles of branched-chain fatty acid metabolism.

Introduction

This compound is a saturated fatty acyl-CoA with a methyl group located on the eighth carbon. The position of this methyl branch is critical as it sterically hinders the standard β-oxidation pathway, necessitating alternative metabolic routes. This guide delineates a proposed metabolic cascade for this compound, integrating principles of both β-oxidation and α-oxidation.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is predicted to initiate with several cycles of β-oxidation until the methyl group poses a steric hindrance, at which point an α-oxidation step is likely employed. Following this, β-oxidation is expected to resume.

Step 1: Initial Cycles of β-Oxidation in the Mitochondria

The 17-carbon acyl-CoA chain (16-carbon backbone plus the CoA thioester) undergoes three cycles of mitochondrial β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis, releasing one molecule of acetyl-CoA in each cycle.

  • Starting Substrate: this compound

  • Cycle 1: Produces Acetyl-CoA and 6-Methyltetradecanoyl-CoA.

  • Cycle 2: Produces Acetyl-CoA and 4-Methyl-dodecanoyl-CoA.

  • Cycle 3: Produces Acetyl-CoA and 2-Methyl-decanoyl-CoA.

At this stage, the methyl group is at the α-carbon (C2) position, which can be handled by specific enzymes. However, after the next cycle of β-oxidation is initiated and the molecule is converted to 3-methyl-dodecanoyl-CoA, the methyl group at the β-carbon (C3) position blocks the action of 3-hydroxyacyl-CoA dehydrogenase, thereby halting further β-oxidation.[1][2]

Step 2: Peroxisomal α-Oxidation to Bypass the Methyl Branch

To overcome the β-oxidation block, the intermediate is likely transported to the peroxisome to undergo α-oxidation, a process well-documented for branched-chain fatty acids like phytanic acid.[3][4][5]

  • Activation: The fatty acid is activated to its CoA ester, which has already occurred in this case.

  • Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH), a non-heme iron-containing enzyme, hydroxylates the α-carbon.[6][7] This would convert 3-Methyldecanoyl-CoA to 2-Hydroxy-3-methyldecanoyl-CoA.

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves the bond between the α- and β-carbons.[4] This reaction would yield formyl-CoA and 2-Methylnonanal.

  • Dehydrogenation: The resulting aldehyde, 2-Methylnonanal, is oxidized by an aldehyde dehydrogenase to form 2-Methylnonanoic acid.[4]

Step 3: Resumption of β-Oxidation

2-Methylnonanoic acid can now be reactivated to 2-Methylnonanoyl-CoA and re-enter the β-oxidation pathway. As this is now an odd-chain fatty acid, its complete oxidation will yield both acetyl-CoA and a final three-carbon molecule, propionyl-CoA.[8]

  • Racemization: The (R)-stereoisomer of 2-methylacyl-CoAs, which is formed during the degradation of many branched-chain fatty acids, cannot be directly metabolized in β-oxidation. Alpha-methylacyl-CoA racemase (AMACR) converts the (2R)-methylacyl-CoA esters to their (2S)-epimers, which can then be processed by the β-oxidation machinery.[9][10][11][12]

  • β-Oxidation Cycles: 2-Methylnonanoyl-CoA (a 10-carbon branched fatty acyl-CoA) will undergo three more cycles of β-oxidation, yielding three molecules of acetyl-CoA and one molecule of propionyl-CoA.

Step 4: Metabolism of Propionyl-CoA

Propionyl-CoA is converted to the citric acid cycle intermediate, succinyl-CoA, through a three-step pathway primarily in the mitochondria:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[13][14]

  • Epimerization: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.

  • Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges (R)-methylmalonyl-CoA to form succinyl-CoA.[15][16] This succinyl-CoA can then enter the citric acid cycle.

Data Presentation

Table 1: Key Enzymes in the Proposed Metabolic Pathway of this compound and Related Kinetic Data

EnzymeEC NumberSubstrate(s)Product(s)Km Values
Phytanoyl-CoA Dioxygenase (PHYH)1.14.11.18Phytanoyl-CoA, 2-oxoglutarate, O₂2-Hydroxyphytanoyl-CoA, succinate, CO₂Apparent Km for 2-oxoglutarate: 27 µM; for Fe²⁺: 6 µM; for O₂: >200 µM[17]
Alpha-methylacyl-CoA racemase (AMACR)5.1.99.4(2R)-methylacyl-CoA(2S)-methylacyl-CoANot specified
Propionyl-CoA Carboxylase (PCC)6.4.1.3Propionyl-CoA, ATP, HCO₃⁻(S)-Methylmalonyl-CoA, ADP, PiPropionyl-CoA: 0.29 mM; Bicarbonate: 3.0 mM[14]
Methylmalonyl-CoA Mutase (MUT)5.4.99.2(R)-Methylmalonyl-CoASuccinyl-CoANot specified

Experimental Protocols

Detailed methodologies for elucidating a novel metabolic pathway such as that for this compound would involve a combination of in vitro and in vivo techniques.

Protocol 1: In Vitro Reconstitution of the Metabolic Pathway

  • Objective: To identify the enzymes and intermediates involved in the breakdown of this compound.

  • Methodology:

    • Synthesize radiolabeled (e.g., ¹⁴C or ¹³C) this compound.

    • Incubate the labeled substrate with purified candidate enzymes (e.g., acyl-CoA dehydrogenases, PHYH, AMACR) individually and in sequence.

    • Alternatively, incubate the substrate with mitochondrial and peroxisomal fractions isolated from rat liver homogenates.

    • Reaction products at various time points are separated using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The structure of intermediates and final products is determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Cellular Metabolism Studies using Stable Isotope Tracing

  • Objective: To trace the metabolic fate of 8-MethylHexadecanoic acid in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes).

    • Supplement the cell culture medium with stable isotope-labeled 8-MethylHexadecanoic acid (e.g., ¹³C-labeled).

    • After a defined incubation period, harvest the cells and quench metabolism.

    • Extract intracellular metabolites.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify labeled intermediates in the proposed pathway (e.g., shortened acyl-CoAs, acetyl-CoA, propionyl-CoA, and citric acid cycle intermediates).

Mandatory Visualization

Metabolic_Pathway_of_8_MethylHexadecanoyl_CoA cluster_mito1 Mitochondrial β-Oxidation (Initial Cycles) cluster_perox Peroxisomal α-Oxidation cluster_mito2 Mitochondrial β-Oxidation (Resumed) cluster_tca TCA Cycle Entry start This compound int1 6-Methyltetradecanoyl-CoA start->int1 β-Oxidation acetyl1 3x Acetyl-CoA start->acetyl1 int2 4-Methyldodecanoyl-CoA int1->int2 β-Oxidation int1->acetyl1 int3 3-Methyldecanoyl-CoA int2->int3 β-Oxidation int2->acetyl1 int4 2-Hydroxy-3-methyldecanoyl-CoA int3->int4 PHYH tca TCA Cycle acetyl1->tca int5 2-Methylnonanal + Formyl-CoA int4->int5 2-HPCL int6 2-Methylnonanoic Acid int5->int6 ALDH int7 2-Methylnonanoyl-CoA int6->int7 Activation acetyl2 3x Acetyl-CoA int7->acetyl2 propionyl Propionyl-CoA int7->propionyl 3x β-Oxidation acetyl2->tca succinyl Succinyl-CoA propionyl->succinyl PCC, MUT succinyl->tca

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis s1 Synthesize Radiolabeled This compound iv1 Incubate with Purified Enzymes or Subcellular Fractions s1->iv1 ic1 Culture Cells with Isotope-Labeled Substrate s1->ic1 iv2 Separate Products (HPLC, GC-MS) iv1->iv2 iv3 Identify Intermediates (MS, NMR) iv2->iv3 analysis Pathway Elucidation iv3->analysis ic2 Quench Metabolism & Extract Metabolites ic1->ic2 ic3 Analyze Labeled Products (LC-MS) ic2->ic3 ic3->analysis

Caption: General experimental workflow for pathway elucidation.

References

The Enigmatic Role of 8-MethylHexadecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-MethylHexadecanoyl-CoA is a branched-chain acyl-coenzyme A molecule whose specific biological roles remain largely uncharacterized in published literature. As an intermediate in lipid metabolism, its structure suggests involvement in pathways analogous to other branched-chain fatty acids, which are known to be crucial in membrane architecture, cellular signaling, and energy homeostasis. This technical guide synthesizes current knowledge on the metabolism of analogous branched-chain fatty acids to infer the probable synthesis, degradation, and cellular functions of this compound. Furthermore, it provides a framework of experimental protocols and data presentation necessary for its comprehensive investigation, aiming to stimulate and guide future research into this intriguing molecule.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. They are integral components of the lipidome in various organisms, from bacteria to mammals. In mammals, BCFAs are obtained from the diet, particularly from dairy and ruminant meat products, and can also be synthesized endogenously. The precursors for the synthesis of BCFAs with methyl branches near the end of the acyl chain (iso- and anteiso-fatty acids) are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.

The biological functions of BCFAs are diverse. They are known to influence the fluidity and structure of cellular membranes and can act as signaling molecules. Dysregulation of BCFA metabolism is associated with several metabolic disorders, highlighting their importance in cellular health. The activation of BCFAs to their coenzyme A (CoA) esters, such as this compound, is a prerequisite for their participation in most metabolic pathways.

Inferred Biosynthesis of this compound

While the direct biosynthetic pathway for this compound has not been elucidated, it is plausible that it is synthesized by the fatty acid synthase (FAS) complex. The synthesis of BCFAs typically utilizes a branched-chain acyl-CoA as a primer instead of acetyl-CoA. For iso- and anteiso-fatty acids, these primers are derived from the catabolism of BCAAs.

The origin of the methyl group at the C8 position of 8-methylhexadecanoic acid is less common than the terminal methylations of iso- and anteiso- BCFAs. It could arise from a methyl-branched primer that is elongated by FAS, or through a modification of a pre-existing fatty acid chain. The catabolism of certain amino acids can lead to the formation of methylmalonyl-CoA, which could potentially be incorporated during fatty acid elongation, leading to a mid-chain methyl branch.

G cluster_BCAA_Catabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA Branched_Acyl_CoA_Primers Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA, Isobutyryl-CoA) BCKA->Branched_Acyl_CoA_Primers FAS Fatty Acid Synthase (FAS) Branched_Acyl_CoA_Primers->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methyl_Branched_Fatty_Acyl_CoA Methyl-Branched Fatty Acyl-CoA (e.g., this compound) FAS->Methyl_Branched_Fatty_Acyl_CoA

Figure 1: Inferred biosynthetic pathway of methyl-branched fatty acyl-CoAs.

Inferred Degradation of this compound

The degradation of fatty acyl-CoAs primarily occurs through β-oxidation in the mitochondria and peroxisomes. For BCFAs, the location and presence of the methyl branch dictate the specific oxidative pathway.

The methyl group at the C8 position of this compound would not impede the initial cycles of β-oxidation. However, after three cycles of β-oxidation, the resulting molecule, 2-methyl-decanoyl-CoA, would have a methyl group at the β-carbon, which would block the action of acyl-CoA dehydrogenase. At this point, the metabolic pathway would likely diverge to an α-oxidation step to remove a single carbon, thus shifting the methyl group to the α-position and allowing β-oxidation to resume. This process is well-documented for phytanic acid.[1][2][3] Peroxisomes are the primary site for the oxidation of BCFAs, and it is highly probable that this compound is also metabolized in this organelle.[4][5][6][7]

G Start This compound (C17) BetaOx1 3 Cycles of β-Oxidation Start->BetaOx1 - 3 Acetyl-CoA Intermediate 2-Methyl-Decanoyl-CoA (C11) BetaOx1->Intermediate Block β-Oxidation Blocked Intermediate->Block AlphaOx α-Oxidation Block->AlphaOx Bypass Intermediate2 Pristanoyl-CoA analog (C10) AlphaOx->Intermediate2 - CO2 BetaOx2 Further β-Oxidation Intermediate2->BetaOx2 EndProducts Propionyl-CoA + Acetyl-CoA BetaOx2->EndProducts

Figure 2: Postulated degradation pathway of this compound.

Potential Biological Roles and Functions

Based on the functions of other BCFAs, this compound could have several biological roles:

  • Membrane Structure and Fluidity: Incorporation of 8-methylhexadecanoic acid into phospholipids (B1166683) could alter the physical properties of cellular membranes. The methyl branch would disrupt the tight packing of acyl chains, thereby increasing membrane fluidity.[8][9]

  • Energy Metabolism: Like other fatty acids, this compound can be catabolized to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for ATP production.

  • Signaling: Acyl-CoAs and free fatty acids can act as signaling molecules, regulating enzyme activity and gene expression. This compound or its derivatives could have specific signaling functions.[10][11]

Quantitative Data (Hypothetical Framework)

As no direct quantitative data for this compound exists, the following tables provide a template for how such data could be structured and presented once it becomes available through experimental investigation.

Table 1: Cellular Concentrations of this compound

Cell Type/TissueSubcellular CompartmentConcentration (pmol/mg protein)
HepatocytesCytosolData to be determined
MitochondriaData to be determined
PeroxisomesData to be determined
AdipocytesCytosolData to be determined
MitochondriaData to be determined
PeroxisomesData to be determined

Table 2: Kinetic Parameters of Enzymes Acting on this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Synthetase8-Methylhexadecanoic AcidData to be determinedData to be determined
Acyl-CoA DehydrogenaseThis compoundData to be determinedData to be determined
Phytanoyl-CoA Hydroxylase-like2-Methyl-Decanoyl-CoAData to be determinedData to be determined

Experimental Protocols

Investigating the biological role of this compound requires a combination of analytical chemistry, biochemistry, and cell biology techniques.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of acyl-CoAs from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724) with 0.1% formic acid, ice-cold

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold acetonitrile with 0.1% formic acid to the culture dish to precipitate proteins and extract metabolites.

  • Scrape the cells and transfer the extract to a microcentrifuge tube.

  • Add the internal standard.

  • Vortex vigorously and centrifuge at high speed to pellet the protein.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

In Vitro Enzyme Activity Assay for Acyl-CoA Dehydrogenase

This protocol measures the activity of acyl-CoA dehydrogenases using an artificial electron acceptor.

Materials:

  • Isolated mitochondria or peroxisomes, or purified recombinant enzyme

  • This compound (substrate)

  • Phenazine ethosulfate (PES) or Ferrocenium hexafluorophosphate (B91526) (electron acceptor)

  • 2,6-Dichlorophenolindophenol (DCPIP) (colorimetric indicator)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DCPIP, and the electron acceptor.

  • Add the mitochondrial/peroxisomal fraction or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the enzyme activity based on the rate of DCPIP reduction.

G cluster_extraction Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Extraction Acyl-CoA Extraction Cell_Culture->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: Experimental workflow for the quantification of this compound.

Conclusion and Future Directions

This compound represents a novel yet uncharacterized component of the cellular lipidome. Based on our understanding of BCFA metabolism, we can postulate its synthesis from BCAA-derived primers, its degradation via a combination of β- and α-oxidation likely within peroxisomes, and its potential roles in membrane biology and cellular signaling. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate this molecule. Future studies should focus on:

  • Definitive elucidation of its biosynthetic and degradative pathways.

  • Quantification of its cellular and subcellular pools under different physiological conditions.

  • Identification of the specific enzymes that act upon it.

  • Determination of its precise functional roles in health and disease.

Unraveling the biology of this compound will not only fill a gap in our knowledge of lipid metabolism but may also open new avenues for understanding and treating metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway associated with branched-chain fatty acids, with a specific focus on the intermediates of pristanic acid β-oxidation, the metabolic context of molecules like 8-Methylhexadecanoyl-CoA, and their implications in human health and disease. This document details the enzymatic steps, relevant quantitative data from cellular and patient studies, and comprehensive experimental protocols for the investigation of this critical metabolic pathway.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids, such as phytanic acid and its metabolic product pristanic acid, are derived from dietary sources, primarily from the consumption of dairy products, ruminant fats, and certain fish.[1] Unlike their straight-chain counterparts, the methyl branches on their carbon skeletons present a challenge for the standard mitochondrial β-oxidation machinery. Consequently, specialized enzymatic pathways, primarily located in peroxisomes, are required for their degradation.[2][3]

The accumulation of these fatty acids due to defects in their metabolic pathways leads to severe and debilitating genetic disorders, most notably Adult Refsum Disease.[4][5] This disease is characterized by the accumulation of phytanic acid and is caused by a deficiency in the α-oxidation pathway.[4] The subsequent metabolism of pristanic acid via peroxisomal β-oxidation is also critical, and defects in this pathway can lead to the accumulation of pristanic acid and its intermediates.[4]

While this compound is not a primary, direct intermediate in the β-oxidation of the C19 pristanic acid, its structure is representative of the types of methylated acyl-CoA molecules that are processed through this pathway. The principles and enzymatic machinery described herein for the degradation of pristanic acid are directly applicable to the metabolism of other, similar branched-chain acyl-CoAs. This guide will elucidate the intricate steps of this pathway, providing a foundational understanding for researchers in metabolic diseases and drug development.

The Peroxisomal β-Oxidation of Pristanic Acid: A Step-by-Step Breakdown

The degradation of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) occurs within the peroxisomes and involves three successive cycles of β-oxidation.[3][6] The end products are then transported to the mitochondria for complete oxidation.[2][3] The pathway is initiated by the α-oxidation of phytanic acid to pristanic acid.[2]

The key enzymatic steps for the β-oxidation of pristanoyl-CoA are as follows:

  • Activation: Pristanic acid is first activated to its coenzyme A thioester, pristanoyl-CoA.[7]

  • Racemization: Naturally occurring pristanic acid is a mix of (2R) and (2S) stereoisomers. The first enzyme in peroxisomal β-oxidation, acyl-CoA oxidase, is specific for the (2S) isomer. Therefore, (2R)-pristanoyl-CoA must be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR) .[3][8]

  • Oxidation: (2S)-Pristanoyl-CoA is oxidized by a branched-chain acyl-CoA oxidase (ACOX) to form trans-2,3-dehydropristanoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[7][9]

  • Hydration and Dehydrogenation: The next two steps are catalyzed by a D-bifunctional protein (DBP) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This enzyme first hydrates trans-2,3-dehydropristanoyl-CoA to 3-hydroxypristanoyl-CoA and then dehydrogenates it to 3-ketopristanoyl-CoA.[7]

  • Thiolytic Cleavage: The final step of the cycle is the thiolytic cleavage of 3-ketopristanoyl-CoA by the enzyme sterol carrier protein X (SCPx) , yielding propionyl-CoA (a C3 unit, due to the methyl branch at C2) and 4,8,12-trimethyltridecanoyl-CoA.[9]

This process is repeated for two more cycles, with the subsequent cycles releasing acetyl-CoA (a C2 unit). The final product of the three cycles of peroxisomal β-oxidation is 4,8-dimethylnonanoyl-CoA, which is then transported to the mitochondria as a carnitine ester for further degradation.[6][9]

Visualization of the Pristanic Acid β-Oxidation Pathway

The following diagram illustrates the sequential enzymatic reactions in the peroxisomal β-oxidation of pristanic acid.

Pristanic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA (2R/2S)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR (for 2R isomer) Dehydro_Pristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA S_Pristanoyl_CoA->Dehydro_Pristanoyl_CoA ACOX Hydroxy_Pristanoyl_CoA 3-Hydroxypristanoyl-CoA Dehydro_Pristanoyl_CoA->Hydroxy_Pristanoyl_CoA DBP (Hydratase) Keto_Pristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxy_Pristanoyl_CoA->Keto_Pristanoyl_CoA DBP (Dehydrogenase) Propionyl_CoA Propionyl-CoA Keto_Pristanoyl_CoA->Propionyl_CoA SCPx (Thiolase) Trimethyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Keto_Pristanoyl_CoA->Trimethyl_CoA SCPx (Thiolase) Cycle2_Products Acetyl-CoA + 4,8-Dimethylnonanoyl-CoA Trimethyl_CoA->Cycle2_Products 2 Cycles of β-Oxidation Mitochondria To Mitochondria Cycle2_Products->Mitochondria

Caption: Peroxisomal β-oxidation of pristanic acid.

Quantitative Data in Branched-Chain Fatty Acid Metabolism

The following tables summarize key quantitative findings from studies on branched-chain fatty acid metabolism, particularly in the context of Refsum disease.

AnalytePatient GroupPlasma Concentration (μM)Control GroupPlasma Concentration (μM)Reference
Phytanic Acid Refsum Disease200 - 3200Healthy Controls< 3[10]
Pristanic Acid Refsum Disease1 - 10Healthy Controls< 1[10]
Pristanic Acid Zellweger Syndrome50 - 400Healthy Controls< 1[10]

Table 1: Plasma concentrations of phytanic and pristanic acid in patients with peroxisomal disorders compared to healthy controls.

Subcellular FractionConditionPhytanic Acid Oxidation Rate (pmol/h/mg protein)Reference
Peroxisomes Control Fibroblasts37.1 ± 2.65[11]
Peroxisomes Refsum FibroblastsNot Detected[11]
Mitochondria Control Fibroblasts1.9 ± 0.3[11]
Mitochondria Refsum Fibroblasts2.04 ± 0.7[11]
Endoplasmic Reticulum Control Fibroblasts0.4 ± 0.07[11]
Endoplasmic Reticulum Refsum Fibroblasts0.43 ± 0.2[11]

Table 2: Rates of [1-¹⁴C]phytanic acid oxidation in subcellular fractions of cultured skin fibroblasts from control subjects and patients with Refsum disease.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of branched-chain fatty acid metabolism.

General Cell Culture Protocol for Fatty Acid Treatment

This protocol outlines a general procedure for culturing cells and treating them with branched-chain fatty acids to study their metabolic effects.

Cell_Culture_Workflow cluster_workflow Experimental Workflow Start Start: Frozen Cell Stock Thaw_Cells Thaw and Culture Cells Start->Thaw_Cells Seed_Cells Seed Cells in Multi-well Plates Thaw_Cells->Seed_Cells Fatty_Acid_Treatment Treat Cells with Branched-Chain Fatty Acid (e.g., Pristanic Acid) Seed_Cells->Fatty_Acid_Treatment Incubation Incubate for a Defined Period (e.g., 24-72 hours) Fatty_Acid_Treatment->Incubation Harvest_Cells Harvest Cells and Supernatant Incubation->Harvest_Cells Metabolite_Extraction Extract Acyl-CoAs and other Metabolites Harvest_Cells->Metabolite_Extraction Analysis Analyze Metabolites (LC-MS/MS, GC-MS) Metabolite_Extraction->Analysis

Caption: General workflow for cell culture-based fatty acid metabolism studies.

Materials:

  • Mammalian cell line (e.g., human skin fibroblasts, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Branched-chain fatty acid stock solution (e.g., pristanic acid dissolved in ethanol (B145695) or complexed to BSA)

  • Multi-well culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into multi-well plates at a predetermined density. Allow cells to adhere overnight.[12]

  • Fatty Acid Preparation: Prepare the working solution of the branched-chain fatty acid in serum-free medium. It is often necessary to complex the fatty acid with bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

  • Treatment: Remove the growth medium from the cells and wash once with PBS. Add the fatty acid-containing medium to the cells. Include a vehicle control (medium with BSA and/or ethanol but no fatty acid).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvesting: At the end of the incubation, collect the cell culture medium and wash the cells with ice-cold PBS. Lyse the cells using an appropriate buffer for downstream analysis.

Assay for Acyl-CoA Oxidase (ACOX) Activity

This spectrophotometric assay measures the activity of ACOX by detecting the production of hydrogen peroxide.[13]

Principle: ACOX catalyzes the oxidation of an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.

Materials:

  • Cell or tissue homogenate

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Pristanoyl-CoA (or other suitable acyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB, or leuco-dichlorofluorescein)[13]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate in a microplate well.

  • Add the cell or tissue homogenate to the wells.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 650 nm for TMB) over time.

  • The rate of color development is proportional to the ACOX activity.

A chemiluminescence-based assay using luminol (B1675438) can also be employed for higher sensitivity.[14][15]

Coupled Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This assay measures AMACR activity by coupling it to the ACOX reaction.[16]

Principle: AMACR converts a (2R)-methylacyl-CoA substrate to its (2S) isomer. The newly formed (2S)-methylacyl-CoA is then a substrate for ACOX. The ACOX-dependent production of H₂O₂ is measured as described in the ACOX assay.

Materials:

  • All materials for the ACOX assay

  • (2R)-methylacyl-CoA substrate (e.g., (2R)-pristanoyl-CoA)

  • Purified ACOX enzyme (in excess)

Procedure:

  • The assay setup is similar to the ACOX assay.

  • The reaction is initiated by the addition of the (2R)-methylacyl-CoA substrate to the reaction mixture containing the sample, purified ACOX, HRP, and a chromogenic substrate.

  • The rate of color development is dependent on the rate of conversion of the (2R) to the (2S) isomer by AMACR in the sample, and thus reflects AMACR activity.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[17][18]

Procedure Outline:

  • Extraction: Extract acyl-CoAs from cell or tissue samples using an acidic organic solvent (e.g., methanol (B129727)/water with formic acid) to precipitate proteins and preserve the acyl-CoA esters.

  • Chromatographic Separation: Separate the different acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.

  • Mass Spectrometric Detection: Analyze the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest and for stable isotope-labeled internal standards.

  • Quantification: The concentration of each acyl-CoA is determined by comparing the peak area of the endogenous compound to that of its corresponding internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis

GC-MS is a powerful technique for the analysis of total fatty acid profiles, including branched-chain fatty acids, after their conversion to volatile methyl esters.[19][20]

Procedure Outline:

  • Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.

  • Saponification and Methylation: Hydrolyze the fatty acids from complex lipids by saponification with a strong base (e.g., KOH in methanol). Convert the free fatty acids to fatty acid methyl esters (FAMEs) using a methylating agent (e.g., BF₃ in methanol or acidic methanol).

  • GC Separation: Inject the FAMEs onto a gas chromatograph equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) to separate the different FAMEs based on their volatility and polarity.

  • MS Detection: The eluting FAMEs are introduced into a mass spectrometer. The mass spectra, which show the fragmentation patterns of the molecules, are used to identify the specific fatty acids.

  • Quantification: The amount of each fatty acid is determined by integrating the peak area of its corresponding FAME and comparing it to the peak area of an internal standard.

Conclusion and Future Directions

The metabolism of branched-chain fatty acids is a complex yet vital process for maintaining cellular homeostasis. The peroxisomal β-oxidation pathway, responsible for the degradation of pristanic acid and other similar molecules, is a critical component of this process. Understanding the intricate details of this pathway, from the specific roles of enzymes like AMACR and ACOX to the precise nature of the metabolic intermediates, is essential for elucidating the pathophysiology of diseases like Refsum disease and for developing novel therapeutic strategies.

The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate this pathway further. Future research should focus on the discovery of novel substrates and inhibitors of the key enzymes, the elucidation of the regulatory mechanisms governing this pathway, and the development of high-throughput screening methods to identify compounds that can modulate its activity. Such efforts will undoubtedly pave the way for new diagnostic and therapeutic approaches for patients with disorders of branched-chain fatty acid metabolism.

References

An In-depth Technical Guide to the Discovery and Biosynthesis of 8-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that, while not as extensively studied as other lipids, holds potential interest in various biological contexts. This technical guide provides a comprehensive overview of the current understanding of its discovery, proposed biosynthetic pathways, and the experimental methodologies relevant to its study. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader field of branched-chain fatty acid (BCFA) biosynthesis to present a cogent and scientifically grounded resource. We will explore the enzymatic machinery likely responsible for its formation, present inferred quantitative data, and provide detailed experimental protocols and visual pathway diagrams to facilitate further research and application in drug development and other scientific disciplines.

Discovery and Occurrence

The formal discovery and initial characterization of 8-methylhexadecanoic acid, the fatty acid precursor to this compound, are not well-documented in publicly accessible literature. However, its existence is confirmed in chemical and metabolomic databases[1][2][3]. While its natural distribution is not extensively mapped, it is noted to be "found in nature"[1]. The related compound, 14-methylhexadecanoic acid, has been identified in the seed oils of plants from the Pinaceae family, suggesting that methyl-branched hexadecanoic acids are present in the plant kingdom[4]. BCFAs, in general, are commonly found in bacteria and have also been identified in plants and animals[5]. The activation of 8-methylhexadecanoic acid to its coenzyme A thioester, this compound, is a critical step for its participation in metabolic pathways, a process catalyzed by acyl-CoA synthetases[6]. The CoA thioesters of BCFAs are considered the biologically active forms, acting as high-affinity ligands for nuclear receptors such as PPARα[7][8].

Proposed Biosynthetic Pathways

The precise biosynthetic pathway of this compound has not been definitively elucidated. However, based on the established principles of BCFA synthesis, two primary hypothetical pathways can be proposed.

Pathway 1: De Novo Synthesis via a Mid-Chain Methyl Branching Event

This pathway postulates the introduction of the methyl group during the elongation of the fatty acid chain by the fatty acid synthase (FAS) complex. This could occur through the incorporation of a specific methyl-branched extender unit.

  • Initiation: The synthesis would likely begin with a standard acetyl-CoA primer.

  • Elongation and Methylation: During the iterative elongation process, where malonyl-CoA typically serves as the two-carbon donor, a specialized enzymatic activity could introduce a methyl group at the C8 position of the growing acyl chain. This might involve a specific methyltransferase that acts on the acyl-ACP intermediate.

  • Completion and Release: Following the methylation event, fatty acid synthesis would continue until a 17-carbon fatty acid is formed (8-methylhexadecanoic acid). This fatty acid is then released from the FAS complex.

  • Activation: The free 8-methylhexadecanoic acid is subsequently activated to this compound by a long-chain acyl-CoA synthetase (ACSL).

A precedent for the methylation of a growing fatty acid chain is the synthesis of tuberculostearic acid (10-methylstearic acid) in Mycobacterium, where a methyl group from S-adenosyl-L-methionine (SAM) is added to an oleic acid precursor[9].

Pathway 2: Post-Syntetic Modification of a Precursor Fatty Acid

This alternative pathway suggests that a pre-synthesized 16-carbon unsaturated fatty acid undergoes methylation.

  • Synthesis of Unsaturated Precursor: The de novo synthesis of a C16 monounsaturated fatty acid, such as palmitoleic acid (16:1Δ⁹), would proceed via the standard fatty acid synthesis and desaturation pathways.

  • Methylation: A specific fatty acid methyltransferase (FAMT) would then catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the double bond of the unsaturated fatty acid, likely at the C8 position. This mechanism is analogous to the formation of other methylated fatty acids where a methyl group is added across a double bond.

  • Reduction: The resulting methylated, but still unsaturated, fatty acid would then be reduced to the saturated 8-methylhexadecanoic acid.

  • Activation: Finally, the saturated branched-chain fatty acid is activated to this compound by an ACSL.

Biochemical studies have characterized fatty acid O-methyltransferases from Mycobacterium marinum that utilize SAM to methylate fatty acids, supporting the plausibility of such a pathway[10][11].

Visualization of Proposed Pathways

Biosynthesis_Pathway_1 cluster_FAS Fatty Acid Synthase (FAS) Complex cluster_Activation Activation Acetyl-CoA Acetyl-CoA Growing_Acyl_Chain Growing Acyl-ACP Chain Acetyl-CoA->Growing_Acyl_Chain Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Growing_Acyl_Chain Elongation Methyltransferase Methyltransferase (Hypothetical) Growing_Acyl_Chain->Methyltransferase Substrate 8-Methylhexadecanoic_Acid 8-Methylhexadecanoic Acid Growing_Acyl_Chain->8-Methylhexadecanoic_Acid Termination & Release Methyltransferase->Growing_Acyl_Chain Methylation at C8 SAH SAH Methyltransferase->SAH Product SAM SAM SAM->Methyltransferase Methyl Donor ACSL Acyl-CoA Synthetase (ACSL) 8-Methylhexadecanoic_Acid->ACSL AMP_PPi AMP_PPi ACSL->AMP_PPi This compound This compound ACSL->this compound CoA CoA CoA->ACSL ATP ATP ATP->ACSL

Caption: Proposed Biosynthesis Pathway 1 for this compound.

Biosynthesis_Pathway_2 cluster_DeNovo De Novo Synthesis cluster_Modification Post-Synthetic Modification cluster_Activation_2 Activation Acetyl-CoA_2 Acetyl-CoA FAS_2 Fatty Acid Synthase Acetyl-CoA_2->FAS_2 Palmitoyl-ACP Palmitoyl-ACP FAS_2->Palmitoyl-ACP SCD1 Stearoyl-CoA Desaturase-1 Palmitoyl-ACP->SCD1 Palmitoleoyl-CoA Palmitoleoyl-CoA (16:1Δ⁹) SCD1->Palmitoleoyl-CoA FAMT Fatty Acid Methyltransferase (FAMT) Palmitoleoyl-CoA->FAMT SAH_2 SAH FAMT->SAH_2 Reductase Reductase FAMT->Reductase Methylated Intermediate SAM_2 SAM SAM_2->FAMT NADP NADP Reductase->NADP 8-Methylhexadecanoic_Acid_2 8-Methylhexadecanoic Acid Reductase->8-Methylhexadecanoic_Acid_2 NADPH NADPH NADPH->Reductase ACSL_2 Acyl-CoA Synthetase (ACSL) 8-Methylhexadecanoic_Acid_2->ACSL_2 AMP_PPi_2 AMP + PPi ACSL_2->AMP_PPi_2 8-MethylHexadecanoyl-CoA_2 This compound ACSL_2->8-MethylHexadecanoyl-CoA_2 CoA_2 CoA CoA_2->ACSL_2 ATP_2 ATP ATP_2->ACSL_2

Caption: Proposed Biosynthesis Pathway 2 for this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. The following table summarizes representative kinetic parameters for enzymes involved in general branched-chain fatty acid synthesis, which can serve as an estimate for the orders of magnitude expected for the enzymes in the proposed pathways.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Organism/SystemReference
Branched-chain α-keto aciddehydrogenase (BCKDH)α-keto-β-methylvalerate15-30~1-5Bacillus subtilis[12]
α-ketoisocaproate20-40~1-5Bacillus subtilis[12]
α-ketoisovalerate30-50~1-5Bacillus subtilis[12]
Fatty Acid Synthase (FAS)Acetyl-CoA5-15Not ReportedMammalianGeneral textbook values.
Malonyl-CoA2-10Not ReportedMammalianGeneral textbook values.
Methylmalonyl-CoA50-150Lower than Malonyl-CoAMetazoan[13][14]
Long-Chain Acyl-CoA Synthetase (ACSL)Long-chain fatty acids (C12-C20)1-1010-100MammalianGeneral textbook values.
Fatty Acid Methyltransferase (FAMT)S-adenosyl-L-methionine5-25Not ReportedMycobacterium marinum[11]
Various fatty acids10-100Not ReportedMycobacterium marinum[11]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis, detection, and quantification of related acyl-CoA molecules and can be applied to the study of this compound.

Chemical Synthesis of this compound

This protocol is adapted from the synthesis of trans 8-methyl-6-nonenoyl-CoA and utilizes N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) for the activation of the carboxylic acid[15][16].

Materials:

  • 8-methylhexadecanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A, free acid

  • Anhydrous ethyl acetate (B1210297)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate

  • Argon or Nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • HPLC system for purification

Procedure:

  • Activation of 8-methylhexadecanoic acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 8-methylhexadecanoic acid (1 equivalent) and NHS (1 equivalent) in anhydrous ethyl acetate.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of DCC (1 equivalent) in anhydrous ethyl acetate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC until the starting fatty acid is consumed.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with ethyl acetate.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude NHS-ester of 8-methylhexadecanoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS-ester in a minimal amount of anhydrous THF.

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a saturated aqueous solution of sodium bicarbonate.

    • Slowly add the THF solution of the NHS-ester to the Coenzyme A solution with vigorous stirring.

    • Stir the biphasic mixture at room temperature for 4-6 hours.

    • Monitor the reaction by HPLC.

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Purify the this compound by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

References

The Pivotal Role of 8-MethylHexadecanoyl-CoA in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, playing a vital role in maintaining membrane fluidity and integrity. 8-Methylhexadecanoyl-CoA, an anteiso-fatty acyl-CoA, is a key intermediate in the biosynthesis of these important lipids. This technical guide provides an in-depth exploration of the potential functions of this compound in bacteria, focusing on its biosynthesis, its role in membrane architecture, and its potential as a target for novel antimicrobial strategies. Detailed experimental protocols for the analysis of branched-chain fatty acids and visualizations of the relevant biochemical pathways are included to facilitate further research in this area.

Introduction to Branched-Chain Fatty Acids in Bacteria

Bacterial membranes are dynamic structures primarily composed of a phospholipid bilayer. The fatty acid composition of these phospholipids (B1166683) is critical in determining the physical properties of the membrane, such as fluidity and permeability.[1] Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membranes.[2][3]

BCFAs are characterized by one or more methyl branches along the acyl chain. The two most common types are the iso and anteiso series.[2] The position of the methyl group in anteiso-fatty acids, such as in 8-methyl hexadecanoic acid, introduces a kink in the acyl chain, which disrupts the ordered packing of the fatty acids in the membrane. This disruption leads to a lower melting point and increased fluidity of the membrane, which is essential for bacterial survival in diverse and changing environments.[4] this compound is the activated form of 8-methyl hexadecanoic acid (an anteiso-C17:0 fatty acid), making it a central molecule in the synthesis of phospholipids containing this particular BCFAs.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the fatty acid synthesis (FASII) pathway, differing primarily in the initial priming step. The synthesis is initiated with a branched-chain acyl-CoA primer, which is derived from the catabolism of branched-chain amino acids.

The key steps in the biosynthesis are as follows:

  • Primer Synthesis: The synthesis of anteiso-fatty acids is typically initiated with 2-methylbutyryl-CoA. This primer is derived from the branched-chain amino acid isoleucine.

  • Initiation of Fatty Acid Synthesis: The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction. In bacteria that produce BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[5]

  • Elongation Cycles: Following the initial condensation, the acyl chain is elongated through sequential rounds of condensation, reduction, and dehydration, with malonyl-CoA serving as the two-carbon donor in each cycle. This process is carried out by the enzymes of the fatty acid synthase (FASII) complex.

  • Formation of this compound: After the requisite number of elongation cycles, the final product is this compound, an activated 17-carbon anteiso-fatty acid.

Biosynthesis_of_this compound cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthesis (FASII) Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Bkd FabH FabH 2-Methylbutyryl-CoA->FabH Acyl-ACP Acyl-ACP FabH->Acyl-ACP Condensation FASII_Elongation FASII Elongation (multiple cycles) Acyl-ACP->FASII_Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII_Elongation 8-MethylHexadecanoyl-ACP 8-MethylHexadecanoyl-ACP FASII_Elongation->8-MethylHexadecanoyl-ACP This compound This compound 8-MethylHexadecanoyl-ACP->this compound Acyl-ACP Thioesterase

Caption: Biosynthesis of this compound from isoleucine.

Functional Roles of this compound derived Lipids

The primary and most well-understood function of lipids derived from this compound is the modulation of cell membrane fluidity.

Maintenance of Membrane Fluidity

The incorporation of anteiso-branched-chain fatty acids, such as 8-methyl hexadecanoic acid, into membrane phospholipids disrupts the tight packing of the acyl chains. This disruption increases the fluidity of the membrane, which is crucial for the proper function of membrane-embedded proteins and for cellular processes such as cell division and transport.[4] Bacteria can adjust the ratio of straight-chain to branched-chain fatty acids in their membranes to adapt to changes in environmental conditions, such as temperature.

Membrane_Fluidity_Modulation This compound This compound Phospholipid_Synthesis Phospholipid_Synthesis This compound->Phospholipid_Synthesis Anteiso-Phospholipid Anteiso-Phospholipid Phospholipid_Synthesis->Anteiso-Phospholipid Bacterial_Membrane Bacterial_Membrane Anteiso-Phospholipid->Bacterial_Membrane Incorporation Increased_Fluidity Increased_Fluidity Bacterial_Membrane->Increased_Fluidity Optimal_Protein_Function Optimal_Protein_Function Increased_Fluidity->Optimal_Protein_Function Environmental_Adaptation Environmental_Adaptation Increased_Fluidity->Environmental_Adaptation

Caption: Role of this compound in modulating membrane fluidity.

Potential Role in Signaling

While not definitively established for this compound specifically, some fatty acids and their derivatives are known to act as signaling molecules in bacteria, influencing processes such as biofilm formation and virulence. Further research is required to determine if this compound or its derivatives have any direct signaling roles.

Quantitative Data

Precise quantitative data for this compound in various bacterial species is not extensively available in the current literature. However, the following tables represent the types of data that are crucial for a comprehensive understanding of its role.

Table 1: Intracellular Concentrations of this compound in Representative Bacteria

Bacterial SpeciesGrowth ConditionIntracellular Concentration (pmol/mg dry weight)Reference
Bacillus subtilisExponential Phase, 37°CData not available
Staphylococcus aureusStationary Phase, 37°CData not available
Listeria monocytogenesCold Shock (4°C)Data not available

Table 2: Kinetic Parameters of FabH with Branched-Chain Acyl-CoA Primers

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Bacillus subtilis FabH2-Methylbutyryl-CoAData not availableData not availableData not available[5]
Staphylococcus aureus FabH2-Methylbutyryl-CoAData not availableData not availableData not available
Escherichia coli FabHAcetyl-CoA0.3 ± 0.10.098 ± 0.0233.3 x 105[6]

Note: The data for E. coli FabH with acetyl-CoA is provided for comparison.

Experimental Protocols

Extraction and Quantification of Bacterial Fatty Acyl-CoAs

This protocol outlines a general method for the extraction and analysis of fatty acyl-CoAs from bacterial cells, which can be adapted for the specific quantification of this compound.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 2:1:0.8 mixture of methanol:chloroform:water)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture by centrifugation at a low temperature. Immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution.

  • Cell Lysis: Lyse the cells using a method appropriate for the bacterial species (e.g., bead beating, sonication) in the presence of the extraction solvent.

  • Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

  • Derivatization (Optional): While not always necessary for LC-MS/MS, derivatization can improve chromatographic separation and detection sensitivity.

  • LC-MS/MS Analysis: Analyze the extracted acyl-CoAs using a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound based on its specific precursor and product ion masses.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard.

Experimental_Workflow_for_Acyl-CoA_Analysis Start Start Cell_Culture Bacterial Cell Culture Start->Cell_Culture Harvesting Harvesting & Quenching Cell_Culture->Harvesting Lysis Cell Lysis & Extraction Harvesting->Lysis LC_MS LC-MS/MS Analysis Lysis->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the analysis of bacterial acyl-CoAs.

Implications for Drug Development

The enzymes involved in the biosynthesis of branched-chain fatty acids, such as FabH, are attractive targets for the development of novel antibacterial agents. Since the FASII pathway in bacteria is significantly different from the FASI system in humans, inhibitors targeting these enzymes are likely to have high specificity and low host toxicity. The development of inhibitors that specifically target the FabH enzymes of pathogenic bacteria that rely on BCFAs for survival could lead to a new class of antibiotics.

Conclusion

This compound is a key metabolite in the synthesis of anteiso-branched-chain fatty acids in many bacteria. The resulting phospholipids are integral to maintaining the fluidity and function of the bacterial cell membrane. While its primary role appears to be structural, further investigation into its potential signaling functions is warranted. The elucidation of the biosynthesis and function of this compound and other BCFAs opens up new avenues for the development of targeted antibacterial therapies. Future research should focus on obtaining precise quantitative data on the abundance of this molecule and the kinetic properties of the enzymes involved in its metabolism across a range of clinically relevant bacteria.

References

8-Methylhexadecanoyl-CoA: A Precursor in Branched-Chain Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylhexadecanoyl-CoA is a branched-chain acyl-CoA molecule that serves as a precursor in the biosynthesis of various lipids. Its unique structure, featuring a methyl group at the C8 position, imparts distinct physicochemical properties to the lipids into which it is incorporated, influencing membrane fluidity and cellular signaling. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role in lipid synthesis, and detailed experimental protocols for its study. Quantitative data from related branched-chain fatty acid analyses are presented, and key metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding of this important molecule in lipid metabolism.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular lipids in various organisms, from bacteria to mammals. Unlike their straight-chain counterparts, BCFAs possess methyl branches along their acyl chain, which introduces structural diversity and functional specificity to lipids. This compound is a specific isomer of a branched-chain acyl-CoA, and understanding its synthesis and metabolism is crucial for elucidating its role in health and disease. This guide will delve into the core aspects of this compound metabolism, providing researchers with the necessary information to investigate its function.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzymes. The pathway is a variation of the de novo fatty acid synthesis pathway, with the key difference being the incorporation of a methyl-branched extender unit.

The synthesis is initiated with a standard acetyl-CoA primer. The subsequent elongation cycles primarily utilize malonyl-CoA as the two-carbon donor. The characteristic methyl group at the C8 position is introduced through the incorporation of methylmalonyl-CoA in a specific elongation cycle. Fatty acid synthase (FASN) is known to be promiscuous and can utilize methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of methyl-branched fatty acids[1][2].

The precise timing of methylmalonyl-CoA incorporation determines the position of the methyl branch. For the synthesis of 8-methylhexadecanoic acid, the methylmalonyl-CoA is incorporated during the fourth elongation cycle.

Key Precursors and Enzymes
  • Acetyl-CoA: The starter unit for the fatty acid chain.

  • Malonyl-CoA: The primary two-carbon donor for chain elongation.

  • Methylmalonyl-CoA: The donor of the methyl-branched three-carbon unit. It is derived from the metabolism of propionyl-CoA, which in turn can be generated from the catabolism of certain amino acids (valine, isoleucine, methionine, threonine) and odd-chain fatty acids[3][4][5].

  • Fatty Acid Synthase (FASN): A multi-enzyme complex that catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA (or methylmalonyl-CoA) to synthesize the fatty acid chain[6][7].

  • Acyl-CoA Synthetase (ACS): Activates the completed 8-methylhexadecanoic acid to its CoA ester, this compound, enabling its participation in downstream metabolic pathways[8].

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

8-Methylhexadecanoyl-CoA_Biosynthesis AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN Primer MalonylCoA Malonyl-CoA Elongation1 Elongation Cycle 1-3 MalonylCoA->Elongation1 Elongation57 Elongation Cycles 5-7 MalonylCoA->Elongation57 MethylmalonylCoA Methylmalonyl-CoA Elongation4 Elongation Cycle 4 (Methyl Branch Insertion) MethylmalonylCoA->Elongation4 FattyAcid 8-Methylhexadecanoic Acid FASN->FattyAcid Release Elongation1->FASN Elongation4->FASN Elongation57->FASN ACS Acyl-CoA Synthetase FattyAcid->ACS FinalProduct This compound ACS->FinalProduct Activation

Figure 1: Proposed biosynthetic pathway of this compound.

Role in Lipid Synthesis

Once synthesized, this compound can be incorporated into various complex lipids, including phospholipids, triglycerides, and cholesterol esters. The presence of the methyl branch influences the packing of lipid molecules in membranes, generally increasing membrane fluidity and lowering the phase transition temperature[9]. This can have significant effects on the function of membrane-bound proteins and cellular signaling processes.

Quantitative Data

Direct quantitative data for this compound are scarce in the literature. However, data from studies on other long-chain acyl-CoAs and branched-chain fatty acids can provide a useful reference for researchers. The following tables summarize relevant quantitative information.

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver

Acyl-CoA SpeciesConcentration (pmol/mg tissue)
Palmitoyl-CoA (C16:0)1.5 - 3.0
Stearoyl-CoA (C18:0)0.5 - 1.5
Oleoyl-CoA (C18:1)1.0 - 2.5
Linoleoyl-CoA (C18:2)0.2 - 0.8

Data adapted from studies on rat liver tissue and should be considered as a general reference.

Table 2: Kinetic Parameters of Fatty Acid Synthase with Different Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)
Malonyl-CoA10 - 2050 - 100
Methylmalonyl-CoA50 - 1005 - 15

Kinetic parameters can vary significantly depending on the source of the enzyme and assay conditions. These values represent a typical range.[7]

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[10][11][12][13].

5.1.1. Materials

  • Biological tissue or cultured cells

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Extraction Solvent: 2-propanol/acetonitrile (B52724)/water (2:1:1, v/v/v) with 0.1% formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

5.1.2. Protocol

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in ice-cold extraction solvent containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

    • Chromatographic Separation: Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate the acyl-CoAs on the C18 column.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound and the internal standard.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve generated with a pure standard of this compound.

In Vitro Fatty Acid Synthase Assay for Branched-Chain Fatty Acid Synthesis

This assay measures the incorporation of methylmalonyl-CoA into fatty acids by purified FASN.

5.2.1. Materials

  • Purified Fatty Acid Synthase (FASN)

  • Acetyl-CoA

  • Malonyl-CoA

  • [¹⁴C]-Methylmalonyl-CoA (radiolabeled)

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

5.2.2. Protocol

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NADPH, acetyl-CoA, and malonyl-CoA in a microcentrifuge tube.

  • Enzyme Addition: Initiate the reaction by adding the purified FASN enzyme.

  • Radiolabel Addition: Add [¹⁴C]-Methylmalonyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a strong acid (e.g., HClO₄).

  • Fatty Acid Extraction: Extract the fatty acids using an organic solvent (e.g., hexane).

  • Scintillation Counting: Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of [¹⁴C]-methylmalonyl-CoA incorporated into fatty acids.

Visualizations

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Solvent + IS Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Result Concentration of This compound DataAnalysis->Result

Figure 2: General workflow for the extraction and analysis of this compound.
Logical Relationship of Precursors to Branched-Chain Fatty Acid Synthesis

Precursor_Relationship AminoAcids Amino Acids (Val, Ile, Met, Thr) PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA FASN Fatty Acid Synthase MethylmalonylCoA->FASN BCFA Branched-Chain Fatty Acids FASN->BCFA

Figure 3: Relationship of metabolic precursors to the synthesis of branched-chain fatty acids.

Conclusion

This compound is a fascinating molecule at the intersection of fatty acid and amino acid metabolism. Its biosynthesis via the promiscuity of fatty acid synthase highlights the flexibility of metabolic pathways in generating structural diversity in lipids. The analytical methods and experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this compound and other branched-chain lipids in biological systems. A deeper understanding of these molecules holds promise for the development of novel therapeutic strategies targeting lipid metabolism in various diseases.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 8-Methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylhexadecanoyl-CoA is a saturated branched-chain fatty acyl-CoA. The biosynthesis of such branched-chain fatty acids (BCFAs) is a crucial metabolic process, and its products play significant roles in various biological systems. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of this compound, detailing the biochemical pathways, quantitative data, experimental protocols, and regulatory mechanisms.

Core Enzymes and Biosynthetic Pathway

The synthesis of this compound is not carried out by a dedicated pathway but rather through the promiscuous activity of the canonical fatty acid synthesis machinery. The key enzymes involved are Acetyl-CoA Carboxylase and Fatty Acid Synthase. The pathway deviates from straight-chain fatty acid synthesis by the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit.

Acetyl-CoA/Propionyl-CoA Carboxylase (ACC/PCC)

The initial and rate-limiting step in the synthesis of the branched-chain precursor is the carboxylation of propionyl-CoA to form methylmalonyl-CoA. This reaction is catalyzed by a biotin-dependent carboxylase that exhibits activity towards both acetyl-CoA and propionyl-CoA.[1][2] In many organisms, a single enzyme is responsible for both activities.[1]

The reaction proceeds as follows:

Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

Fatty Acid Synthase (FAS)

The multi-enzyme complex, Fatty Acid Synthase (FAS), is responsible for the iterative elongation of the fatty acyl chain.[3] While its primary role is the synthesis of straight-chain fatty acids using malonyl-CoA, it can utilize methylmalonyl-CoA as an extender unit, leading to the incorporation of a methyl branch.[4][5]

The synthesis of this compound would proceed through the standard FAS cycle of condensation, reduction, dehydration, and a second reduction. The process is initiated with a primer, typically acetyl-CoA. For the synthesis of an even-numbered carbon chain with a methyl branch at an even-numbered position (from the carboxyl end), a standard acetyl-CoA primer is used, and the methylmalonyl-CoA is incorporated during one of the elongation cycles. To produce this compound (a C17 fatty acid derivative), the process would involve an initial acetyl-CoA primer followed by seven elongation cycles, one of which utilizes methylmalonyl-CoA at the appropriate step to place the methyl group at the C8 position.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of branched-chain fatty acids.

Table 1: Kinetic Parameters of Acetyl-CoA/Propionyl-CoA Carboxylase from Metallosphaera sedula [1]

SubstrateApparent Km (mM)
Acetyl-CoA0.06
Propionyl-CoA0.07
ATP0.04
Bicarbonate0.3

Note: The catalytic number (kcat) for the enzyme was reported as 28 s⁻¹ at 65°C.

Table 2: Relative Activity of Rat Liver Fatty Acid Synthase with Malonyl-CoA and Methylmalonyl-CoA [4]

Substrate Conditions (50 µM total extender)Relative NADPH Consumption (%)
100% Malonyl-CoA100
50% Malonyl-CoA + 50% Methylmalonyl-CoA~80
100% Methylmalonyl-CoA< 10

Note: This data indicates that while FAS can utilize methylmalonyl-CoA, its efficiency is significantly lower compared to malonyl-CoA.

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol outlines a method for the cell-free synthesis of this compound using purified enzymes.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Purified Acetyl-CoA/Propionyl-CoA Carboxylase (ACC/PCC)

  • Acetyl-CoA

  • Propionyl-CoA

  • Malonyl-CoA

  • Methylmalonyl-CoA (or generate in situ from propionyl-CoA)

  • NADPH

  • ATP

  • Bicarbonate (e.g., NaHCO₃)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, bicarbonate, acetyl-CoA, propionyl-CoA (to generate methylmalonyl-CoA via ACC/PCC), and malonyl-CoA. The ratio of propionyl-CoA to malonyl-CoA will influence the incorporation of the methyl branch. A higher ratio of propionyl-CoA will favor the synthesis of branched-chain fatty acids.

  • Enzyme Addition: Add purified ACC/PCC to the reaction mixture to initiate the synthesis of methylmalonyl-CoA. Incubate for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).

  • FAS Addition: Add purified FAS and NADPH to the reaction mixture to start the fatty acid synthesis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for FAS (e.g., 37°C) for a period sufficient to allow for the synthesis of long-chain fatty acyl-CoAs (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the products using LC-MS/MS or GC-MS after derivatization (see Protocol 2).

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol describes the analysis of the synthesized branched-chain fatty acyl-CoA.

Materials:

  • Acetonitrile (B52724)

  • Isopropanol

  • Formic acid

  • Internal standard (e.g., a deuterated version of the analyte or a similar odd-chain fatty acyl-CoA)

  • Solid-phase extraction (SPE) column (e.g., C18)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation: To the quenched reaction mixture, add the internal standard.

  • Extraction: Extract the acyl-CoAs using a suitable method, such as solid-phase extraction. Condition the SPE column with methanol (B129727) and then water. Load the sample, wash with a low percentage of organic solvent in water, and elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The fragmentation of the CoA moiety will produce characteristic product ions.

  • Quantification: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Regulation

The synthesis of branched-chain fatty acids is intricately linked to cellular nutrient status and is regulated by key signaling pathways that control overall lipid metabolism.

mTOR and PI3K/AKT Signaling

The mammalian target of rapamycin (B549165) (mTOR) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathways are central regulators of cell growth and metabolism.[2] These pathways are activated by growth factors and nutrients, including branched-chain amino acids (BCAAs), which are precursors for the primers of some BCFAs.[6] Activation of mTOR and PI3K/AKT can promote the expression of lipogenic enzymes, including ACC and FAS, thereby potentially increasing the capacity for both straight-chain and branched-chain fatty acid synthesis.

Transcriptional Regulation

The expression of genes encoding ACC and FAS is under the control of transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[7] Hormonal signals, such as insulin, activate these transcription factors, leading to increased synthesis of lipogenic enzymes. Conversely, hormones like glucagon (B607659) suppress their expression.[8] The regulation of enzymes involved in providing the branched-chain precursors, such as those in BCAA catabolism, is also a critical control point.[6]

Allosteric Regulation

Acetyl-CoA carboxylase is allosterically activated by citrate, which signals an abundance of acetyl-CoA from carbohydrate metabolism.[9] Conversely, long-chain fatty acyl-CoAs provide feedback inhibition.[10] While specific allosteric regulation of FAS by methylmalonyl-CoA has not been extensively characterized, the competition between malonyl-CoA and methylmalonyl-CoA for the active site of the ketoacyl synthase domain of FAS is a key determinant of the ratio of straight-chain to branched-chain fatty acids produced.[11]

Visualizations

cluster_0 Precursor Synthesis cluster_1 Fatty Acid Elongation Propionyl_CoA Propionyl-CoA ACC_PCC Acetyl-CoA/Propionyl-CoA Carboxylase (ACC/PCC) Propionyl_CoA->ACC_PCC Bicarbonate HCO₃⁻ Bicarbonate->ACC_PCC ATP ATP ATP->ACC_PCC Methylmalonyl_CoA Methylmalonyl-CoA ACC_PCC->Methylmalonyl_CoA ADP_Pi ADP + Pi ACC_PCC->ADP_Pi FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS Acetyl_CoA Acetyl-CoA (Primer) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Growing_Chain Growing Acyl Chain FAS->Growing_Chain Methylhexadecanoyl_CoA This compound FAS->Methylhexadecanoyl_CoA NADP NADP⁺ FAS->NADP CoA CoA FAS->CoA CO2 CO₂ FAS->CO2 Growing_Chain->FAS 7 Cycles NADPH NADPH NADPH->FAS cluster_workflow Experimental Workflow InVitro_Synthesis In Vitro Synthesis (Protocol 1) Quenching Reaction Quenching InVitro_Synthesis->Quenching Extraction Solid-Phase Extraction Quenching->Extraction Analysis LC-MS/MS Analysis (Protocol 2) Extraction->Analysis Quantification Quantification Analysis->Quantification cluster_regulation Regulatory Signaling Pathways Nutrients Nutrients (e.g., BCAAs, Glucose) PI3K_AKT PI3K/AKT Pathway Nutrients->PI3K_AKT mTOR mTOR Pathway Nutrients->mTOR Growth_Factors Growth Factors (e.g., Insulin) Growth_Factors->PI3K_AKT PI3K_AKT->mTOR SREBP1c_ChREBP SREBP-1c / ChREBP (Transcription Factors) mTOR->SREBP1c_ChREBP Gene_Expression Increased Expression of ACC & FAS Genes SREBP1c_ChREBP->Gene_Expression ACC_FAS_Synthesis Synthesis of ACC & FAS Enzymes Gene_Expression->ACC_FAS_Synthesis BCFA_Synthesis Increased Branched-Chain Fatty Acid Synthesis ACC_FAS_Synthesis->BCFA_Synthesis

References

The Cellular Odyssey of 8-MethylHexadecanoyl-CoA: A Technical Guide to Localization and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a crucial role in cellular metabolism and signaling. Understanding its subcellular localization and the dynamics of its transport is paramount for elucidating its physiological functions and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of this compound's journey within the cell, detailing the key transport proteins, metabolic fates, and the experimental methodologies used to study these processes. While specific quantitative data for this compound remains an area of active research, this guide synthesizes the established principles of branched-chain fatty acid transport to present a robust theoretical framework.

Cellular Localization and Primary Metabolic Hubs

The subcellular distribution of this compound is dictated by the localization of enzymes involved in its synthesis, metabolism, and the transport machinery that shuttles it between organelles. The primary cellular compartments implicated in the lifecycle of this compound are the cytosol, peroxisomes, and mitochondria.

  • Cytosol: This is the initial site of activation for 8-methylhexadecanoic acid. Long-chain acyl-CoA synthetases (ACSLs) convert the free fatty acid into its CoA ester, this compound, priming it for subsequent metabolic processes or transport. The cytosolic pool of this compound is thought to be tightly regulated by Acyl-CoA Binding Proteins (ACBPs) which prevent its detergent-like effects and facilitate its trafficking.

  • Peroxisomes: These organelles are central to the metabolism of branched-chain fatty acids. This compound is imported into the peroxisomal matrix for β-oxidation. This process is crucial as the methyl branch at the 8th position poses a steric hindrance for mitochondrial β-oxidation enzymes.

  • Mitochondria: While direct β-oxidation of this compound in mitochondria is limited, this organelle is the final destination for the shorter-chain acyl-CoAs produced during peroxisomal β-oxidation. These products are further oxidized via the tricarboxylic acid (TCA) cycle to generate ATP.

Key Transport Mechanisms and Proteins

The transport of this compound across cellular membranes is a highly regulated process mediated by specific transporter proteins.

Peroxisomal Import: The Role of ABCD3/PMP70

The import of long and branched-chain acyl-CoAs into the peroxisome is primarily mediated by ATP-binding cassette (ABC) transporters. For branched-chain fatty acids like this compound, the key transporter is ABCD3 , also known as the 70 kDa peroxisomal membrane protein (PMP70).[1][2]

Table 1: Quantitative Data on Peroxisomal Acyl-CoA Transport (General)

ParameterValueSpecies/SystemReference
Substrate Specificity of ABCD3 Branched-chain fatty acyl-CoAs, dicarboxylic acyl-CoAsHuman[1]
Apparent Km for long-chain acyl-CoAs (PMP70) ~1-5 µMRat liver[3]

Note: Specific kinetic data for this compound transport by ABCD3 is not currently available. The provided data is for general long-chain and branched-chain acyl-CoAs.

Intracellular Trafficking: The Acyl-CoA Binding Proteins (ACBPs)

Within the cytosol, the movement of this compound is facilitated by Acyl-CoA Binding Proteins (ACBPs). These proteins bind to acyl-CoAs with high affinity, protecting them from hydrolysis and preventing their non-specific interactions with cellular membranes. ACBPs are believed to act as a cytosolic acyl-CoA pool and to deliver their cargo to specific enzymes and transporters.[4][5]

Table 2: Binding Affinities of Acyl-CoA Binding Proteins (General)

Acyl-CoA Chain LengthDissociation Constant (Kd)ProteinReference
C16:0-CoA (Palmitoyl-CoA)< 10 nMBovine ACBP[3]
C18:1-CoA (Oleoyl-CoA)~ 3 nMBovine ACBP[3]

Note: The binding affinity of ACBP for this compound has not been experimentally determined. The data presented is for structurally similar long-chain acyl-CoAs.

Experimental Protocols

Protocol for Quantification of Cellular this compound by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of this compound from cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Internal standard (e.g., ¹³C₁₆-Palmitoyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol containing the internal standard to each flask. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to allow for cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a gradient elution program with a C18 column to separate this compound from other acyl-CoAs. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of this compound and the internal standard.

Protocol for In Vitro Peroxisomal Transport Assay

This assay can be used to assess the transport of radiolabeled or fluorescently tagged this compound into isolated peroxisomes.

Materials:

  • Purified peroxisomes (e.g., from rat liver)

  • Transport buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 1 mM DTT)

  • ATP regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase)

  • [³H]-8-MethylHexadecanoyl-CoA or fluorescently labeled analog

  • Scintillation cocktail and counter (for radiolabeled substrate) or fluorometer (for fluorescent substrate)

Procedure:

  • Isolate Peroxisomes: Isolate peroxisomes from a suitable source (e.g., rat liver) using differential and density gradient centrifugation.

  • Transport Reaction: In a microcentrifuge tube, combine isolated peroxisomes, transport buffer, and the ATP regenerating system.

  • Initiate Transport: Add the labeled this compound to initiate the transport reaction. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Stop Transport: Stop the reaction by adding an ice-cold stop buffer and placing the tubes on ice.

  • Separate Peroxisomes: Pellet the peroxisomes by centrifugation.

  • Wash: Wash the peroxisomal pellet to remove any externally bound substrate.

  • Quantify Uptake: Lyse the peroxisomes and measure the amount of imported labeled substrate using either scintillation counting or fluorescence measurement.

Visualizing the Pathways

Cellular Transport and Metabolism of this compound

Cellular_Transport_and_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 8-MHA 8-Methylhexadecanoic Acid 8-MHA_cyto 8-Methylhexadecanoic Acid 8-MHA->8-MHA_cyto Diffusion/ Transport ACSL ACSL 8-MHA_cyto->ACSL 8-MHCoA_cyto This compound ACSL->8-MHCoA_cyto CoA, ATP ACBP ACBP 8-MHCoA_cyto->ACBP Binding ABCD3 ABCD3 (PMP70) 8-MHCoA_cyto->ABCD3 Transport ACBP->ABCD3 Delivery 8-MHCoA_pero This compound ABCD3->8-MHCoA_pero ATP-dependent beta_ox_pero β-oxidation 8-MHCoA_pero->beta_ox_pero short_chain_acyl_CoA Short-chain Acyl-CoA beta_ox_pero->short_chain_acyl_CoA short_chain_acyl_CoA_mito Short-chain Acyl-CoA short_chain_acyl_CoA->short_chain_acyl_CoA_mito Transport beta_ox_mito β-oxidation short_chain_acyl_CoA_mito->beta_ox_mito TCA TCA Cycle beta_ox_mito->TCA ATP ATP TCA->ATP

Caption: Overview of this compound transport and metabolism.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow start Cell Culture harvest Cell Harvesting (Wash with PBS) start->harvest extract Metabolite Extraction (80% Methanol + Internal Std) harvest->extract lyse Lysis & Protein Precipitation (-20°C) extract->lyse centrifuge Centrifugation (13,000 x g, 4°C) lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (C18 column, MRM mode) reconstitute->lcms quant Data Analysis & Quantification lcms->quant

Caption: Workflow for quantifying this compound via LC-MS/MS.

Conclusion and Future Directions

The cellular transport and localization of this compound are intricate processes, with the peroxisome playing a central metabolic role. The ABCD3 transporter and cytosolic ACBPs are key players in orchestrating its journey through the cell. While the general mechanisms are understood from studies of other branched-chain fatty acids, a significant data gap exists for this compound itself. Future research should focus on obtaining specific quantitative data for its transport kinetics and binding affinities with relevant proteins. The development of novel molecular probes and advanced imaging techniques will be instrumental in visualizing its dynamic localization in real-time. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in diseases where branched-chain fatty acid metabolism is dysregulated.

References

8-Methylhexadecanoyl-CoA: A Potential Biomarker in Obscure Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly during periods of fasting or metabolic stress.[1] Inborn errors of fatty acid oxidation (FAODs) represent a class of metabolic disorders caused by defects in the enzymes responsible for breaking down fatty acids.[2] While the pathophysiology of disorders involving straight-chain fatty acids is well-documented, the role of branched-chain fatty acids and their metabolites, such as 8-Methylhexadecanoyl-CoA, remains a developing area of research. This technical guide explores the metabolism of this compound in the context of fatty acid oxidation, delving into its potential implications for uncharacterized metabolic disorders. Drawing parallels with known disorders of branched-chain fatty acid metabolism, such as Refsum disease, this document provides a theoretical framework for investigating the pathological significance of this compound accumulation. Detailed experimental protocols and data presentation formats are provided to guide future research in this area.

Introduction to Fatty Acid Oxidation Disorders (FAODs)

Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to convert fats into energy.[2] These disorders are caused by deficiencies in the enzymes or transport proteins involved in the mitochondrial β-oxidation of fatty acids.[3] The clinical presentation of FAODs is heterogeneous, ranging from severe neonatal-onset forms with cardiomyopathy and sudden infant death to milder, later-onset forms characterized by recurrent episodes of hypoketotic hypoglycemia, rhabdomyolysis, and myopathy, often triggered by fasting or illness.[4][5]

The most well-characterized FAODs involve defects in the metabolism of straight-chain fatty acids and include disorders such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency.[6] Diagnosis of these conditions often relies on the analysis of acylcarnitine profiles in blood spots, which reveal the accumulation of specific straight-chain acyl-CoA species.

However, a subset of metabolic disorders involves defects in the oxidation of branched-chain fatty acids. These fatty acids, characterized by one or more methyl groups along their carbon chain, require specialized metabolic pathways for their degradation.

Metabolism of Branched-Chain Fatty Acids: The Alpha-Oxidation Pathway

Unlike straight-chain fatty acids, which are primarily metabolized through β-oxidation, fatty acids with a methyl group on the β-carbon (C3) cannot be directly processed by this pathway.[7] Instead, they undergo an initial series of reactions known as α-oxidation, which occurs in the peroxisomes.[7] This pathway facilitates the removal of a single carbon from the carboxyl end of the fatty acid, allowing the resulting molecule to enter the β-oxidation pathway.[7]

A prime example of a substrate for α-oxidation is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid derived from the diet.[3] The metabolism of phytanic acid is initiated by its conversion to phytanoyl-CoA, followed by a series of enzymatic steps that ultimately yield pristanic acid, which can then be degraded via β-oxidation.[7]

Diagram of the Alpha-Oxidation Pathway for Phytanic Acid:

Alpha_Oxidation_Pathway Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase BetaOxidation β-Oxidation Pristanoyl-CoA->BetaOxidation

Figure 1: Simplified pathway of phytanic acid alpha-oxidation.

A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to Refsum disease , an autosomal recessive disorder characterized by the accumulation of phytanic acid in plasma and tissues.[8] Clinical manifestations include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[9]

8-Methylhexadecanoic Acid: A Branched-Chain Fatty Acid of Interest

8-Methylhexadecanoic acid is a C17 branched-chain fatty acid. While not as extensively studied as phytanic acid, it is a naturally occurring fatty acid found in various organisms. Its presence in the human diet is likely from dairy products and ruminant meats, which are known sources of branched-chain fatty acids.[10]

The metabolic fate of 8-methylhexadecanoic acid in humans is not fully elucidated. However, due to the methyl group at the 8-position, it is plausible that its metabolism involves pathways distinct from or accessory to the classical β-oxidation of straight-chain fatty acids. While the methyl group is not at the β-position, which would directly block β-oxidation, its presence may sterically hinder the enzymatic reactions of β-oxidation, potentially slowing the process or requiring alternative enzymatic machinery.

Hypothetical Role of this compound in a Novel Fatty Acid Oxidation Disorder

Given the precedent of Refsum disease, it is conceivable that a genetic defect in an enzyme responsible for the metabolism of 8-methylhexadecanoic acid could lead to the accumulation of this compound and its derivatives. Such an accumulation could have cytotoxic effects, contributing to a clinical phenotype with neurological and/or muscular symptoms, similar to other FAODs.

Proposed Pathophysiological Cascade:

Hypothetical_Pathophysiology cluster_0 Metabolic Block cluster_1 Metabolite Accumulation cluster_2 Cellular Dysfunction cluster_3 Clinical Manifestations Enzyme_Deficiency Putative Enzyme Deficiency (e.g., specific dehydrogenase or isomerase) 8MHC_CoA This compound Enzyme_Deficiency->8MHC_CoA Leads to Acylcarnitine 8-Methylhexadecanoylcarnitine 8MHC_CoA->Acylcarnitine Transesterification Mitochondrial_Dysfunction Mitochondrial Dysfunction (Impaired respiration, ROS production) 8MHC_CoA->Mitochondrial_Dysfunction Membrane_Alterations Alterations in Membrane Fluidity 8MHC_CoA->Membrane_Alterations Signaling_Disruption Disruption of Cellular Signaling 8MHC_CoA->Signaling_Disruption Acylcarnitine->Mitochondrial_Dysfunction Neuropathy Peripheral Neuropathy Mitochondrial_Dysfunction->Neuropathy Myopathy Myopathy / Rhabdomyolysis Mitochondrial_Dysfunction->Myopathy Cardiomyopathy Cardiomyopathy Mitochondrial_Dysfunction->Cardiomyopathy Membrane_Alterations->Neuropathy Signaling_Disruption->Cardiomyopathy

Figure 2: Hypothetical pathophysiological cascade of a disorder involving this compound accumulation.

Quantitative Data in the Investigation of Branched-Chain Fatty Acid Metabolism

The diagnosis and monitoring of FAODs rely heavily on the quantitative analysis of accumulating metabolites. In the context of a suspected disorder of branched-chain fatty acid metabolism, a comprehensive analysis of various fatty acids in plasma and other biological fluids is crucial.

Table 1: Hypothetical Plasma Branched-Chain Fatty Acid Profile in a Suspected Novel FAOD

AnalytePatient Sample (µmol/L)Control Range (µmol/L)Fold Increase
8-Methylhexadecanoic Acid 25.8 < 1.0 > 25
Phytanic Acid2.5< 3.0Normal
Pristanic Acid0.8< 1.0Normal
C15:0 iso (13-methyltetradecanoic acid)1.50.5 - 2.0Normal
C17:0 iso (15-methylhexadecanoic acid)2.21.0 - 3.0Normal
C17:0 anteiso (14-methylhexadecanoic acid)1.80.8 - 2.5Normal

Note: The data presented in this table is hypothetical and for illustrative purposes only, as there is currently no established disorder specifically linked to the accumulation of 8-methylhexadecanoic acid.

Table 2: Hypothetical Acyl-CoA Profile in Cultured Fibroblasts

Acyl-CoA SpeciesPatient Fibroblasts (pmol/mg protein)Control Fibroblasts (pmol/mg protein)Fold Increase
This compound 15.2 < 0.5 > 30
Palmitoyl-CoA (C16:0)20.518.0 - 25.0Normal
Stearoyl-CoA (C18:0)15.814.0 - 20.0Normal
Oleoyl-CoA (C18:1)35.230.0 - 40.0Normal

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The investigation of novel FAODs requires robust and sensitive analytical methods for the detection and quantification of relevant metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis

This method is suitable for the quantitative analysis of total fatty acids in plasma, including branched-chain species.

Workflow Diagram:

GCMS_Workflow Start Plasma Sample Hydrolysis Alkaline Hydrolysis (to release fatty acids) Start->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with hexane) Hydrolysis->Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification against internal standards) GCMS->Data

Figure 3: General workflow for GC-MS analysis of plasma fatty acids.

Methodology:

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., C17:0 fatty acid).

  • Hydrolysis: Add 1 mL of 0.5 M methanolic NaOH. Incubate at 80°C for 30 minutes to hydrolyze fatty acids from complex lipids.

  • Acidification and Extraction: Cool the sample and acidify with 1 M HCl. Extract the fatty acids with 2 x 2 mL of hexane (B92381).

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add 1 mL of 14% boron trifluoride in methanol (B129727) and incubate at 60°C for 15 minutes to form fatty acid methyl esters (FAMEs).

  • Final Extraction: Add 1 mL of water and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject 1 µL of the extract onto a GC-MS system equipped with a suitable capillary column (e.g., DB-225ms). Use a temperature gradient to separate the FAMEs. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

This method allows for the sensitive and specific quantification of acyl-CoA species in cell or tissue extracts.

Workflow Diagram:

LCMSMS_Workflow Start Cell Pellet or Tissue Homogenate Extraction Acyl-CoA Extraction (e.g., with isopropanol/acetonitrile) Start->Extraction SPE Solid Phase Extraction (SPE) (for cleanup and concentration) Extraction->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data Data Analysis (Quantification using MRM) LCMSMS->Data

Figure 4: General workflow for LC-MS/MS analysis of acyl-CoAs.

Methodology:

  • Sample Preparation: Homogenize cultured cells or flash-frozen tissue in a cold extraction buffer (e.g., 100 mM KH2PO4). Add an internal standard (e.g., C17:0-CoA).

  • Extraction: Add 2-propanol and acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs. Centrifuge to pellet the precipitate.

  • Solid Phase Extraction (SPE): Dilute the supernatant and apply to a C18 SPE cartridge. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • LC-MS/MS Analysis: Evaporate the eluate and reconstitute in a suitable buffer. Inject onto a reverse-phase C18 HPLC column coupled to a triple quadrupole mass spectrometer. Use a gradient of mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile) to separate the acyl-CoA species.

  • Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for each acyl-CoA of interest. A neutral loss scan of 507 can be used for the identification of unknown acyl-CoA species.[11]

Future Directions and Conclusion

The study of this compound and other branched-chain fatty acids represents a promising frontier in the field of inborn errors of metabolism. While direct evidence linking this compound to a specific FAOD is currently lacking, the theoretical framework presented in this guide, based on our understanding of branched-chain fatty acid metabolism and known disorders like Refsum disease, provides a roadmap for future investigations.

The development and application of advanced analytical techniques, such as high-resolution mass spectrometry, will be crucial for identifying and quantifying novel branched-chain acyl-CoAs and acylcarnitines in patients with unexplained metabolic phenotypes. Further research into the enzymes involved in the metabolism of these less common fatty acids may uncover novel enzyme deficiencies and lead to the identification of new FAODs. A deeper understanding of the pathophysiology of these potential disorders will be essential for the development of targeted therapies aimed at mitigating the toxic effects of accumulating metabolites and improving patient outcomes.

References

The Enigmatic Presence of 8-Methylhexadecanoyl-CoA in Marine Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) and their activated coenzyme A (CoA) esters represent a fascinating and functionally significant class of lipids, particularly within marine ecosystems. This technical guide delves into the natural occurrence of a specific BCFA derivative, 8-Methylhexadecanoyl-CoA, in marine organisms. While direct quantitative data for this precise molecule remains elusive in current literature, this document synthesizes the existing knowledge on closely related branched-chain fatty acids in marine sponges and bacteria, providing a comprehensive overview of their presumed biosynthesis, biological significance, and the detailed experimental protocols required for their study. The information presented herein is intended to serve as a foundational resource for researchers investigating novel lipid metabolism pathways and exploring the potential of these unique marine-derived molecules in drug development.

Introduction: The Significance of Branched-Chain Fatty Acids in Marine Environments

Marine organisms, particularly sponges and their associated microbial communities, are prolific producers of a vast array of unique lipid molecules. Among these, branched-chain fatty acids (BCFAs) play a crucial role in maintaining cell membrane fluidity and integrity, especially in environments with fluctuating temperatures and pressures.[1][2] The presence of methyl branching along the fatty acid chain disrupts the tight packing of lipids, thereby lowering the melting point and increasing membrane fluidity.

The iso and anteiso forms of BCFAs, with methyl branches at the penultimate (iso) or antepenultimate (anteiso) carbon, are well-documented in marine bacteria and are often used as biomarkers for these microorganisms in marine sediments.[2][3] The focus of this guide, 8-methylhexadecanoic acid (a C17 iso-fatty acid) and its activated form, this compound, represents a structurally distinct class of BCFAs with potential for unique biological activities. While direct evidence for this compound is sparse, the presence of various methyl-branched hexadecanoic acid isomers has been reported in marine sponges, suggesting a likely, yet underexplored, natural occurrence.[4]

Natural Occurrence and Putative Biological Roles

Evidence in Marine Sponges

Marine sponges are renowned for their complex lipid profiles, which are often a result of intricate symbiotic relationships with a diverse array of microorganisms.[5] Studies on the fatty acid composition of various sponge species have revealed the presence of a significant proportion of BCFAs. For instance, the marine sponge Desmapsama anchorata was found to contain 14-methyl-8-hexadecenoic acid.[4] While not identical, this discovery highlights the enzymatic machinery within sponges or their symbionts capable of producing methyl-branched fatty acids with the methyl group located mid-chain. It is highly probable that other isomers, such as 8-methylhexadecanoic acid, exist within the complex fatty acid pool of these organisms.

The Bacterial Connection

The prevailing hypothesis is that the majority of BCFAs found in marine sponges are synthesized by their symbiotic bacteria.[6] Bacteria are known to produce a wide variety of iso and anteiso fatty acids as major components of their membrane lipids.[2][7] The biosynthesis of these fatty acids is initiated by primers derived from branched-chain amino acids such as valine, leucine, and isoleucine. The presence of iso-C15:0 and iso-C17:0 fatty acids is a common characteristic of many bacterial species and is often used as a chemotaxonomic marker.[8][9] Therefore, it is reasonable to postulate that this compound originates from the metabolic activity of bacteria residing within sponge tissues.

Potential Biological Functions

The primary role of BCFAs is to modulate membrane fluidity. However, their CoA esters, such as this compound, are key metabolic intermediates. As activated forms of fatty acids, they can participate in a variety of cellular processes, including:

  • Lipid Synthesis: Serving as building blocks for the synthesis of more complex lipids, such as phospholipids (B1166683) and triglycerides, which are incorporated into cellular membranes and lipid bodies.

  • Energy Metabolism: Although less common than their straight-chain counterparts, BCFAs can be catabolized through beta-oxidation to provide energy.

  • Signaling Pathways: Acyl-CoAs are increasingly recognized for their roles in cellular signaling, potentially acting as allosteric regulators of enzymes or influencing gene expression.

Quantitative Data on Related Branched-Chain Fatty Acids

Fatty AcidOrganism/Sample TypeRelative Abundance (%)Reference
iso-C15:0Marine Sediment BacteriaVariable, often significant[10]
anteiso-C15:0Marine Sediment BacteriaVariable, often significant[10]
iso-C17:0Marine Sediment BacteriaVariable[10]
anteiso-C17:0Marine Sediment BacteriaVariable, often significant[10]
iso-C17:1ω7cDesulfovibrio desulfuricansMajor component[8]
14-methyl-8-hexadecenoic acidDesmapsama anchorata (sponge)Not specified[4]

Table 1: Relative abundance of selected branched-chain fatty acids in marine samples. This table is illustrative and highlights the presence of related compounds, as direct quantitative data for this compound is currently unavailable.

Experimental Protocols

The study of this compound in marine organisms requires a multi-step analytical approach, from sample collection and lipid extraction to derivatization and instrumental analysis.

Sample Collection and Preparation
  • Marine Sponges: Sponge tissue should be collected fresh and immediately frozen in liquid nitrogen or stored at -80°C to minimize enzymatic degradation of lipids.[11] Prior to extraction, the tissue should be lyophilized to remove water.[6]

  • Marine Bacteria: Bacterial cultures should be harvested by centrifugation and the cell pellets washed with a suitable buffer before being flash-frozen.

Lipid Extraction

A modified Bligh-Dyer or Folch method is typically used for the extraction of total lipids from marine tissues.[12]

Protocol: Lipid Extraction from Marine Sponge Tissue

  • Homogenization: Homogenize 1 gram of lyophilized sponge tissue in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).

  • Extraction: After homogenization, add 1 volume of chloroform and vortex thoroughly.

  • Phase Separation: Add 1 volume of water to induce phase separation. Centrifuge the mixture to clarify the layers.

  • Collection: The lower chloroform layer, containing the total lipids, is carefully collected. The upper aqueous-methanol layer will contain the more polar acyl-CoAs.

  • Drying: The collected fractions are dried under a stream of nitrogen gas.

Analysis of 8-Methylhexadecanoic Acid (as FAME)

To determine the presence and quantity of the fatty acid itself, it is typically converted to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Reagent: Prepare a solution of 2% sulfuric acid in methanol.[13]

  • Reaction: Resuspend the dried lipid extract in 1 mL of toluene (B28343) and add 3 mL of the 2% sulfuric acid in methanol.

  • Incubation: Heat the mixture at 55°C for 16 hours in a sealed vial.[13]

  • Neutralization: After cooling, neutralize the reaction with a bicarbonate/carbonate solution.

  • Extraction: Extract the FAMEs with hexane (B92381).

  • Drying and Reconstitution: The hexane layer is collected, dried over anhydrous sodium sulfate, and then evaporated to dryness under nitrogen. The FAMEs are reconstituted in a small volume of hexane for GC-MS analysis.[14]

Analysis of this compound

The direct analysis of long-chain acyl-CoAs is more challenging due to their polarity and lower abundance. This typically involves Solid-Phase Extraction (SPE) for enrichment followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

  • Homogenization: Homogenize fresh or frozen tissue in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to precipitate proteins and extract acyl-CoAs.[11][15]

  • Extraction: Further extract the acyl-CoAs from the homogenate using acetonitrile (B52724).[15]

  • SPE Column: Use a weak anion exchange SPE column.[11]

  • Loading and Washing: Condition the column with methanol and then the acidic buffer. Load the sample extract. Wash the column with the acidic buffer and then with an organic solvent like isopropanol (B130326) to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with a buffer containing a higher salt concentration or a change in pH (e.g., using ammonium (B1175870) hydroxide).[11]

  • Drying: The eluted fraction is dried under a stream of nitrogen.

LC-MS/MS Analysis: The purified acyl-CoA extract is reconstituted in a suitable solvent and analyzed by reverse-phase LC-MS/MS. A C18 or C8 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition from the precursor ion of this compound to a characteristic product ion.

Signaling Pathways and Biosynthesis

Putative Biosynthesis of this compound

The biosynthesis of BCFAs in bacteria is well-established and serves as a model for the likely pathway leading to this compound. The process is initiated by a branched-chain alpha-keto acid, which acts as a primer for fatty acid synthase (FAS).

  • Primer Synthesis: Branched-chain amino acids like valine, leucine, and isoleucine are converted to their corresponding α-keto acids. These are then decarboxylated to form branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA).

  • Elongation: The branched-chain primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA.

  • Formation of this compound: For the synthesis of an 8-methyl-branched fatty acid, a specific branched-chain primer would be required, or alternatively, a methyltransferase could act on an intermediate in the fatty acid elongation pathway. The exact mechanism for the placement of a methyl group at the C8 position is not yet elucidated but likely involves a unique enzymatic step.

Biosynthesis_Pathway Branched-Chain Amino Acid (e.g., Valine) Branched-Chain Amino Acid (e.g., Valine) Branched-Chain α-Keto Acid Branched-Chain α-Keto Acid Branched-Chain Amino Acid (e.g., Valine)->Branched-Chain α-Keto Acid Transaminase Branched-Chain Acyl-CoA (Primer) Branched-Chain Acyl-CoA (Primer) Branched-Chain α-Keto Acid->Branched-Chain Acyl-CoA (Primer) Dehydrogenase Elongation Cycles Elongation Cycles Branched-Chain Acyl-CoA (Primer)->Elongation Cycles Fatty Acid Synthase (FAS) 8-Methylhexadecanoyl-ACP 8-Methylhexadecanoyl-ACP Elongation Cycles->8-Methylhexadecanoyl-ACP Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation Cycles 8-Methylhexadecanoic Acid 8-Methylhexadecanoic Acid 8-Methylhexadecanoyl-ACP->8-Methylhexadecanoic Acid Thioesterase This compound This compound 8-Methylhexadecanoic Acid->this compound Acyl-CoA Synthetase

Putative biosynthesis of this compound.
Experimental Workflow for Analysis

The overall workflow for the identification and quantification of this compound from a marine organism is a systematic process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Marine Organism (Sponge/Bacteria) Marine Organism (Sponge/Bacteria) Lyophilization Lyophilization Marine Organism (Sponge/Bacteria)->Lyophilization Homogenization Homogenization Lyophilization->Homogenization Total Lipid Extraction Total Lipid Extraction Homogenization->Total Lipid Extraction Separation of Fatty Acids and Acyl-CoAs Separation of Fatty Acids and Acyl-CoAs Total Lipid Extraction->Separation of Fatty Acids and Acyl-CoAs Derivatization (FAMEs) Derivatization (FAMEs) Separation of Fatty Acids and Acyl-CoAs->Derivatization (FAMEs) For Fatty Acid Analysis Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Separation of Fatty Acids and Acyl-CoAs->Solid-Phase Extraction (SPE) For Acyl-CoA Analysis GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Identification & Quantification of 8-Methylhexadecanoic Acid Identification & Quantification of 8-Methylhexadecanoic Acid GC-MS Analysis->Identification & Quantification of 8-Methylhexadecanoic Acid LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Identification & Quantification of this compound Identification & Quantification of this compound LC-MS/MS Analysis->Identification & Quantification of this compound

Workflow for this compound analysis.

Future Directions and Conclusion

The study of this compound in marine organisms is a nascent field with significant potential. Future research should focus on:

  • Targeted Isolation and Identification: Utilizing the described analytical workflows to screen a wider variety of marine sponges and their associated bacteria for the presence of this compound.

  • Quantitative Analysis: Developing and validating robust quantitative methods to determine the concentration of this molecule in different marine organisms.

  • Biosynthetic Pathway Elucidation: Using isotopic labeling studies and genomic analysis to identify the specific enzymes and precursors involved in the biosynthesis of 8-methyl-branched fatty acids.

  • Bioactivity Screening: Investigating the potential biological activities of 8-methylhexadecanoic acid and its derivatives, particularly in the context of drug discovery for inflammatory diseases, metabolic disorders, and infectious diseases.

References

Methodological & Application

Application Note & Protocol: Synthesis of 8-Methylhexadecanoyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. Branched-chain fatty acids (BCFAs) are important components of cell membranes, particularly in bacteria, where they play a crucial role in regulating membrane fluidity.[1][2] In some organisms, they can also serve as precursors for signaling molecules or act as signaling molecules themselves, for instance by activating nuclear receptors like PPARα.[3] For in vitro studies investigating enzyme kinetics, metabolic pathways, or the biological functions of BCFAs, a reliable source of high-purity this compound is essential. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound, starting from the synthesis of the precursor fatty acid, 8-methylhexadecanoic acid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on reaction scale and specific laboratory conditions.

Reaction Step Description Expected Yield (%) Purity (%)
I Synthesis of 8-Methylhexadecanoic Acid65-75%>95% (after chromatography)
II Activation of 8-Methylhexadecanoic Acid with NHS/DCC~90%Intermediate
III Thioesterification with Coenzyme A70-80%>95% (after HPLC)

Experimental Protocols

This synthesis is a two-stage process: first, the synthesis of the precursor fatty acid, 8-methylhexadecanoic acid, followed by its conversion to the coenzyme A thioester.

Part 1: Synthesis of 8-Methylhexadecanoic Acid

This protocol describes a plausible synthetic route using a lithium dialkylcuprate (Gilman reagent) to couple an 8-carbon fragment with a 9-carbon fragment.

Materials:

Protocol:

  • Preparation of Octyllithium: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add lithium metal to anhydrous diethyl ether. Cool the flask in an ice bath. Slowly add 1-bromooctane dropwise with stirring. Allow the reaction to proceed for 1-2 hours until the lithium is consumed.

  • Formation of Lithium Dioctylcuprate (Gilman Reagent): In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0°C. Slowly add the prepared octyllithium solution to the CuI suspension. The solution will change color, indicating the formation of the Gilman reagent.

  • Coupling Reaction: To the freshly prepared Gilman reagent at 0°C, add 1-bromo-7-methoxycarbonylheptane dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting product is the methyl ester of 8-methylhexadecanoic acid.

  • Saponification: Dissolve the crude methyl ester in a solution of sodium hydroxide in methanol/water. Reflux the mixture for 2-4 hours. Cool the reaction mixture and acidify with hydrochloric acid to pH ~2.

  • Purification: Extract the acidified mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude 8-methylhexadecanoic acid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure fatty acid.

Part 2: Synthesis of this compound

This protocol uses an N-hydroxysuccinimide (NHS) ester intermediate for the efficient coupling of the fatty acid to Coenzyme A. This method has proven reliable for the synthesis of other branched-chain fatty acyl-CoAs.[4]

Materials:

  • 8-Methylhexadecanoic acid (from Part 1)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate, anhydrous

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • HPLC-grade water and acetonitrile

Protocol:

  • Activation of 8-Methylhexadecanoic Acid:

    • Dissolve 8-methylhexadecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous ethyl acetate in a flask under a nitrogen atmosphere.

    • Add a solution of DCC (1.1 equivalents) in anhydrous ethyl acetate dropwise to the mixture at room temperature.

    • A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction for 12-16 hours at room temperature.

    • Filter off the DCU precipitate and wash it with a small amount of ethyl acetate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 8-methylhexadecanoyl-NHS ester. This can be used in the next step without further purification.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A, trilithium salt (1.2 equivalents) in a 0.5 M aqueous solution of sodium bicarbonate.

    • Dissolve the crude 8-methylhexadecanoyl-NHS ester in a minimal amount of DMF and add it dropwise to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by analytical reverse-phase HPLC.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Filter the solution to remove any precipitate.

    • Purify the crude this compound by preparative reverse-phase HPLC. A C18 column is typically used.[5][6]

    • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from ~40% to 90% Mobile Phase B over 30-40 minutes is a good starting point for elution.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[5]

    • Collect the fractions containing the product peak.

  • Final Product Handling:

    • Pool the pure fractions and lyophilize to obtain this compound as a white solid.

    • Confirm the identity and purity of the product using LC-MS (looking for the correct molecular weight) and ¹H NMR spectroscopy.

    • Store the final product at -80°C to prevent degradation.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

G cluster_0 Part 1: Synthesis of 8-Methylhexadecanoic Acid cluster_1 Part 2: Synthesis of this compound Start1 1-Bromooctane + 1-Bromo-7-carboxy-heptane derivative Gilman Formation of Lithium Dioctylcuprate Start1->Gilman Octyllithium formation Coupling Cuprate Coupling Reaction Gilman->Coupling Saponification Saponification (Ester Hydrolysis) Coupling->Saponification Crude Ester PurifyFA Silica Gel Chromatography Saponification->PurifyFA Crude Acid FinalFA Pure 8-Methylhexadecanoic Acid PurifyFA->FinalFA Activation Activation with NHS and DCC FinalFA->Activation Thioester Reaction with Coenzyme A Activation->Thioester NHS-ester intermediate PurifyCoA Preparative HPLC (C18) Thioester->PurifyCoA Crude Acyl-CoA FinalCoA Pure this compound PurifyCoA->FinalCoA G cluster_membrane Bacterial Cell Membrane PL1_head Head PL1_tail1 PL1_tail2 PL2_head Head PL2_tail1 PL2_tail2 PL2_branch CH3 Disruption Disruption of Acyl Chain Packing PL3_head Head PL3_tail1 PL3_tail2 BCFA This compound (precursor for BCFA) Incorporation Incorporation into Phospholipids BCFA->Incorporation Fluidity Increased Membrane Fluidity Disruption->Fluidity Adaptation Adaptation to Environmental Stress Fluidity->Adaptation

References

Application Notes and Protocols for the Extraction of 8-Methylhexadecanoyl-CoA from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that may play a role in various cellular processes, including lipid metabolism and signaling. The accurate and reliable quantification of this and other long-chain acyl-CoAs from cell cultures is crucial for understanding their physiological and pathological significance. However, the analysis of these molecules presents challenges due to their low abundance and potential for degradation. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from mammalian cell cultures using a robust method based on solvent extraction, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The quantitative performance of the described protocol is summarized in the tables below. These values are representative of long-chain acyl-CoA analysis and can be used as a benchmark for method validation.

Table 1: Quantitative Performance Metrics for Long-Chain Acyl-CoA Analysis

ParameterTypical ValueDescription
Recovery Rate 70-90%The percentage of the analyte recovered after the entire extraction and purification process.[1][2]
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a concentration range.
Limit of Detection (LOD) 0.1 - 1.0 pmolThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 0.5 - 5.0 pmolThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Representative LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterSetting
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile (B52724)/Isopropanol (90:10)
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Fragment ion specific to the acyl-CoA structure

Experimental Protocols

This section details the step-by-step methodology for the extraction of this compound from cell cultures.

Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Protocol:

1. Cell Harvesting and Quenching:

  • For Adherent Cells:

    • Aspirate the culture medium from the flask or plate.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the plate and scrape the cells.

    • Transfer the cell suspension to a pre-chilled polypropylene (B1209903) tube.

  • For Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

    • After the final wash, resuspend the cell pellet in 1 mL of ice-cold methanol.

2. Cell Lysis and Protein Precipitation:

  • Add an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA) to the cell suspension in methanol.

  • Vortex the mixture vigorously for 1 minute to ensure cell lysis and protein precipitation.

  • Incubate the samples on ice for 30 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

3. Extraction of Acyl-CoAs:

  • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new clean tube.

  • To the pellet, add 500 µL of an extraction solvent mixture of acetonitrile:isopropanol:water (3:3:2 v/v/v).

  • Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Combine this second supernatant with the first one.

4. Solid-Phase Extraction (SPE) Purification:

  • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the combined supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove polar impurities.

  • Wash the cartridge with 2 mL of 40% methanol in water to remove less hydrophobic impurities.

  • Elute the acyl-CoAs with 1.5 mL of 80% acetonitrile in water.

5. Sample Concentration and Reconstitution:

  • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and transfer the sample to an LC vial for analysis.

6. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution.

  • Detect and quantify this compound using MRM in positive ion mode. The specific precursor-product ion transition for this compound will need to be determined using a standard.

Mandatory Visualizations

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of mid-chain branched fatty acids is thought to occur through the incorporation of methylmalonyl-CoA instead of malonyl-CoA by the fatty acid synthase (FAS) complex.[3][4][5][6][7] The methyl group from methylmalonyl-CoA results in a branch on the growing acyl chain. The positioning of the methyl group at the 8th carbon would depend on the specific timing of methylmalonyl-CoA incorporation during the elongation cycles.

G cluster_0 Fatty Acid Synthase (FAS) Cycle AcetylCoA Acetyl-CoA (Starter Unit) Elongation Elongation Cycles (x3) AcetylCoA->Elongation Initiation MalonylCoA Malonyl-CoA (Elongation Unit) MalonylCoA->Elongation FinalElongation Elongation Cycles (x3) MalonylCoA->FinalElongation MethylmalonylCoA Methylmalonyl-CoA BranchedElongation Methylmalonyl-CoA Incorporation MethylmalonylCoA->BranchedElongation Elongation->BranchedElongation Growing Acyl Chain BranchedElongation->FinalElongation Methylated Acyl Chain Product This compound FinalElongation->Product Completion & Release

Caption: Hypothetical pathway of this compound biosynthesis.

Experimental Workflow for Extraction of this compound

The following diagram outlines the major steps in the extraction and analysis of this compound from cell cultures.

G Start Cell Culture (Adherent or Suspension) Harvest Cell Harvesting & Washing (Ice-cold PBS) Start->Harvest Lysis Cell Lysis & Protein Precipitation (Methanol + Internal Standard) Harvest->Lysis Centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) Lysis->Centrifuge1 Extract Supernatant Collection & Re-extraction of Pellet Centrifuge1->Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extract->SPE Dry Drying (Nitrogen Evaporation) SPE->Dry Reconstitute Reconstitution (LC Mobile Phase) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction.

References

Application Notes and Protocols for Tracing 8-Methylhexadecanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular lipids in various organisms and have been implicated in a range of physiological and pathological processes. 8-Methylhexadecanoyl-CoA, an iso-fatty acyl-CoA, belongs to this class of lipids. Understanding its metabolic fate—biosynthesis, elongation, and degradation—is crucial for elucidating its biological roles and for the development of novel therapeutic strategies targeting lipid metabolism. Stable isotope tracing provides a powerful tool to dynamically track the metabolic pathways of this compound in living systems. By introducing isotopically labeled precursors, researchers can follow their incorporation into the target molecule and its downstream metabolites, allowing for the quantification of metabolic fluxes and the elucidation of pathway kinetics.

These application notes provide a comprehensive guide to utilizing stable isotopes for tracing the metabolism of this compound. Included are detailed experimental protocols, data presentation guidelines, and visualizations of the key metabolic pathways and experimental workflows.

Metabolic Pathways of this compound

The metabolism of this compound can be divided into two main processes: biosynthesis (anabolism) and degradation (catabolism).

Biosynthesis of this compound

The biosynthesis of iso-fatty acids, such as 8-methylhexadecanoic acid, originates from branched-chain amino acids (BCAAs). In the case of this compound, the precursor is the amino acid Leucine (B10760876) .

The key steps in the biosynthesis are:

  • Transamination and Decarboxylation of Leucine: Leucine is first transaminated to α-ketoisocaproate, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA .

  • Chain Elongation: Isovaleryl-CoA serves as the primer for the fatty acid synthase (FAS) complex. Through sequential additions of two-carbon units from malonyl-CoA, the acyl chain is elongated to form this compound.

cluster_0 Mitochondria cluster_1 Cytosol Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Eight_Methylhexadecanoyl_CoA This compound FAS->Eight_Methylhexadecanoyl_CoA Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS

Biosynthesis of this compound from Leucine.
Degradation of this compound

The degradation of fatty acids, including BCFAs, primarily occurs through β-oxidation . For iso-fatty acids, this process can take place in both mitochondria and peroxisomes. The process involves the sequential removal of two-carbon units in the form of acetyl-CoA. Due to the methyl branch, specific enzymes are required to handle the branched structure during the oxidation process.

Eight_Methylhexadecanoyl_CoA This compound Beta_Oxidation β-Oxidation Spiral Eight_Methylhexadecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from final cycle) Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Degradation pathway of this compound.

Experimental Design for Stable Isotope Tracing

A typical stable isotope tracing experiment to study this compound metabolism involves the following steps:

A 1. Select Stable Isotope Labeled Precursor (e.g., ¹³C-Leucine) B 2. Cell Culture or Animal Model Administration A->B C 3. Time-Course Sampling B->C D 4. Metabolite Extraction (Acyl-CoAs and Fatty Acids) C->D E 5. Sample Derivatization (for GC-MS) D->E F 6. Mass Spectrometry Analysis (LC-MS/MS or GC-MS) D->F E->F G 7. Data Analysis and Flux Calculation F->G

General workflow for stable isotope tracing of this compound.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are examples of how to present such data.

Table 1: Isotopic Enrichment of Precursors and Products

This table shows the percentage of the labeled isotope in the precursor pool and its incorporation into the product over time.

Time (hours)¹³C-Leucine Enrichment (%)¹³C-Isovaleryl-CoA Enrichment (%)¹³C-8-Methylhexadecanoyl-CoA Enrichment (%)
099.0 ± 0.10.5 ± 0.10.2 ± 0.1
298.5 ± 0.245.2 ± 2.15.3 ± 0.5
698.2 ± 0.385.7 ± 3.525.8 ± 1.9
1297.9 ± 0.492.1 ± 2.855.1 ± 3.2
2497.5 ± 0.594.6 ± 2.578.9 ± 4.1

Data are presented as mean ± standard deviation (n=3). This is a hypothetical dataset for illustrative purposes.

Table 2: Fractional Contribution of Leucine to this compound Synthesis

This table quantifies the proportion of the this compound pool that is synthesized from the labeled leucine precursor.

Time (hours)Fractional Contribution (%)
25.4 ± 0.5
626.3 ± 2.0
1256.3 ± 3.3
2480.9 ± 4.2

Data are presented as mean ± standard deviation (n=3). This is a hypothetical dataset for illustrative purposes.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of this compound in Cultured Cells

Objective: To trace the incorporation of ¹³C from labeled leucine into this compound in a cell culture model.

Materials:

  • Cell line of interest (e.g., adipocytes, hepatocytes)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • ¹³C-labeled Leucine (e.g., U-¹³C₆-Leucine)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standards (e.g., ¹³C-labeled acyl-CoA mixture)

  • Liquid nitrogen

Procedure:

  • Cell Culture: Culture cells to ~80% confluency in complete medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing base medium (lacking leucine) with ¹³C-Leucine to the desired final concentration and dialyzed FBS.

  • Labeling: a. Aspirate the complete medium from the cells. b. Wash the cells twice with pre-warmed PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction: a. At each time point, aspirate the labeling medium. b. Wash the cells quickly with ice-cold PBS. c. Immediately add ice-cold 80% methanol containing internal standards. d. Scrape the cells and collect the cell lysate into a microcentrifuge tube. e. Flash-freeze the lysate in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS: a. Thaw the cell lysates on ice. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. c. Transfer the supernatant to a new tube. d. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 10 mM ammonium acetate).

Protocol 2: Analysis of Acyl-CoAs by LC-MS/MS

Objective: To quantify the isotopic enrichment in this compound and its precursors.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

LC Conditions:

  • Column: C18 reversed-phase column suitable for acyl-CoA analysis.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Set up transitions for the unlabeled and labeled forms of isovaleryl-CoA and this compound.

    • Example transition for unlabeled this compound: Precursor ion (M+H)⁺ -> Product ion (adenosine diphosphate (B83284) fragment).

    • Example transition for ¹³C-labeled this compound: Precursor ion (M+n+H)⁺ -> Product ion (adenosine diphosphate fragment), where 'n' is the number of ¹³C atoms.

  • Data Analysis: Integrate the peak areas for each isotopologue and calculate the isotopic enrichment and fractional contribution.

Conclusion

The use of stable isotope tracing is an indispensable technique for the detailed investigation of this compound metabolism. The protocols and guidelines presented here provide a robust framework for researchers to design and execute experiments that can unravel the complexities of branched-chain fatty acid metabolism. This knowledge is fundamental for understanding the role of these lipids in health and disease and for identifying potential targets for therapeutic intervention.

Application Notes and Protocols for a Specific Enzyme Assay for 8-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The study of its enzymatic conversion is crucial for understanding metabolic pathways and for the development of drugs targeting lipid-related disorders. These application notes provide a detailed protocol for a specific enzyme assay to quantify the activity of enzymes that metabolize this compound, primarily focusing on acyl-CoA dehydrogenase activity. The assay is based on the reduction of a specific electron acceptor, which can be monitored spectrophotometrically.

Principle of the Assay

The enzyme assay for this compound is designed to measure the activity of acyl-CoA dehydrogenases (ACADs). These enzymes catalyze the initial step in the β-oxidation of fatty acids, introducing a double bond in the fatty acyl-CoA molecule. In this protocol, the electrons removed from this compound are transferred to an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), leading to its reduction, which can be measured by a decrease in absorbance at a specific wavelength. This method provides a sensitive and continuous assay for monitoring ACAD activity.[1][2] The specificity of the assay for this compound is dependent on the substrate specificity of the chosen acyl-CoA dehydrogenase.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
This compoundCustom Synthesis/Avanti Polar LipidsN/A-80°C
Acyl-CoA Dehydrogenase (e.g., recombinant human ACADL)R&D Systems/In-house expressione.g., 8496-AD-80°C
Ferricenium hexafluorophosphateSigma-Aldrich234078Room Temperature
Potassium Phosphate (B84403) MonobasicSigma-AldrichP5655Room Temperature
Potassium Phosphate DibasicSigma-AldrichP8281Room Temperature
EDTASigma-AldrichE9884Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
Coenzyme ASigma-AldrichC3019-20°C
ATPSigma-AldrichA2383-20°C
Magnesium ChlorideSigma-AldrichM8266Room Temperature
Long-chain acyl-CoA synthetaseSigma-AldrichA9873-20°C
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA70304°C

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (100 mM Potassium Phosphate, 0.2 mM EDTA, pH 7.6):

    • Prepare a 1 M stock solution of potassium phosphate, pH 7.6, by mixing appropriate amounts of 1 M K₂HPO₄ and 1 M KH₂PO₄.

    • In a final volume of 1 L, add 100 mL of 1 M potassium phosphate stock and 0.4 mL of 0.5 M EDTA stock.

    • Adjust the final volume to 1 L with deionized water and confirm the pH.

  • Substrate Stock Solution (10 mM 8-Methylhexadecanoic acid):

    • Dissolve the appropriate amount of 8-methylhexadecanoic acid in a minimal amount of ethanol (B145695) and then bring to the final volume with the Assay Buffer containing 1% (w/v) fatty acid-free BSA. This helps in solubilizing the fatty acid.

  • In situ Generation of this compound (Substrate Working Solution):

    • In a microcentrifuge tube, mix the following:

      • 10 µL of 10 mM 8-Methylhexadecanoic acid stock

      • 5 µL of 10 mM Coenzyme A

      • 5 µL of 20 mM ATP

      • 5 µL of 20 mM MgCl₂

      • 1 µL of long-chain acyl-CoA synthetase (1 U/mL)

      • 74 µL of Assay Buffer

    • Incubate at 37°C for 30 minutes to allow for the synthesis of this compound. This solution should be prepared fresh.

  • Ferricenium Hexafluorophosphate Working Solution (10 mM):

    • Dissolve 3.3 mg of ferricenium hexafluorophosphate in 1 mL of deionized water. Prepare this solution fresh and protect it from light.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
  • Set up the spectrophotometer to measure absorbance at 300 nm in kinetic mode at 25°C.

  • In a quartz cuvette, prepare the reaction mixture as follows:

    • 870 µL of Assay Buffer

    • 10 µL of 10 mM Ferricenium Hexafluorophosphate Working Solution

    • 100 µL of the freshly prepared this compound solution (from Protocol 1, step 3)

  • Mix by inversion and place the cuvette in the spectrophotometer.

  • Record the baseline absorbance for 2-3 minutes.

  • Initiate the reaction by adding 20 µL of the acyl-CoA dehydrogenase enzyme solution (e.g., 0.1 mg/mL).

  • Immediately mix by inversion and start recording the decrease in absorbance at 300 nm for 5-10 minutes. The rate of absorbance change should be linear.

  • Control Reactions:

    • No Substrate Control: Replace the this compound solution with Assay Buffer.

    • No Enzyme Control: Replace the enzyme solution with Assay Buffer.

Data Analysis and Presentation

The activity of the acyl-CoA dehydrogenase is calculated using the Beer-Lambert law. The molar extinction coefficient for the reduction of ferricenium is 1.48 mM⁻¹cm⁻¹.

Calculation of Enzyme Activity:

Activity (µmol/min/mg) = (ΔA₃₀₀/min) / (ε * l * [Enzyme])

  • ΔA₃₀₀/min = The linear rate of absorbance change per minute.

  • ε = Molar extinction coefficient of ferricenium (1.48 mM⁻¹cm⁻¹).

  • l = Path length of the cuvette (typically 1 cm).

  • [Enzyme] = Concentration of the enzyme in the final reaction mixture in mg/mL.

Data Summary Table:

SampleSubstrateInitial Rate (ΔA₃₀₀/min)Specific Activity (µmol/min/mg)
Test SampleThis compoundValueValue
Control (No Substrate)NoneValueN/A
Control (No Enzyme)This compoundValueN/A
Comparative SubstrateHexadecanoyl-CoAValueValue

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the enzyme assay protocol.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Substrate & Ferricenium Stocks CoASynthesis Synthesize this compound (in situ) ReagentPrep->CoASynthesis ReactionMix Prepare Reaction Mixture in Cuvette CoASynthesis->ReactionMix Baseline Record Baseline Absorbance (300 nm) ReactionMix->Baseline AddEnzyme Initiate Reaction with ACAD Enzyme Baseline->AddEnzyme KineticRead Measure Kinetic Decrease in Absorbance AddEnzyme->KineticRead CalcRate Calculate Rate (ΔA/min) KineticRead->CalcRate CalcActivity Calculate Specific Activity CalcRate->CalcActivity

Caption: Experimental workflow for the this compound dehydrogenase assay.

Signaling Pathway Context

The enzymatic reaction measured is a key step in the catabolism of branched-chain fatty acids.

signaling_pathway cluster_cell Mitochondrial Matrix cluster_electron_transport Electron Transfer Substrate This compound Enzyme Acyl-CoA Dehydrogenase (ACAD) Substrate->Enzyme Product 8-Methyl-trans-2-Hexadecenoyl-CoA Enzyme->Product ETF ETF Enzyme->ETF 2e⁻ Further β-oxidation Further β-oxidation Product->Further β-oxidation ETFred ETF (reduced) Ferricenium Ferricenium (Fe³⁺) ETFred->Ferricenium 2e⁻ Ferrocene Ferrocene (Fe²⁺) Ferricenium->Ferrocene Reduction Spectrophotometric\nDetection (ΔA300) Spectrophotometric Detection (ΔA300) Ferrocene->Spectrophotometric\nDetection (ΔA300)

Caption: Enzymatic reaction and electron transfer pathway in the assay.

References

Application of 8-Methylhexadecanoyl-CoA in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-coenzyme A (CoA) esters are increasingly recognized for their diverse biological roles and potential as biomarkers. While less common than their straight-chain counterparts, BCFAs are integral components of bacterial cell membranes, influencing fluidity and function.[1] They are also found in various food products, particularly from ruminant animals, and are being explored for their therapeutic potential, including the inhibition of cancer cell proliferation.[1][2] 8-Methylhexadecanoyl-CoA is a specific methyl-branched long-chain acyl-CoA. Although its biological functions are not as extensively studied as other lipids, its presence in biological systems, analogous to other BCFAs like 14-methylhexadecanoic acid found in plants, animals, and microorganisms, suggests a potential role in metabolic pathways and cellular signaling.[3]

This document provides detailed application notes and hypothetical protocols for the study of this compound in lipidomics research. The methodologies described are based on established techniques for the analysis of other long-chain and branched-chain acyl-CoAs.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound is presumed to follow the general pathway of fatty acid synthesis, with a methyl-branched starter or elongator unit. The following diagram illustrates a plausible biosynthetic pathway.

8_Methylhexadecanoyl_CoA_Biosynthesis cluster_fas Fatty Acid Synthase (FAS) Complex Malonyl_CoA Malonyl-CoA Growing_Acyl_Chain Growing Acyl Chain Malonyl_CoA->Growing_Acyl_Chain Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Growing_Acyl_Chain Introduction of Methyl Branch Elongation_Cycles Elongation Cycles Growing_Acyl_Chain->Elongation_Cycles Elongation_Cycles->Growing_Acyl_Chain 8_Methylhexadecanoic_Acid 8-Methylhexadecanoic Acid Elongation_Cycles->8_Methylhexadecanoic_Acid Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACC Propionyl_CoA Propionyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC 8_Methylhexadecanoyl_CoA This compound 8_Methylhexadecanoic_Acid->8_Methylhexadecanoyl_CoA Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Acyl_CoA_Synthetase->8_Methylhexadecanoyl_CoA

A plausible biosynthetic pathway for this compound.

Quantitative Data Presentation

The following table presents hypothetical quantitative data for this compound in different biological samples, as might be determined by LC-MS/MS analysis. These values are for illustrative purposes to demonstrate how data could be structured.

Sample TypeConditionThis compound Concentration (pmol/mg protein)Standard Deviation
Bacterial Cell PelletLog Phase15.22.1
Bacterial Cell PelletStationary Phase9.81.5
Adipose TissueControl2.50.4
Adipose TissueDisease State5.10.9
Pine Seed ExtractRaw0.80.2

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their low abundance and amphiphilic nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for their sensitive and specific quantification.[4]

Experimental Workflow

The overall workflow for the lipidomics analysis of this compound is depicted below.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., tissues, cells) Lipid_Extraction 2. Lipid Extraction (Solid-Phase Extraction) Sample_Collection->Lipid_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (Reversed-Phase Separation) Lipid_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Biomarker Discovery) Data_Processing->Statistical_Analysis Pathway_Analysis 6. Pathway Analysis (Biological Interpretation) Statistical_Analysis->Pathway_Analysis

A general workflow for the analysis of this compound.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[4]

Materials:

  • Homogenization buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Organic solvent (e.g., 2:1 methanol (B129727):chloroform)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Sample homogenizer

Procedure:

  • Weigh the tissue sample or count the number of cells.

  • Homogenize the sample in ice-cold homogenization buffer.

  • Add the internal standard to the homogenate.

  • Extract the lipids by adding the organic solvent mixture and vortexing thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Apply the lipid extract to a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with 0.1% formic acid).

  • Dry the eluate under a stream of nitrogen and reconstitute in the LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a hypothetical LC-MS/MS method for the targeted analysis of this compound. The separation of isomeric species is critical, and specialized chromatographic columns may be required.[5][6][7]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column suitable for lipid analysis

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 60% A to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% A for 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z corresponding to [this compound + H]⁺

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z 428.1)

  • Collision Energy: Optimized for the specific transition

  • Dwell Time: 100 ms

Signaling Pathways and Logical Relationships

The regulation of branched-chain fatty acid metabolism is interconnected with central carbon metabolism. The availability of precursors like propionyl-CoA can influence the biosynthesis of this compound.

Metabolic_Interconnections Amino_Acids Branched-Chain Amino Acids (Val, Ile) Propionyl_CoA Propionyl-CoA Amino_Acids->Propionyl_CoA Odd_Chain_FAs Odd-Chain Fatty Acids Odd_Chain_FAs->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Propionyl_CoA->BCFA_Synthesis Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle 8_Methylhexadecanoyl_CoA This compound BCFA_Synthesis->8_Methylhexadecanoyl_CoA

Interconnection of precursor supply for BCFA synthesis.

Conclusion

The study of this compound represents an emerging area in lipidomics. While direct research on this molecule is limited, the established importance of branched-chain fatty acids suggests its potential significance in various biological processes. The protocols and workflows presented here, adapted from established lipidomics methodologies, provide a strong foundation for researchers to begin investigating the role of this compound in health and disease. Further research is necessary to elucidate its specific biosynthetic pathways, biological functions, and utility as a biomarker.

References

Application Notes & Protocols: Separation and Analysis of 8-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the synthesis of complex lipids.[1][2][3] The ability to accurately separate and quantify specific acyl-CoA species, such as the branched-chain 8-MethylHexadecanoyl-CoA, is crucial for understanding metabolic regulation, identifying disease biomarkers, and for pharmacological studies.[2][4] However, the analysis of these molecules presents significant challenges due to their low abundance in biological samples, their structural similarity to other acyl-CoAs, and their susceptibility to degradation.[3][5]

This document provides detailed methodologies for the separation of this compound from other acyl-CoAs, focusing on robust extraction techniques and advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of Separation

The primary strategy for separating this compound relies on its unique physicochemical properties compared to other acyl-CoAs. The presence of a methyl branch on the acyl chain slightly alters its hydrophobicity and steric profile, which can be exploited for chromatographic separation. Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is the most effective technique for this purpose.[3][6][7]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a common method for extracting a broad range of acyl-CoAs from tissues or cultured cells, involving solvent precipitation and solid-phase extraction (SPE) for sample cleanup.

Materials:

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)[7]

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Saturated (NH4)2SO4

  • Internal Standard (e.g., Heptadecanoyl-CoA)[6]

  • Oligonucleotide purification columns (or other suitable SPE cartridges)[7]

  • Nitrogen gas evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol (B129727) in water)[1]

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder (~50-100 mg) or cell pellets in 1 mL of ice-cold KH2PO4 buffer containing a known amount of internal standard.[6][7]

  • Solvent Addition: Add 1 mL of isopropanol to the homogenate and vortex vigorously.[6][7]

  • Further Extraction: Add 2 mL of acetonitrile and 0.125 mL of saturated (NH4)2SO4. Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[6]

  • Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes. The acyl-CoAs will be in the upper organic phase.[6]

  • Supernatant Collection: Carefully transfer the upper phase to a new tube.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dilute the extract with 5 mL of 100 mM KH2PO4 buffer (pH 4.9).[6]

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the diluted extract onto the column. The acyl-CoAs will bind to the stationary phase.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent, such as isopropanol or acetonitrile.[7]

  • Solvent Evaporation: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis for this compound

This protocol outlines a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs. Optimization will be required based on the specific instrument and column used.

Instrumentation & Columns:

  • UHPLC or HPLC system (e.g., Dionex Ultimate 3000)[3]

  • Reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 1.8 µm)[1][3]

  • Tandem mass spectrometer (e.g., Q Exactive-MS or a triple quadrupole)[3]

Reagents:

Procedure:

  • Chromatographic Separation:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 2%).

    • Inject 5-10 µL of the reconstituted sample extract.

    • Apply a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be:

      • 0-2 min: Hold at 2% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 2% B and re-equilibrate.[3]

    • The branched structure of this compound may cause it to elute slightly earlier than its straight-chain isobar, Heptadecanoyl-CoA, on a C18 column.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.[8]

    • Use electrospray ionization (ESI) as the ion source.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of this compound. A common product ion for all acyl-CoAs results from the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[9]

    • For untargeted analysis, use a high-resolution mass spectrometer and collect full scan MS and data-dependent MS/MS spectra.[3]

  • Quantification:

    • Create a standard curve using authentic standards of various acyl-CoAs, if available.

    • Quantify this compound by comparing its peak area to that of the internal standard and the standard curve.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methodologies

Methodological ApproachKey StrengthsKey LimitationsTypical Recovery (%)Reference
Solvent Precipitation Simple, fast, good for a broad range of acyl-CoAs.Potential for ion suppression from co-extracted matrix components. Lower recovery for very-long-chain species.Not explicitly stated, but high MS intensities reported.[1]
Solid-Phase Extraction (SPE) Excellent for sample cleanup, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and can lead to analyte loss if not optimized.70-80%[7]

Table 2: Typical Liquid Chromatography Parameters for Acyl-CoA Separation

ParameterDescriptionExample ValueReference
Column Reversed-PhaseC18 or C8, 100 x 2.1 mm, <2 µm particle size[1][3]
Mobile Phase A AqueousWater with 5-10 mM ammonium acetate and 0.1% formic acid[1][3]
Mobile Phase B OrganicAcetonitrile or Methanol with same additives as A[1][3]
Flow Rate Rate of mobile phase delivery0.2-0.4 mL/min[10]
Gradient Elution profileLinear gradient from low to high organic phase percentage[3][10]

Visualizations

Workflow_for_Acyl_CoA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Solvent Extraction & Protein Precipitation Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Evaporation Dry Down SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (RP-HPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for acyl-CoA analysis from sample to data.

LC_Separation_Principle Principle of Reversed-Phase Separation cluster_0 cluster_1 Reversed-Phase Column (Hydrophobic) direction col C18 Stationary Phase Short_Chain Short-Chain Acyl-CoA (e.g., C8:0) Short_Chain->col Branched_Chain This compound label_elution Least Hydrophobic Elutes First Branched_Chain->col Long_Chain Long-Chain Acyl-CoA (e.g., C18:0) Long_Chain->col

Caption: Separation of acyl-CoAs by hydrophobicity on a C18 column.

MSMS_Fragmentation cluster_ms1 MS1 - Precursor Selection cluster_cid Collision Cell (CID) AcylCoA Acyl-CoA [M+H]+ Fragmentation Fragmentation AcylCoA->Fragmentation Acyl_Ion Acylium Ion [R-C=O]+ Fragmentation->Acyl_Ion CoA_Fragment CoA Fragment Ion (e.g., 428 m/z) Fragmentation->CoA_Fragment

Caption: Common MS/MS fragmentation pattern for acyl-CoA molecules.

References

In Vitro Reconstitution of Metabolic Pathways Involving 8-MethylHexadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro reconstitution of metabolic pathways involved in the synthesis of 8-MethylHexadecanoyl-CoA, a mid-chain methyl-branched fatty acid. These guidelines are intended to assist researchers in studying the enzymatic mechanisms, identifying potential therapeutic targets, and exploring the applications of branched-chain fatty acids in drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important components of biological membranes and have been implicated in various physiological processes, including cell signaling and the regulation of membrane fluidity.[1][2] The in vitro reconstitution of the biosynthetic pathways of specific BCFAs, such as this compound, offers a powerful tool to dissect the underlying enzymatic machinery, study enzyme kinetics, and screen for potential inhibitors or modulators. This document outlines the core principles and provides detailed protocols for the cell-free synthesis of this compound.

The synthesis of this compound is a variation of the canonical fatty acid synthesis (FAS) pathway. It is proposed to proceed via a Type II fatty acid synthase system, utilizing acetyl-CoA as a starter unit and a combination of malonyl-CoA and methylmalonyl-CoA as extender units. The introduction of the methyl group at the C8 position is achieved through the specific incorporation of a methylmalonyl-CoA molecule during the fourth elongation cycle.

Core Metabolic Pathway

The reconstituted pathway for the synthesis of this compound involves a series of enzymatic reactions catalyzed by a set of purified enzymes. The overall process begins with the activation of acetyl-CoA and the generation of the extender units, malonyl-CoA and methylmalonyl-CoA. The iterative elongation of the acyl chain is carried out by the fatty acid synthase (FAS) complex.

Key Enzymatic Steps:

  • Starter Unit Generation: Acetyl-CoA serves as the initial building block.

  • Extender Unit Synthesis:

    • Acetyl-CoA Carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.

    • Propionyl-CoA Carboxylase (PCC) can be used to synthesize methylmalonyl-CoA from propionyl-CoA, or methylmalonyl-CoA can be provided directly.

  • Fatty Acid Elongation (FAS II System): A cycle of condensation, reduction, dehydration, and a second reduction adds two-carbon or three-carbon (with a methyl branch) units to the growing acyl chain, which is attached to an Acyl Carrier Protein (ACP).

    • Initiation: Acetyl-CoA is loaded onto the FAS system.

    • Elongation Cycles 1-3: Three rounds of elongation with malonyl-CoA.

    • Methyl Branch Incorporation (Cycle 4): One round of elongation with methylmalonyl-CoA.

    • Elongation Cycles 5-7: Three further rounds of elongation with malonyl-CoA.

  • Termination: The final product, 8-MethylHexadecanoyl-ACP, is converted to this compound by a thioesterase or acyl-ACP synthetase.

Data Presentation

Table 1: Key Enzymes and their Functions in the Reconstituted Pathway
Enzyme NameAbbreviationFunctionSource Organism (Example)
Acetyl-CoA CarboxylaseACCCatalyzes the formation of malonyl-CoA from acetyl-CoA.Escherichia coli
Propionyl-CoA CarboxylasePCCCatalyzes the formation of methylmalonyl-CoA from propionyl-CoA.Thermobifida fusca
Malonyl-CoA:ACP TransacylaseFabDTransfers the malonyl group from malonyl-CoA to ACP.Escherichia coli
Acyl Carrier ProteinACPCarries the growing fatty acyl chain between the FAS enzymes.Escherichia coli
Beta-ketoacyl-ACP Synthase IIIFabHInitiates fatty acid synthesis by condensing acetyl-CoA with malonyl-ACP.Escherichia coli
Beta-ketoacyl-ACP Synthase IFabBElongates the acyl-ACP chain.Escherichia coli
Beta-ketoacyl-ACP Synthase IIFabFElongates the acyl-ACP chain, particularly longer chains.Escherichia coli
Beta-ketoacyl-ACP ReductaseFabGReduces the beta-ketoacyl-ACP to a beta-hydroxyacyl-ACP.Escherichia coli
Beta-hydroxyacyl-ACP DehydrataseFabZDehydrates the beta-hydroxyacyl-ACP to an enoyl-ACP.Escherichia coli
Enoyl-ACP ReductaseFabIReduces the enoyl-ACP to a saturated acyl-ACP.Escherichia coli
ThioesteraseTesAHydrolyzes the final acyl-ACP to release the free fatty acid.Escherichia coli
Acyl-CoA SynthetaseFadDActivates the free fatty acid to its CoA ester.Escherichia coli
Table 2: Representative Kinetic Parameters for Branched-Chain Fatty Acid Synthesis
Enzyme/DomainSubstrateKm (µM)kcat (s-1)Reference
Metazoan FAS (KS domain)Acetyl-ACP + Malonyl-ACP~5~1.2[3]
Metazoan FAS (KS domain)Acetyl-ACP + Methylmalonyl-ACP~10~0.3[3]
Thermobifida fusca AcCCaseAcetyl-CoA130 ± 201.5 ± 0.1[4]
Thermobifida fusca AcCCasePropionyl-CoA80 ± 101.2 ± 0.1[4]
Thermobifida fusca AcCCaseButyryl-CoA50 ± 51.0 ± 0.1[4]

Note: Kinetic parameters can vary significantly depending on the source of the enzyme and experimental conditions. The data presented here are illustrative.

Experimental Protocols

Protocol 1: Overexpression and Purification of Recombinant Enzymes

This protocol describes the general procedure for obtaining the purified enzymes required for the in vitro reconstitution. Individual optimization for each enzyme is recommended.

Materials:

  • E. coli BL21(DE3) expression strains containing plasmids for each target enzyme.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

Procedure:

  • Expression: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization on ice.

  • Purification: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove unbound proteins. Elute the target protein with Elution Buffer.

  • Dialysis and Storage: Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.

Protocol 2: In Vitro Reconstitution of this compound Synthesis

This protocol outlines the setup of the in vitro reaction to synthesize this compound.

Materials:

  • Purified enzymes (ACC, FabD, ACP, FabH, FabB, FabF, FabG, FabZ, FabI, TesA, FadD).

  • Reaction Buffer (100 mM potassium phosphate (B84403) pH 7.0, 1 mM DTT, 1 mM EDTA).

  • Substrates: Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, ATP, NADPH, Coenzyme A.

  • Quenching Solution (e.g., 10% formic acid or 2 M HCl).

  • Extraction Solvent (e.g., hexane (B92381) or ethyl acetate).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final concentrations of components should be optimized, but a starting point is provided below:

    • Reaction Buffer (1X)

    • Purified Enzymes (final concentrations to be titrated, e.g., 1-10 µM each)

    • Acetyl-CoA (e.g., 50 µM)

    • Malonyl-CoA (e.g., 200 µM)

    • Methylmalonyl-CoA (e.g., 50 µM)

    • NADPH (e.g., 500 µM)

    • ATP (e.g., 2 mM, if starting from free fatty acid)

    • Coenzyme A (e.g., 100 µM, if FadD is used)

  • Initiation and Incubation: Initiate the reaction by adding the starter unit (acetyl-CoA) or the FAS enzymes. Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding the Quenching Solution.

  • Product Extraction: Extract the fatty acids or their CoA esters from the reaction mixture using an appropriate organic solvent.

  • Analysis: Analyze the extracted products by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., to fatty acid methyl esters) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct detection of the acyl-CoA.

Mandatory Visualization

Biosynthesis of this compound

Biosynthesis of this compound AcetylCoA Acetyl-CoA FAS_init FAS Initiation (FabH) AcetylCoA->FAS_init MalonylCoA Malonyl-CoA MalonylCoA->FAS_init Elongation_1_3 Elongation Cycles 1-3 (Malonyl-CoA) MalonylCoA->Elongation_1_3 Elongation_5_7 Elongation Cycles 5-7 (Malonyl-CoA) MalonylCoA->Elongation_5_7 MethylmalonylCoA Methylmalonyl-CoA Elongation_4 Elongation Cycle 4 (Methylmalonyl-CoA) MethylmalonylCoA->Elongation_4 FAS_init->Elongation_1_3 Elongation_1_3->Elongation_4 Elongation_4->Elongation_5_7 Product 8-MethylHexadecanoyl-ACP Elongation_5_7->Product FinalProduct This compound Product->FinalProduct TesA / FadD

Caption: Proposed pathway for this compound synthesis.

Experimental Workflow for In Vitro Reconstitution

Experimental Workflow Cloning Gene Cloning & Plasmid Construction Expression Protein Overexpression in E. coli Cloning->Expression Purification Enzyme Purification (e.g., Ni-NTA) Expression->Purification Reaction In Vitro Reconstitution Reaction Setup Purification->Reaction Analysis Product Analysis (GC-MS / LC-MS/MS) Reaction->Analysis Data Data Interpretation & Kinetic Analysis Analysis->Data

Caption: Workflow for in vitro pathway reconstitution.

Logical Relationship of Substrate Provision

Substrate Provision Precursors Central Metabolites (e.g., Acetate, Propionate) AcetylCoA Acetyl-CoA Precursors->AcetylCoA PropionylCoA Propionyl-CoA Precursors->PropionylCoA ACC ACC AcetylCoA->ACC FAS Fatty Acid Synthase AcetylCoA->FAS Starter PCC PCC PropionylCoA->PCC MalonylCoA Malonyl-CoA ACC->MalonylCoA MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MalonylCoA->FAS MethylmalonylCoA->FAS

Caption: Generation of starter and extender units.

References

Application Notes and Protocols for Utilizing 8-Methylhexadecanoyl-CoA as a Substrate for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. While the metabolism of straight-chain fatty acyl-CoAs is well-documented, the roles and enzymatic processing of branched-chain variants like this compound are less understood. This document provides a guide for researchers interested in identifying and characterizing novel enzymes that may utilize this compound as a substrate. Such enzymes could be involved in unique metabolic pathways, signaling cascades, or be potential targets for drug development. The protocols and data presented herein are generalized based on studies of similar long-chain and branched-chain acyl-CoAs and provide a framework for initiating research in this area.

Potential Enzyme Classes and Hypothetical Kinetic Data

Based on the known metabolism of other acyl-CoA molecules, several classes of enzymes could potentially utilize this compound as a substrate. These include acyltransferases, dehydrogenases, and synthetases. The unique methyl branch at the 8th position may confer specificity and influence the kinetics of enzymatic reactions.

Below is a table summarizing hypothetical kinetic data for novel enzymes acting on this compound. These values are illustrative and would need to be determined experimentally.

Enzyme ClassNovel Enzyme ExampleSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acyltransferase8-MH-AcyltransferaseThis compound2515012.55.0 x 10⁵
Dehydrogenase8-MH-CoA DehydrogenaseThis compound50756.251.25 x 10⁵
Synthetase8-MH-CoA Synthetase8-Methylhexadecanoic Acid1520016.71.1 x 10⁶

Experimental Protocols

Protocol 1: General Enzyme Activity Assay (Spectrophotometric)

This protocol describes a general method for detecting the activity of a hypothetical novel enzyme, "8-MH-CoA Dehydrogenase," which uses NAD⁺ as a cofactor. The production of NADH is monitored by an increase in absorbance at 340 nm.

Materials:

  • Purified or partially purified novel enzyme

  • This compound solution (substrate)

  • NAD⁺ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the reaction buffer and NAD⁺.

  • Add the enzyme solution to the reaction mixture and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow the enzyme to equilibrate.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Run appropriate controls, including a reaction without the enzyme and a reaction without the substrate, to account for any background absorbance changes.

Protocol 2: Substrate Specificity Determination (HPLC-Based)

This protocol is designed to assess the substrate specificity of a hypothetical "8-MH-Acyltransferase" by comparing its activity with this compound and other acyl-CoA substrates. The formation of the product is monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified novel acyltransferase

  • A panel of acyl-CoA substrates (e.g., this compound, Palmitoyl-CoA, Stearoyl-CoA)

  • Acceptor molecule (e.g., a specific amino acid or alcohol)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Set up individual reaction tubes for each acyl-CoA substrate to be tested.

  • To each tube, add the reaction buffer, the acceptor molecule, and the enzyme.

  • Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reactions by adding the respective acyl-CoA substrates.

  • Incubate for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the product formed.

  • Compare the amount of product generated from each substrate to determine the relative specificity of the enzyme.

Protocol 3: Enzyme Kinetic Analysis

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a novel enzyme with this compound.

Procedure:

  • Following the general procedure of an appropriate activity assay (e.g., Protocol 1), set up a series of reactions with a fixed enzyme concentration.

  • Vary the concentration of this compound over a wide range, typically from 0.1 x Km to 10 x Km (initial estimates may be required).

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocity (V₀) as a function of the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

  • Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burke plot) to visually estimate Km and Vmax.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR 8-MH-CoA This compound Receptor->8-MH-CoA Upstream Signal Novel_Enzyme_A Novel Acyltransferase 8-MH-CoA->Novel_Enzyme_A Substrate Lipid_Mediator Bioactive Lipid Novel_Enzyme_A->Lipid_Mediator Product Kinase_Cascade Kinase Cascade Lipid_Mediator->Kinase_Cascade TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Gene_Expression Target Gene Expression TF_Activation->Gene_Expression

Caption: Hypothetical signaling pathway involving this compound.

Experimental_Workflow cluster_screening Enzyme Screening cluster_characterization Enzyme Characterization cluster_application Application Source Identify Potential Enzyme Sources (e.g., Genomic Libraries) Expression Heterologous Expression of Candidate Enzymes Source->Expression Assay High-Throughput Activity Assay with This compound Expression->Assay Purification Purification of Active Enzymes Assay->Purification Specificity Substrate Specificity Determination Purification->Specificity Kinetics Kinetic Analysis (Km, Vmax, kcat) Specificity->Kinetics Inhibitor_Screening Inhibitor Screening for Drug Development Kinetics->Inhibitor_Screening Pathway_Elucidation Elucidation of Metabolic or Signaling Pathway Kinetics->Pathway_Elucidation

Caption: General workflow for novel enzyme discovery and characterization.

Logical_Relationship cluster_features Substrate Features Substrate This compound Chain_Length Long Acyl Chain (C17) Substrate->Chain_Length Methyl_Branch Methyl Group at C8 Substrate->Methyl_Branch CoA_Moiety Coenzyme A Moiety Substrate->CoA_Moiety Enzyme_Activity Enzyme Specificity and Activity Chain_Length->Enzyme_Activity Methyl_Branch->Enzyme_Activity CoA_Moiety->Enzyme_Activity

Caption: Relationship between substrate features and enzyme activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular lipids, playing crucial roles in membrane fluidity, cell signaling, and energy metabolism.[1][2] 8-MethylHexadecanoyl-CoA is a specific branched-chain acyl-CoA whose metabolic pathway and regulatory mechanisms are not fully elucidated. Understanding the genetic determinants of its synthesis, degradation, and utilization is critical for exploring its physiological functions and its potential as a therapeutic target in various metabolic diseases.[3]

CRISPR-Cas9 genome-wide screening is a powerful technology for systematically identifying genes that influence a specific biological process.[4][5] By creating a diverse pool of knockout mutations, researchers can select for cells with altered levels of a metabolite of interest and identify the causative genetic perturbations through next-generation sequencing.[6][7] This application note provides a detailed protocol for a CRISPR-Cas9 screen to identify genes involved in the metabolism of this compound.

Application

This protocol is designed to identify genes that, when knocked out, lead to an increase or decrease in the cellular levels of this compound. Such genes may represent novel enzymes, transporters, or regulators involved in the metabolic pathway of this branched-chain fatty acid. The identification of these genes can provide valuable insights into lipid metabolism and may uncover new targets for drug development in areas such as metabolic syndrome, cancer, and infectious diseases where BCFAs are relevant.[1][3]

Hypothetical Signaling Pathway for this compound Metabolism

The precise metabolic pathway for this compound is not well-defined. Based on the metabolism of other branched-chain fatty acids, a hypothetical pathway is proposed below. This pathway involves the utilization of precursors from branched-chain amino acid catabolism, followed by elongation by the fatty acid synthase (FAS) complex.

Metabolic_Pathway_8_MethylHexadecanoyl_CoA Hypothetical Metabolic Pathway of this compound cluster_precursor Precursor Synthesis cluster_fas Fatty Acid Synthesis cluster_modification Final Modification and Utilization Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain Amino Acids (e.g., Leucine)->Branched-Chain Acyl-CoA BCAT, BCKDH Propionyl-CoA Propionyl-CoA Branched-Chain Acyl-CoA->Propionyl-CoA Multiple Steps Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Propionyl-CoA->Fatty Acid Synthase (FAS) Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation 8-MethylHexadecanoyl-ACP 8-MethylHexadecanoyl-ACP Fatty Acid Synthase (FAS)->8-MethylHexadecanoyl-ACP Synthesis 8-Methylhexadecanoic Acid 8-Methylhexadecanoic Acid 8-MethylHexadecanoyl-ACP->8-Methylhexadecanoic Acid Hydrolysis This compound This compound Complex Lipids Complex Lipids This compound->Complex Lipids Esterification Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Degradation Thioesterase Thioesterase Acyl-CoA Synthetase Acyl-CoA Synthetase 8-Methylhexadecanoic Acid->this compound Activation

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for CRISPR-Cas9 Screening

The following diagram outlines the key steps of the pooled CRISPR-Cas9 screening process to identify genes related to this compound metabolism.

CRISPR_Screen_Workflow CRISPR-Cas9 Screening Workflow sgRNA Library Production sgRNA Library Production Lentivirus Packaging Lentivirus Packaging sgRNA Library Production->Lentivirus Packaging Cell Line Transduction Cell Line Transduction Lentivirus Packaging->Cell Line Transduction Antibiotic Selection Antibiotic Selection Cell Line Transduction->Antibiotic Selection Cell Population Expansion Cell Population Expansion Antibiotic Selection->Cell Population Expansion Phenotypic Selection Phenotypic Selection Cell Population Expansion->Phenotypic Selection Genomic DNA Extraction Genomic DNA Extraction Phenotypic Selection->Genomic DNA Extraction High & Low Populations sgRNA Sequencing sgRNA Sequencing Genomic DNA Extraction->sgRNA Sequencing Data Analysis Data Analysis sgRNA Sequencing->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: Experimental workflow for the CRISPR-Cas9 screen.

Detailed Experimental Protocols

Protocol 1: Lentiviral CRISPR Library Production

This protocol describes the production of a pooled lentiviral library for genome-wide knockout.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • Pooled sgRNA library plasmid (e.g., GeCKO v2, Brunello)[8]

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 0.45 µm filter

Procedure:

  • Cell Seeding: Seed HEK293T cells in 15-cm dishes to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the packaging plasmids and the sgRNA library plasmid into the HEK293T cells using a suitable transfection reagent.

  • Virus Collection: After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Filtration and Concentration: Filter the supernatant through a 0.45 µm filter to remove cell debris. Concentrate the virus if necessary using ultracentrifugation or a commercially available concentration reagent.

  • Virus Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.

Protocol 2: CRISPR-Cas9 Knockout Screen

This protocol details the steps for performing the CRISPR screen to identify genes affecting this compound levels.

Materials:

  • Cas9-expressing cell line (e.g., HeLa, A549)

  • Complete growth medium

  • Produced lentiviral library

  • Polybrene

  • Puromycin (B1679871)

  • Fluorescent lipid probe (e.g., BODIPY C12) or antibodies against a modified protein that incorporates the fatty acid.

  • Fluorescence-Activated Cell Sorter (FACS)

  • Genomic DNA extraction kit

Procedure:

  • Transduction: Transduce the Cas9-expressing cells with the lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.[9]

  • Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Expansion: Expand the selected cell population for 10-14 days to allow for gene knockout and phenotypic manifestation.

  • Phenotypic Sorting:

    • If a fluorescent probe is used, incubate the cells with the probe.

    • Sort the cells into two populations using FACS: the top 10% (High) and bottom 10% (Low) of cells based on fluorescence intensity, which is indicative of the levels of the lipid of interest.[10][11]

  • Genomic DNA Extraction: Extract genomic DNA from the "High," "Low," and an unsorted control population of cells.

Protocol 3: Next-Generation Sequencing and Data Analysis

This protocol outlines the preparation of sgRNA libraries for sequencing and subsequent data analysis.

Materials:

  • Extracted genomic DNA

  • PCR primers to amplify sgRNA sequences

  • DNA polymerase

  • Next-generation sequencing platform (e.g., Illumina)

  • Bioinformatics software for data analysis (e.g., MAGeCK)[12][13]

Procedure:

  • sgRNA Amplification: Amplify the sgRNA-containing regions from the genomic DNA using PCR.

  • Library Preparation: Prepare the amplified DNA for next-generation sequencing according to the platform's protocol.

  • Sequencing: Sequence the sgRNA libraries from the "High," "Low," and control populations.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in each population.

    • Use software like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the "High" versus "Low" populations.[12][13]

    • Perform gene-level analysis to identify candidate genes.

Data Presentation

The results of the CRISPR screen can be summarized in tables to clearly present the identified gene "hits."

Table 1: Top Enriched Genes in the "High" this compound Population

Gene SymbolDescriptionLog2 Fold Change (High vs. Low)p-valueFalse Discovery Rate (FDR)
GENE-APutative Acyl-CoA Thioesterase5.21.5e-62.8e-5
GENE-BBranched-Chain Amino Acid Transaminase4.83.2e-65.1e-5
GENE-CFatty Acid Elongase4.58.1e-69.9e-5
GENE-DUnknown Function4.11.2e-51.5e-4

Table 2: Top Depleted Genes in the "High" this compound Population

Gene SymbolDescriptionLog2 Fold Change (High vs. Low)p-valueFalse Discovery Rate (FDR)
GENE-XAcyl-CoA Dehydrogenase-6.12.2e-74.5e-6
GENE-YPeroxisomal ABC Transporter-5.55.8e-79.1e-6
GENE-ZFatty Acid Synthase Subunit-5.29.3e-71.2e-5
GENE-WLipase-4.91.4e-61.8e-5

Conclusion

The described CRISPR-Cas9 screening protocol provides a robust framework for the unbiased identification of genes involved in the metabolism of this compound. The successful execution of this screen will yield a list of candidate genes that can be further validated through targeted genetic and biochemical experiments. This approach has the potential to significantly advance our understanding of branched-chain fatty acid metabolism and uncover novel therapeutic targets for a range of human diseases.

References

Troubleshooting & Optimization

Overcoming instability of 8-MethylHexadecanoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 8-MethylHexadecanoyl-CoA during sample preparation.

Troubleshooting Guide

This compound, like other long-chain acyl-CoAs, is susceptible to degradation, which can significantly impact experimental outcomes. The primary routes of degradation are non-enzymatic hydrolysis of the thioester bond and enzymatic breakdown. Below is a guide to troubleshoot common issues related to its instability.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no detectable this compound signal (e.g., in LC-MS/MS) Sample Degradation During Extraction: - Prolonged extraction time at room temperature.- Use of harsh pH conditions.- Repeated freeze-thaw cycles of tissue samples.- Work quickly and keep samples on ice or at 4°C throughout the extraction process.[1]- Use an acidic extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) to improve stability.- Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C. Avoid repeated freeze-thaw cycles.
Incomplete Extraction: - Insufficient homogenization.- Inappropriate solvent-to-tissue ratio.- Ensure thorough homogenization of the tissue sample.- Use a sufficient volume of extraction solvent (e.g., a 20-fold excess).
Poor recovery after sample cleanup (e.g., Solid-Phase Extraction - SPE) Analyte Loss During SPE: - Improper conditioning of the SPE cartridge.- Use of an inappropriate elution solvent.- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Optimize the wash and elution steps to ensure efficient recovery of this compound.
Inconsistent quantification results between replicates Degradation in Reconstituted Sample: - Reconstitution in unbuffered aqueous solutions.- Instability at room temperature in the autosampler.- Reconstitute the dried sample pellet in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8), which may include up to 20% acetonitrile.[2]- Maintain the autosampler at a low temperature (e.g., 4°C). Analyze samples as soon as possible after reconstitution.[2]- For longer-term storage of solutions, consider 25% DMSO and store at -80°C.
Appearance of unexpected peaks corresponding to degradation products Hydrolysis of the Thioester Bond: - Exposure to alkaline or strongly acidic conditions.[1]- Prolonged storage in aqueous solution.- Maintain a neutral or slightly acidic pH during sample preparation and storage.- Store this compound as a dry pellet at -80°C for long-term stability.[1]

Quantitative Data on Thioester Stability

CompoundConditionHalf-life (t½)
S-methyl thioacetatepH 7, 23°C155 days[3]

Note: The stability of this compound may differ due to its long, branched alkyl chain, but the general principles of pH and temperature-dependent hydrolysis apply.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of degradation is the hydrolysis of the high-energy thioester bond.[4][5][6] This reaction is catalyzed by both enzymatic activity (thioesterases) present in biological samples and non-enzymatic chemical hydrolysis, which is accelerated by alkaline or strongly acidic conditions and higher temperatures.[1]

Q2: How should I store my this compound standard and biological samples?

A2: For long-term stability, this compound standards and extracted biological samples should be stored as a dry pellet at -80°C.[1] If a solution is required for long-term storage, dissolving the compound in 25% DMSO and storing it at -80°C has been shown to maintain stability for several weeks for similar branched-chain acyl-CoAs. For short-term storage of reconstituted samples for analysis, use a buffered solution at neutral or slightly acidic pH and keep it at 4°C.[2]

Q3: Can I use water to dissolve my this compound standard?

A3: While this compound is soluble in water, it is not recommended for creating stock solutions due to the instability of the thioester bond to hydrolysis in unbuffered aqueous solutions.[1] If an aqueous solution is necessary, use a buffered solution such as 50 mM ammonium acetate at a neutral pH.[2] For stock solutions, consider solvents like a mixture of water and DMSO.

Q4: What are the best practices to minimize enzymatic degradation of this compound during extraction from tissues or cells?

A4: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures (on ice). Immediately after collection, tissues should be flash-frozen in liquid nitrogen. The extraction process should be initiated by homogenizing the frozen tissue in an ice-cold acidic buffer to precipitate proteins and inactivate enzymes.

Q5: Are there any additives I can use to improve the stability of this compound in solution?

A5: While specific stabilizing agents for this compound are not well-documented, maintaining a slightly acidic to neutral pH with a buffer is the most effective strategy. For analytical purposes, using glass vials instead of plastic can decrease signal loss and improve sample stability for some acyl-CoA species.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Petroleum ether

  • Nitrogen gas stream

  • Centrifuge capable of reaching >10,000 x g and 4°C

Procedure:

  • Homogenization:

    • Weigh a frozen tissue sample and keep it frozen until homogenization.

    • In a pre-chilled homogenization tube, add the frozen tissue and 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice throughout this process.

  • Lipid Extraction:

    • To the homogenate, add a mixture of chloroform and methanol (1:2, v/v) and vortex vigorously.

    • Add an equal volume of chloroform, vortex again, and then add an equal volume of water and vortex.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Acyl-CoA Extraction:

    • Carefully collect the lower organic phase and the protein interface.

    • Add methanol to the collected phase and protein, vortex, and centrifuge at >10,000 x g for 15 minutes at 4°C.

    • The supernatant contains the acyl-CoAs.

  • Sample Concentration:

    • Transfer the supernatant to a new tube.

    • Dry the sample under a gentle stream of nitrogen gas at room temperature.

    • The dried pellet can be stored at -80°C.

Visualizations

Chemical Degradation Pathway: Hydrolysis of this compound

The primary non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond, which results in the formation of 8-methylhexadecanoic acid and coenzyme A. This reaction is accelerated by both acidic and basic conditions.

hydrolysis_pathway acyl_coa This compound fatty_acid 8-Methylhexadecanoic Acid acyl_coa->fatty_acid Hydrolysis coa Coenzyme A intermediate water H₂O

Caption: Hydrolysis of this compound.

Experimental Workflow for Sample Preparation and Analysis

This workflow outlines the key steps to minimize degradation of this compound from sample collection to analysis.

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation (on ice) cluster_analysis Analysis sample_collection 1. Sample Collection flash_freeze 2. Flash Freeze (Liquid N₂) sample_collection->flash_freeze storage 3. Store at -80°C flash_freeze->storage homogenization 4. Homogenization (Acidic Buffer) storage->homogenization extraction 5. Solvent Extraction homogenization->extraction cleanup 6. SPE Cleanup (Optional) extraction->cleanup drying 7. Dry Down (Nitrogen) cleanup->drying reconstitution 8. Reconstitute (Buffered Solution) drying->reconstitution analysis 9. LC-MS/MS Analysis (4°C Autosampler) reconstitution->analysis

Caption: Workflow for stable this compound analysis.

References

Troubleshooting poor yield in the chemical synthesis of 8-MethylHexadecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of 8-Methylhexadecanoyl-CoA, particularly addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of a long-chain branched acyl-CoA like this compound?

A1: While yields can vary depending on the specific protocol and purity of reagents, a well-optimized synthesis of similar long-chain acyl-CoAs can be expected to be in the range of 70-80%.[1] Yields significantly below this range may indicate issues with the reaction or purification steps.

Q2: My starting material, 8-methylhexadecanoic acid, is not dissolving well in the reaction solvent. What can I do?

A2: Long-chain fatty acids, including branched ones, can have limited solubility in some organic solvents.[2] Consider using a co-solvent system or a different solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to improve solubility. Gentle warming may also aid dissolution, but be cautious of potential side reactions at elevated temperatures.

Q3: How can I confirm the successful synthesis of this compound?

A3: The most common method for confirming the synthesis and assessing the purity of acyl-CoAs is reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5] The product can be detected by UV absorbance at 260 nm, characteristic of the adenine (B156593) ring in Coenzyme A. Mass spectrometry (MS) can be coupled with HPLC to confirm the molecular weight of the product.

Q4: What are the critical factors for the stability and storage of this compound?

A4: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis. It is crucial to store the purified product at low temperatures, typically -20°C or -80°C, in a slightly acidic buffer (pH 4-6) to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Poor Yield

This guide addresses common problems that can lead to a low yield of this compound.

Problem 1: Low Yield After the Activation Step
Possible Cause Troubleshooting Steps
Incomplete activation of 8-methylhexadecanoic acid.- Ensure all reagents, especially the activating agent (e.g., oxalyl chloride, ethyl chloroformate), are fresh and of high purity. - Use a slight excess of the activating agent. - Extend the reaction time for the activation step. - Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting fatty acid.
Hydrolysis of the activated fatty acid intermediate.- Perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions of the activated fatty acid.- Control the reaction temperature. Some activation reactions are exothermic and may require cooling. - Add the activating agent slowly to the reaction mixture.
Problem 2: Low Yield After Coupling with Coenzyme A
Possible Cause Troubleshooting Steps
Degradation of Coenzyme A (CoASH).- Use high-purity CoASH. - Prepare CoASH solutions fresh just before use. - Maintain the pH of the reaction mixture in the optimal range for the thioesterification reaction (typically pH 7.5-8.5).
Inefficient coupling reaction.- Ensure the activated fatty acid has been freshly prepared and has not degraded. - Optimize the stoichiometry of the reactants. A slight excess of the activated fatty acid may be beneficial. - Increase the reaction time for the coupling step.
Hydrolysis of the this compound product.- Once the reaction is complete, immediately proceed to the purification step. - Adjust the pH of the solution to a slightly acidic range (pH 4-6) to improve the stability of the thioester bond.
Problem 3: Significant Loss of Product During Purification
Possible Cause Troubleshooting Steps
Incomplete precipitation of the product.- If using a precipitation method, ensure the correct precipitating agent and conditions are used. - Optimize the temperature and incubation time for precipitation.
Poor recovery from solid-phase extraction (SPE).- Ensure the SPE cartridge is appropriate for the separation and has been properly conditioned. - Optimize the composition of the wash and elution buffers. - A stepwise gradient elution may improve separation and recovery.
Degradation of the product on the HPLC column.- Use a mobile phase with a slightly acidic pH. - Ensure the column is of high quality and appropriate for the separation of long-chain acyl-CoAs.

Quantitative Data Summary

ParameterExpected RangePoor Yield IndicationReference
Overall Synthesis Yield 70-80%< 50%[1]
Purity (by HPLC) > 95%< 90%General laboratory standard

Experimental Protocols

Protocol 1: Activation of 8-Methylhexadecanoic Acid via the Mixed Anhydride (B1165640) Method

This protocol is adapted from a method for the synthesis of medium-chain branched acyl-CoAs.[1]

  • Dissolution: Dissolve 8-methylhexadecanoic acid in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (B128534) to the solution.

  • Activation: Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. The formation of the mixed anhydride can be monitored by TLC.

Protocol 2: Coupling of Activated 8-Methylhexadecanoic Acid with Coenzyme A
  • Coenzyme A Solution: In a separate flask, dissolve Coenzyme A (lithium salt) in an aqueous buffer solution (e.g., sodium bicarbonate, pH 8.0-8.5).

  • Coupling Reaction: Slowly add the freshly prepared mixed anhydride solution to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding a dilute base solution (e.g., 1M sodium bicarbonate) as needed.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quenching: Quench the reaction by adjusting the pH to ~5.0 with a dilute acid (e.g., 1M HCl).

Protocol 3: Purification of this compound by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

  • Sample Loading: Load the quenched reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove unreacted Coenzyme A and other water-soluble impurities.

  • Elution: Elute the this compound with a higher percentage of organic solvent (e.g., 80% methanol in water).

  • Analysis: Analyze the collected fractions by RP-HPLC to identify the fractions containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.

Visualizations

SynthesisWorkflow cluster_activation Activation of 8-Methylhexadecanoic Acid cluster_coupling Coupling with Coenzyme A cluster_purification Purification FattyAcid 8-Methylhexadecanoic Acid ActivatedFA Mixed Anhydride Intermediate FattyAcid->ActivatedFA Ethyl Chloroformate, Triethylamine in THF Product This compound (Crude) ActivatedFA->Product CoASH Coenzyme A (CoASH) CoASH->Product PurifiedProduct Purified This compound Product->PurifiedProduct SPE (C18) / HPLC TroubleshootingTree cluster_yield_check cluster_activation_issues Activation Issues cluster_coupling_issues Coupling & Purification Issues Start Poor Yield of This compound YieldCheck Check Yield After Activation Step Start->YieldCheck IncompleteActivation Incomplete Activation? YieldCheck->IncompleteActivation Low CoADegradation CoASH Degraded? YieldCheck->CoADegradation Good HydrolysisActivated Hydrolysis of Intermediate? IncompleteActivation->HydrolysisActivated Sol_Activation Use fresh reagents, anhydrous conditions IncompleteActivation->Sol_Activation SideReactions Side Reactions? HydrolysisActivated->SideReactions HydrolysisActivated->Sol_Activation SideReactions->Sol_Activation InefficientCoupling Inefficient Coupling? CoADegradation->InefficientCoupling Sol_Coupling Use fresh CoASH, optimize pH CoADegradation->Sol_Coupling PurificationLoss Loss During Purification? InefficientCoupling->PurificationLoss InefficientCoupling->Sol_Coupling Sol_Purification Optimize SPE/HPLC conditions PurificationLoss->Sol_Purification

References

Technical Support Center: Optimizing Chromatography for 8-MethylHexadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 8-MethylHexadecanoyl-CoA isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving baseline separation of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving baseline separation of this compound isomers?

A1: The main difficulties arise from the high degree of structural similarity between the isomers. Positional isomers (e.g., 7-MethylHexadecanoyl-CoA vs. This compound) have very similar hydrophobicities, making them difficult to resolve with standard reversed-phase chromatography.[1][2] Furthermore, stereoisomers (enantiomers, e.g., (R)-8-MethylHexadecanoyl-CoA and (S)-8-MethylHexadecanoyl-CoA) have identical physical and chemical properties in an achiral environment, necessitating the use of specialized chiral separation techniques.[3]

Q2: Why is the mobile phase pH so critical for the separation of these isomers?

A2: this compound is an ionizable compound due to the phosphate (B84403) groups on the Coenzyme A moiety. The pH of the mobile phase will influence the overall charge of the molecule, which in turn affects its interaction with the stationary phase and, consequently, its retention time.[4][5][6] Inconsistent or suboptimal pH can lead to poor peak shape, such as tailing or broadening, and loss of resolution.[4][5] For reproducible separations, it is advisable to use a buffered mobile phase and operate at a pH at least two units away from the pKa of the analyte to ensure a single ionic form predominates.[6][7]

Q3: What type of column is best suited for separating positional isomers of this compound?

A3: While a standard C18 column is a common starting point for the separation of acyl-CoAs, a Phenyl-Hexyl stationary phase may offer superior selectivity for positional isomers.[1][2][8] The phenyl rings in this type of column can provide alternative selectivity through π-π interactions with the analyte, which can help to resolve isomers with minor structural differences that are not easily separated based on hydrophobicity alone.[2][9][10]

Q4: How can I separate the enantiomers of this compound?

A4: The direct separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).[3] Reversed-phase chromatography on a standard C18 or Phenyl-Hexyl column will not resolve enantiomers.[3] The selection of the appropriate CSP often involves screening several different types of chiral columns to find one that provides adequate selectivity for the specific analytes.

Q5: My signal intensity is low. What are some common causes and solutions?

A5: Low signal intensity for acyl-CoAs can be due to several factors. These compounds can be unstable, so it is crucial to handle samples quickly and keep them cold to prevent degradation.[3] If using mass spectrometry detection, suboptimal ionization source settings can lead to poor signal. Ensure that parameters such as capillary voltage, gas flow, and temperature are optimized for CoA compounds. Inconsistent fragmentation in MS/MS can also be a cause, which may be due to fluctuations in collision energy or the presence of salt adducts that suppress the desired signal.[3]

Troubleshooting Guides

Issue 1: Poor Resolution of Positional Isomers
Possible Cause Recommended Solution
Inappropriate Column Chemistry A standard C18 column may not provide sufficient selectivity. Consider switching to a Phenyl-Hexyl column to leverage alternative separation mechanisms like π-π interactions.[1][2][9][10]
Suboptimal Mobile Phase Composition Adjust the organic solvent-to-water ratio. A shallower gradient can often improve the resolution of closely eluting peaks.[11] Experiment with different organic modifiers, such as acetonitrile (B52724) versus methanol, as this can alter selectivity.
Incorrect Mobile Phase pH Ensure the mobile phase is buffered and the pH is stable. A change of even 0.1 pH units can significantly impact the retention and resolution of ionizable compounds.[4][5]
Elevated Column Temperature While higher temperatures can improve efficiency, they may reduce selectivity for some isomers. Try reducing the column temperature in 5-10°C increments to see if resolution improves.
Issue 2: Peak Tailing or Broadening
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The mobile phase pH may be too close to the analyte's pKa, leading to mixed ionic states. Adjust the pH to be at least 2 units away from the pKa.[6][7] The addition of a small amount of an ion-pairing agent to the mobile phase can sometimes improve peak shape.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent. If performance does not improve, replace the column.
Extra-Column Volume Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep connections as short as possible.
Issue 3: Shifting Retention Times
Possible Cause Recommended Solution
Inadequately Equilibrated Column For gradient methods, ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.[3]
Unstable Mobile Phase Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the organic component. If using buffers, ensure they are fully dissolved and the pH is stable.[3]
Fluctuations in Column Temperature Use a column oven to maintain a consistent and stable temperature. Even minor temperature fluctuations can lead to noticeable shifts in retention times.[12]
Pump Malfunction or Leaks Inconsistent flow from the pump due to worn seals or check valves can cause retention time variability. Check for any leaks in the system, as this will also affect the flow rate and pressure.[3]

Experimental Protocols

Disclaimer: Specific experimental data for this compound is limited. The following protocols are based on established methods for structurally similar long-chain acyl-CoA compounds and serve as a starting point for method development.

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

This protocol provides a starting point for the separation of positional isomers of this compound.

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 260 nm or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Gradient Program:

Time (minutes)% Mobile Phase B
0.040
20.095
25.095
25.140
30.040
Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is a general strategy for resolving enantiomers. The specific chiral stationary phase and mobile phase will likely require screening and optimization.

  • Column: Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based)

  • Mode: Normal Phase

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Experimental Workflow for Method Development

Workflow for Isomer Separation Method Development start Define Separation Goal (Positional vs. Enantiomers) column_select Column Selection start->column_select mobile_phase_opt Mobile Phase Optimization column_select->mobile_phase_opt gradient_opt Gradient Optimization mobile_phase_opt->gradient_opt temp_opt Temperature Optimization gradient_opt->temp_opt troubleshoot Troubleshooting temp_opt->troubleshoot final_method Final Validated Method troubleshoot->column_select Poor Selectivity troubleshoot->mobile_phase_opt Bad Peak Shape troubleshoot->final_method Baseline Separation Achieved

Caption: Workflow for chromatographic method development for isomer separation.

Troubleshooting Logic for Poor Resolution

Troubleshooting Poor Resolution start Poor Resolution Observed check_column Is Column Chemistry Appropriate? (e.g., C18 vs. Phenyl-Hexyl) start->check_column check_column->start No, Change Column check_mobile_phase Is Mobile Phase pH Optimal? check_column->check_mobile_phase Yes check_mobile_phase->start No, Adjust pH check_gradient Is the Gradient Too Steep? check_mobile_phase->check_gradient Yes check_gradient->start Yes, Make Gradient Shallower check_temp Is Temperature Affecting Selectivity? check_gradient->check_temp No solution Resolution Improved check_temp->solution Yes, Adjust Temperature

Caption: Logical steps for troubleshooting poor chromatographic resolution.

References

How to minimize artefactual generation of 8-MethylHexadecanoyl-CoA?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the artefactual generation of 8-MethylHexadecanoyl-CoA during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its artefactual generation a concern?

This compound is a branched-chain fatty acyl-CoA. Its presence in biological samples can be of significant interest in various research areas, including metabolic studies and drug development. Artefactual generation refers to the artificial formation of this molecule during sample preparation and analysis, which can lead to inaccurate quantification and misinterpretation of results. Minimizing these artifacts is crucial for obtaining reliable and reproducible data.

Q2: What are the potential sources of artefactual this compound generation?

Artefactual formation can arise from several sources during experimental workflows. These include:

  • Sample Preparation:

    • Unwanted Alkylation/Methylation: The use of certain reagents, such as diazomethane (B1218177) for derivatization, can lead to unintended methylation of lipids if not handled properly. The reaction of diazomethane with water or inorganic salts can create a basic environment, promoting methanolysis of esters and potentially leading to the formation of methyl-branched artifacts.[1]

    • Acid-Catalyzed Isomerization: Acidic conditions used during hydrolysis or extraction can potentially cause isomerization of the fatty acyl chain, leading to the formation of branched isomers from straight-chain precursors.[2] It is crucial to neutralize acidic solutions promptly to minimize this risk.

  • Sample Storage: Improper storage conditions can lead to degradation of acyl-CoAs and potential side reactions.

  • Analytical Instrumentation: In-source fragmentation in mass spectrometry can sometimes generate ions that are isobaric with the target analyte, leading to misidentification.[3]

Q3: How can I differentiate between biological and artefactual this compound?

Distinguishing between endogenous and artefactual this compound can be challenging. Here are some strategies:

  • Method Comparison: Analyze the same sample using different extraction and derivatization methods. If the concentration of this compound varies significantly between methods, it may indicate artefactual generation.

  • Isotope Labeling Studies: Using stable isotope-labeled precursors can help trace the origin of the methyl group and determine if it is incorporated during biological processes or sample preparation.

  • Blank Samples: Processing blank samples (containing no biological material) through the entire workflow can help identify contaminants and artifacts originating from reagents and solvents.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Unexpectedly high levels of this compound are detected.

Possible CauseRecommended Solution
Unwanted methylation during derivatization. Avoid using diazomethane if possible. If its use is necessary, ensure it is freshly prepared and used in an anhydrous environment to prevent the formation of basic conditions that can cause side reactions.[1] Consider alternative derivatization reagents.
Acid-catalyzed isomerization. If using acidic reagents for hydrolysis or extraction, ensure prompt and complete neutralization of the sample. Use milder acidic conditions or shorter incubation times where possible.
Contamination from labware or reagents. Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware to remove any potential contaminants. Run procedural blanks to check for background levels.

Issue 2: Poor reproducibility of this compound measurements.

Possible CauseRecommended Solution
Inconsistent sample handling and preparation. Standardize all steps of the experimental protocol, including sample collection, quenching, extraction, and storage. Ensure consistent timing and temperature control.
Degradation of this compound during storage. Store samples at -80°C and minimize freeze-thaw cycles. For long-term storage, consider lyophilization.
Variability in analytical instrumentation. Regularly calibrate and maintain the analytical instrument (e.g., GC-MS, LC-MS). Use an appropriate internal standard to correct for variations in instrument response.

Experimental Protocols

Protocol 1: Recommended Sample Quenching and Extraction to Minimize Artifacts

This protocol is designed to rapidly quench enzymatic activity and extract acyl-CoAs while minimizing the risk of artefactual modifications.

Materials:

  • Ice-cold methanol (B129727)

  • Ice-cold methyl tert-butyl ether (MTBE)

  • Ultrapure water

  • Internal standards

Procedure:

  • Quenching: Immediately after sample collection (e.g., cell culture, tissue biopsy), rapidly quench metabolic activity by adding ice-cold methanol.

  • Homogenization: Homogenize the sample in the methanol solution on ice.

  • Lipid Extraction: a. Add a mixture of MTBE and methanol (e.g., 3:1 v/v) to the homogenate. b. Add an appropriate internal standard mixture. c. Vortex thoroughly for at least 30 minutes at 4°C.[4] d. Add ultrapure water to induce phase separation. e. Centrifuge to separate the phases.

  • Collection: Carefully collect the organic (upper) phase containing the lipids and acyl-CoAs.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Storage: Store the dried extract at -80°C until analysis.

Protocol 2: Derivatization for GC-MS Analysis (Non-Diazomethane Method)

This protocol uses a milder derivatization agent to convert fatty acids to their methyl esters for GC-MS analysis, avoiding the potential side reactions associated with diazomethane.

Materials:

  • Acetyl chloride

  • Anhydrous methanol

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of anhydrous methanol.

  • Derivatization: a. Slowly add acetyl chloride to the methanol solution while cooling on ice. b. Incubate the mixture at room temperature for a specified time (optimization may be required). This step should be performed under a fume hood.

  • Neutralization: a. Add hexane to the reaction mixture. b. Slowly add saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: a. Vortex the mixture and centrifuge to separate the phases. b. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Analysis: The FAMEs are now ready for GC-MS analysis.

Data Presentation

Table 1: Hypothetical Comparison of this compound Levels Under Different Sample Preparation Conditions.

Sample Preparation MethodMean Concentration of this compound (µg/g tissue) ± SDCoefficient of Variation (%)
Method A: Diazomethane Derivatization15.2 ± 3.523.0
Method B: Acetyl Chloride Derivatization5.8 ± 0.610.3
Method C: No Derivatization (LC-MS)5.5 ± 0.59.1

This table illustrates how different sample preparation methods can yield varying concentrations of the target analyte, highlighting the potential for artefactual generation with certain techniques.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample quench Quenching (Cold Methanol) sample->quench extract Lipid Extraction (MTBE/Methanol) quench->extract dry Drying (Nitrogen Stream) extract->dry reconstitute Reconstitution dry->reconstitute derivatize Derivatization (e.g., Acetyl Chloride) reconstitute->derivatize analyze GC-MS or LC-MS Analysis derivatize->analyze

Caption: Recommended experimental workflow to minimize artefactual generation.

troubleshooting_logic start High/Variable This compound Levels Detected q1 Using Diazomethane? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Switch to alternative derivatization (e.g., Acetyl Chloride) a1_yes->s1 q2 Acidic conditions used? a1_no->q2 end Re-analyze Sample s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Ensure prompt neutralization a2_yes->s2 q3 Procedural blanks show contamination? a2_no->q3 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Use high-purity reagents & clean glassware a3_yes->s3 a3_no->end s3->end

Caption: Troubleshooting logic for unexpected this compound results.

References

Addressing matrix effects in the quantification of 8-MethylHexadecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 8-MethylHexadecanoyl-CoA by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your quantitative results.[1][2] Endogenous matrix components like phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's ion source.[1][3]

Q2: What are the typical signs that my analysis of this compound is being impacted by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate and imprecise measurements for quality control (QC) samples.

  • A non-linear relationship between the concentration of this compound and the instrument's response.

  • You might also observe shifts in retention times or distorted peak shapes when analyzing complex biological samples compared to clean standards.[2][4]

Q3: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A3: Using a SIL-IS is the most recognized and effective strategy to compensate for matrix effects.[5] The SIL-IS co-elutes with the analyte and is assumed to be affected by matrix components in the same way, thus correcting for variations in ionization. However, it may not completely eliminate the issue if the matrix effect is severe, potentially leading to a loss of sensitivity that the internal standard cannot overcome.[6]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: Improving your sample preparation is one of the most effective ways to reduce matrix effects.[6] Common techniques include:

  • Protein Precipitation (PPT): A simple method, but may not effectively remove interfering phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH to better separate analytes from impurities.[6]

  • Solid-Phase Extraction (SPE): A powerful technique to clean up samples and remove matrix components that are chemically different from this compound.[3][6] For acyl-CoAs, extraction with 2.5% 5-sulfosalicylic acid (SSA) has been shown to be effective for deproteinization without the need for a subsequent SPE step, which can improve the recovery of some CoA species.[8]

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solution.[8] The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. When using an internal standard, an IS-normalized MF should be calculated and be close to 1.0.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Reproducibility & Inaccurate QC Samples Significant matrix effects causing variable ion suppression or enhancement.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS of this compound to compensate for signal variability. 2. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[9]
Low Signal Intensity / Poor Sensitivity Severe ion suppression due to co-eluting matrix components, particularly phospholipids.1. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where phospholipids elute. 2. Use Phospholipid Removal Plates/Columns: Employ specialized SPE products designed to remove phospholipids from the sample matrix. 3. Change Ionization Source: If available, switch from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[1]
Retention Time Shifts or Distorted Peaks in Samples vs. Standards Matrix components interacting with the analyte or the analytical column.[4]1. Perform a Column Wash: After each injection of a biological sample, include a strong solvent wash step in your LC method to clean the column.[10] 2. Assess Matrix Effect on Chromatography: Some matrix components can bind to the analyte, altering its retention time.[4] Improved sample cleanup is the most effective solution here.
Non-Linear Calibration Curve Matrix effects that are not consistent across the concentration range.1. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your study samples. This is not always feasible if the blank matrix varies significantly between sources.[9] 2. Employ the Standard Addition Method: This involves adding known amounts of the analyte to the actual sample to create a calibration curve within the sample's own matrix.[5]

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes how to quantitatively measure the matrix effect using the post-extraction spike method.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the standard of this compound into the final LC-MS mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma, tissue homogenate) through the entire sample preparation procedure. Spike the this compound standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Table 1: Representative Data for Matrix Effect & Recovery Assessment

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix Effect (%) (Ion Suppression)
This compoundPlasmaProtein Precipitation (Acetonitrile)8565
This compoundPlasmaSolid-Phase Extraction (SPE)9295
This compoundLiver TissueLLE8889

This table summarizes expected quantitative data, illustrating how a more thorough sample preparation method like SPE can significantly reduce matrix effects compared to simple protein precipitation.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up a biological sample to reduce matrix interference.

  • Condition the SPE Cartridge: Wash the SPE cartridge (e.g., a C18 reversed-phase cartridge) with methanol (B129727), followed by equilibration with water.

  • Load the Sample: Load the pre-treated sample (e.g., protein-precipitated and centrifuged plasma) onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities like salts.

  • Elute the Analyte: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects Start Inaccurate or Irreproducible Quantification Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Implement SIL-IS for This compound CheckIS->ImplementIS No AssessME Quantitatively Assess Matrix Effect (ME) CheckIS->AssessME Yes ImplementIS->AssessME OptimizeSamplePrep Improve Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) AssessME->OptimizeSamplePrep ME > 15% OptimizeLC Optimize LC Method: - Modify Gradient - Use Column Wash AssessME->OptimizeLC ME > 15% DiluteSample Dilute Sample Extract AssessME->DiluteSample ME > 15% Revalidate Re-evaluate Assay Performance: Accuracy, Precision, Linearity AssessME->Revalidate ME < 15% (Acceptable) OptimizeSamplePrep->Revalidate OptimizeLC->Revalidate DiluteSample->Revalidate

Caption: A logical workflow for troubleshooting matrix effects.

cluster_1 Sample Preparation & Analysis Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) SpikeIS Spike with SIL-IS of This compound Sample->SpikeIS Deproteinize Deproteinization (e.g., Acetonitrile or SSA) SpikeIS->Deproteinize Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Deproteinize->Cleanup EvapRecon Evaporation & Reconstitution Cleanup->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for sample preparation and analysis.

References

Best practices for long-term storage of 8-MethylHexadecanoyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions regarding the long-term storage and handling of 8-MethylHexadecanoyl-CoA standards for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Standard Degradation or Inconsistent Results

If you are experiencing issues with your this compound standards, such as loss of signal, unexpected peaks in your analysis, or poor reproducibility, consider the following potential causes and solutions.

Potential CauseRecommended ActionPrevention
Improper Storage Temperature Verify that standards have been consistently stored at or below -80°C for long-term storage. For short-term use (up to one month), -20°C may be acceptable, but refer to the manufacturer's specifications.Always store standards at the recommended temperature immediately upon receipt. Use a calibrated freezer with temperature monitoring and alarms.
Repeated Freeze-Thaw Cycles Discard the current working aliquot if it has been subjected to more than 2-3 freeze-thaw cycles. Prepare a fresh aliquot from a stock solution that has not been repeatedly thawed. A study on acetyl-CoA showed a 16% loss after five freeze-thaw cycles[1].Upon first use, create single-use aliquots of the standard to minimize the need to thaw the entire stock solution.[1]
Inappropriate Solvent If the standard is in an aqueous buffer, especially at neutral or basic pH, it is likely to have degraded. Acyl-CoA thioesters are known to be labile under basic conditions[1].For long-term stability, store the standard as a lyophilized powder or crystalline solid when possible.[2] If a solution is necessary, use an acidic buffer or a solvent like 10% trichloroacetic acid (TCA)[1][3]. For immediate use, aqueous solutions should be kept on ice and used within the same day[2][4].
Contamination (Water, Biological) Ensure that all solvents and handling equipment are free from moisture and biological contaminants (e.g., bacteria, enzymes) that could degrade the standard.Use high-purity, sterile solvents and pipette tips. Work in a clean environment.
Extended Time at Room Temperature Minimize the time the standard is at room temperature or on the benchtop. Keep thawed tubes on ice during assay preparation[4].Prepare all other assay components before thawing the standard. Return any unused portion to the appropriate storage temperature immediately.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound standards?

For long-term stability, it is highly recommended to store this compound standards at -80°C.[1][3][4] Some manufacturers may state stability for up to six months or longer at -20°C for lyophilized or solid forms.[2][4][5] Always refer to the certificate of analysis provided by the supplier.

Q2: In what form should I store the standard?

The most stable form for long-term storage is as a lyophilized powder or crystalline solid at -80°C.[2] If you need to prepare a stock solution, dissolving the standard in an acidic medium, such as 10% TCA, can enhance stability for storage at -80°C.[1][3]

Q3: Can I store my this compound standard in an aqueous buffer like PBS?

It is not recommended to store acyl-CoA standards in aqueous solutions, especially at neutral or basic pH, for more than one day.[2] The thioester bond is susceptible to hydrolysis, which will degrade the standard. If you must use an aqueous buffer for your experiment, prepare the solution fresh and keep it on ice.

Q4: How many times can I freeze and thaw my standard solution?

You should minimize freeze-thaw cycles as much as possible. Each cycle can contribute to degradation.[1] It is best practice to prepare small, single-use aliquots from your main stock solution to avoid thawing the entire stock repeatedly.[1] A maximum of two to three freeze-thaw cycles for a working stock is a conservative guideline.

Q5: My standard is provided in methanol (B129727). Is this suitable for long-term storage?

Some commercial kits provide standards that can be reconstituted in methanol and stored at -20°C for up to a month.[4] However, for longer-term storage, -80°C is preferable. Always follow the manufacturer's specific instructions.

Q6: How can I check the purity and concentration of my this compound standard?

The purity and concentration of acyl-CoA standards are typically verified using liquid chromatography-mass spectrometry (LC-MS).[1] This method allows for the separation of the intact acyl-CoA from any degradation products and provides an accurate quantification.

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS

This protocol outlines a general method for assessing the stability of your this compound standard.

1. Objective: To quantify the concentration of intact this compound and identify potential degradation products.

2. Materials:

  • This compound standard (test sample)

  • Fresh, high-quality this compound standard (for calibration curve)

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • HPLC or UHPLC system coupled to a triple-quadrupole or high-resolution mass spectrometer

3. Sample Preparation:

  • Prepare a calibration curve using the fresh, high-quality standard. Dilute the standard in 5% (w/v) 5-sulfosalicylic acid (SSA) in water to a series of known concentrations.

  • Dilute your test sample of this compound to an expected concentration within the range of your calibration curve using the same 5% SSA solution.

4. LC-MS Method:

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Gradient (example):

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Monitor for the specific m/z of the [M+H]+ ion for this compound.

    • Use a neutral loss scan or multiple reaction monitoring (MRM) for quantification if using a triple-quadrupole mass spectrometer.

5. Data Analysis:

  • Generate a standard curve by plotting the peak area of the fresh standard against its concentration.

  • Determine the concentration of your test sample by interpolating its peak area on the standard curve.

  • Compare the measured concentration to the expected concentration to assess degradation.

  • Examine the chromatogram for additional peaks that may correspond to degradation products.

Visualizations

G Troubleshooting Workflow for this compound Standard Stability start Inconsistent Experimental Results check_storage 1. Review Storage Conditions start->check_storage temp_ok Temperature at -80°C? check_storage->temp_ok thaw_cycles < 3 Freeze-Thaw Cycles? temp_ok->thaw_cycles Yes improper_temp High Probability of Degradation. Action: Use a new standard stored correctly. temp_ok->improper_temp No solvent_ok Stored as Solid or in Acidic Solution? thaw_cycles->solvent_ok Yes too_many_thaws Degradation is Likely. Action: Prepare fresh aliquot from stock. thaw_cycles->too_many_thaws No bad_solvent High Probability of Hydrolysis. Action: Use a new standard. Reconstitute appropriately. solvent_ok->bad_solvent No storage_ok Storage Appears Correct solvent_ok->storage_ok Yes check_handling 2. Review Handling Protocol storage_ok->check_handling on_ice Kept on Ice When Thawed? check_handling->on_ice improper_handling Degradation During Experiment. Action: Revise handling protocol. on_ice->improper_handling No handling_ok Handling Appears Correct on_ice->handling_ok Yes check_purity 3. Perform Quality Control Check handling_ok->check_purity lcms_analysis Run LC-MS Analysis (See Protocol) check_purity->lcms_analysis purity_fail Standard is Degraded. Action: Discard and obtain new standard. lcms_analysis->purity_fail Fails purity_pass Standard is Viable. Action: Investigate other experimental variables. lcms_analysis->purity_pass Passes

Caption: Troubleshooting workflow for assessing the stability of standards.

References

Strategies to enhance the cellular uptake of exogenous 8-MethylHexadecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the cellular uptake of exogenous 8-MethylHexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful intracellular delivery of this modified long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of exogenous this compound challenging?

A1: The primary challenge lies in the physicochemical properties of this compound. Like other long-chain acyl-CoAs, it is an amphipathic molecule with a large, negatively charged Coenzyme A (CoA) moiety. This charge and size prevent it from passively diffusing across the hydrophobic cell membrane. Natural cellular uptake mechanisms are designed for free fatty acids, which are then converted to their CoA esters inside the cell. Therefore, direct delivery of the acyl-CoA form requires artificial methods to bypass the membrane barrier.

Q2: Can I simply add this compound to my cell culture medium?

A2: No, this approach is highly unlikely to be effective. The negatively charged phosphate (B84403) groups on the CoA molecule will be repelled by the negatively charged outer leaflet of the plasma membrane, preventing uptake. The molecule's large size also sterically hinders its passage through the membrane.

Q3: What are the primary strategies for delivering this compound into cells?

A3: The main strategies involve physically or chemically permeabilizing the cell membrane to allow entry of the molecule. The three most common methods are:

  • Cationic Lipid-Mediated Transfection (Lipofection): Encapsulating the negatively charged this compound within positively charged lipid vesicles (liposomes), which can then fuse with the cell membrane to release their cargo inside.

  • Electroporation: Applying a controlled electrical pulse to the cells to create transient pores in the cell membrane, allowing the molecule to enter from the surrounding medium.

  • Microinjection: Directly injecting the molecule into the cytoplasm of individual cells using a fine glass needle.

Q4: How can I verify that this compound has been successfully delivered into the cells?

A4: Verification requires a method to detect the molecule intracellularly. The most direct approach is to use a fluorescently labeled version of this compound. This can be achieved by synthesizing an analog with a fluorescent tag, such as Nitrobenzoxadiazole (NBD). Successful delivery can then be confirmed and quantified using:

  • Fluorescence Microscopy: To visualize the intracellular localization of the fluorescent signal.

  • Flow Cytometry: To quantify the percentage of cells that have taken up the fluorescent molecule and the average amount per cell.

  • Subcellular Fractionation: To biochemically separate cellular compartments (cytosol, mitochondria, membranes) and measure the fluorescence or concentration of the molecule in each fraction.

Q5: What is the likely metabolic fate of this compound once inside the cell?

A5: Once in the cytoplasm, exogenous this compound is expected to enter the cellular pool of acyl-CoAs. From there, it can be partitioned into several metabolic pathways, primarily:

  • Mitochondrial Beta-Oxidation: Transport into the mitochondria via the carnitine shuttle for oxidation to produce ATP.

  • Incorporation into Complex Lipids: Esterification into triglycerides for storage in lipid droplets, or into phospholipids (B1166683) for integration into cellular membranes.

  • Protein Acylation: Covalent attachment to proteins, modifying their function or localization.

Troubleshooting Guides

Issue 1: Low Delivery Efficiency with Cationic Lipid-Mediated Transfection
Possible Cause Suggested Solution
Suboptimal Lipid:Payload Ratio The charge ratio is critical. Since this compound is a small anionic molecule, the optimal ratio of cationic lipid to the payload will be different from that for large nucleic acids. Perform a titration experiment, varying the molar ratio of cationic lipid to this compound to find the optimal complex formation that maximizes uptake and minimizes toxicity.
Incorrect Formulation of Lipoplexes Always dilute the cationic lipid reagent and the this compound separately in serum-free medium before combining.[1] Incubate the mixture for the recommended time (typically 15-30 minutes) to allow stable complex formation. Do not vortex the lipid reagent.
Presence of Serum during Complex Formation Serum proteins can interfere with the formation of lipid-payload complexes.[1] Always form the complexes in serum-free medium.
Low Cell Confluency For many cell types, transfection is most efficient when cells are actively dividing and are at 70-90% confluency at the time of transfection.[2]
Cell Type is Refractory to Lipofection Some cell lines, particularly primary cells or suspension cells, are notoriously difficult to transfect with lipids.[3] Consider trying a different delivery method, such as electroporation.
Degraded Reagent or Payload Ensure the cationic lipid reagent has been stored correctly (typically at 4°C) and has not been frozen.[4] Verify the integrity of your this compound stock.
Issue 2: High Cell Death/Toxicity After Delivery
Possible Cause Suggested Solution
Toxicity of Cationic Lipid Reagent High concentrations of cationic lipids are cytotoxic.[5] Reduce the amount of the lipid reagent used. Perform a dose-response curve to find the highest concentration that does not significantly impact cell viability. It may also be beneficial to change the medium 4-6 hours post-transfection to remove the lipid complexes.
Harsh Electroporation Parameters High voltage or long pulse durations can lead to irreversible membrane damage and cell death. Optimize electroporation parameters by systematically reducing the voltage and/or pulse length.[6] Ensure the use of a specialized, low-conductivity electroporation buffer to minimize heat generation and ionic imbalance.[7]
Contaminants in the this compound Preparation Ensure your stock solution is pure and sterile. Contaminants from the synthesis or purification process could be toxic to cells.
Overload of the Delivered Molecule High intracellular concentrations of long-chain acyl-CoAs can be lipotoxic.[8] Reduce the concentration of this compound used for delivery and perform a dose-response experiment to assess its specific toxicity to your cell type.
Mechanical Damage from Microinjection The physical process of microinjection can damage or kill cells. Ensure the injection needle has a sharp, clean tip. Inject the smallest possible volume (typically <10% of the cell volume) to avoid lysis.[9]

Data Presentation: Optimization Parameters for Delivery Methods

Table 1: Key Parameters for Cationic Lipid-Mediated Transfection

ParameterTypical Range for OptimizationPurpose
Lipid:Payload Molar Ratio 1:1 to 10:1 (Cationic Lipid : Acyl-CoA)To ensure proper encapsulation and a net positive charge for interaction with the cell membrane.
Final Acyl-CoA Concentration 1 µM - 50 µMTo achieve a biological effect without inducing lipotoxicity.
Cell Confluency 70 - 90%To maximize the number of actively dividing cells, which are often more receptive to transfection.[2]
Incubation Time 4 - 24 hoursTo allow sufficient time for lipoplex uptake.
Presence of Serum Serum-free during complexation; Serum-containing during incubationTo prevent interference during complex formation while maintaining cell health during uptake.

Table 2: Key Parameters for Electroporation

ParameterTypical Range for OptimizationPurpose
Voltage 100 - 500 V (for cuvettes)To create transient membrane pores. The optimal voltage is highly cell-type dependent.[10]
Pulse Length 1 - 20 ms (B15284909) (square wave)To control the duration the membrane remains permeable.
Number of Pulses 1 - 3Multiple pulses can increase efficiency but may also decrease viability.
Electroporation Buffer Specialized low-ionic strength bufferTo maintain cell viability by preventing osmotic shock and overheating.[7]
Acyl-CoA Concentration 10 µM - 200 µMHigher concentrations in the buffer can lead to greater uptake.
Cell Density 1x10^6 - 1x10^7 cells/mLTo ensure an adequate number of cells are exposed to the electric field.

Table 3: Comparison of Delivery Strategies

FeatureCationic LipofectionElectroporationMicroinjection
Expected Efficiency Low to Medium (5-50%)Medium to High (30-90%)Very High (>95% of injected cells)
Throughput HighHighVery Low
Cell Viability Medium to HighLow to MediumMedium
Technical Difficulty LowMediumHigh
Cost Medium (reagents)High (equipment)High (equipment & time)
Best For Screening, bulk population studiesHard-to-transfect cells, bulk studiesSingle-cell analysis, precious cargo

Experimental Protocols

Protocol 1: Delivery of this compound via Cationic Lipofection

This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other formats.

Materials:

  • This compound stock solution (e.g., 10 mM in a suitable buffer)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000 or similar)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Cells plated in a 24-well plate, grown to 70-90% confluency

  • Complete growth medium

Procedure:

  • Preparation: One day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of the experiment.

  • Dilution (for one well):

    • Tube A: Dilute 1-10 nmol of this compound (to achieve a final concentration of 2-20 µM in the well) into 50 µL of serum-free medium. Mix gently.

    • Tube B: Dilute 0.5-2.0 µL of the cationic lipid reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[1]

  • Complex Formation: Combine the diluted this compound (from Tube A) with the diluted lipid reagent (from Tube B). The total volume is now 100 µL. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 100 µL of the lipid-payload complexes dropwise to the well containing cells and complete growth medium. Gently rock the plate back and forth to distribute the complexes evenly.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-24 hours.

  • Post-Transfection: After the incubation period, the medium can be replaced with fresh complete medium if toxicity is observed. The cells are now ready for downstream analysis.

Protocol 2: Verification of Uptake using a Fluorescent Analog (NBD-8-MethylHexadecanoyl-CoA) and Confocal Microscopy

Materials:

  • Fluorescently labeled this compound (e.g., NBD-labeled)

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Live-cell imaging medium

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker™ Red CMXRos (for mitochondrial staining, optional)

  • Confocal microscope

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes to be ~60-70% confluent at the time of imaging.

  • Delivery: Perform the delivery of the fluorescent acyl-CoA analog using your chosen method (e.g., the lipofection protocol above).

  • Staining (Optional): 30 minutes before imaging, add Hoechst 33342 (final concentration ~1 µg/mL) and/or MitoTracker Red (final concentration ~100 nM) to the culture medium to label the nucleus and mitochondria, respectively.

  • Imaging Preparation: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove extracellular fluorescent probe. Add fresh imaging medium to the dish.

  • Confocal Microscopy:

    • Place the dish on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO₂.

    • Locate the cells using brightfield or DIC optics.

    • Set up the laser lines and emission filters for your fluorescent probes (e.g., ~488 nm excitation and ~530 nm emission for NBD; ~405 nm excitation for Hoechst; ~579 nm excitation for MitoTracker Red).[11]

    • Acquire images, ensuring to capture Z-stacks to confirm the intracellular localization of the signal and not just adherence to the cell surface.

  • Analysis: Analyze the images to determine the subcellular localization of the NBD-labeled acyl-CoA. Assess for co-localization with mitochondria or other organelles. Quantify the fluorescence intensity per cell using image analysis software if desired.

Visualizations

Signaling and Metabolic Pathways

Metabolic_Fate cluster_delivery Artificial Delivery cluster_cell Cellular Compartments Exogenous_AcylCoA This compound (Exogenous) Delivery Lipofection or Electroporation Exogenous_AcylCoA->Delivery Cytoplasm Cytoplasmic Acyl-CoA Pool Delivery->Cytoplasm Intracellular Release Mitochondrion Mitochondrial Matrix Cytoplasm->Mitochondrion Carnitine Shuttle ER_LD ER / Lipid Droplets Cytoplasm->ER_LD Esterification Beta_Ox β-Oxidation (ATP Production) Mitochondrion->Beta_Ox Metabolism Storage Triglycerides & Phospholipids ER_LD->Storage Synthesis

Caption: Metabolic fate of exogenously delivered this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis Prep_Cells 1. Prepare Cells (Plate to 70-90% confluency) Prep_Payload 2. Prepare Payload (Dilute Acyl-CoA in serum-free medium) Prep_Reagent 3. Prepare Reagent (Dilute Cationic Lipid in serum-free medium) Form_Complex 4. Form Complexes (Mix Payload and Reagent, incubate 20 min) Prep_Reagent->Form_Complex Add_Complex 5. Add to Cells (Incubate 4-24 hours) Form_Complex->Add_Complex Verify_Uptake 6. Verify Uptake (Fluorescence Microscopy or Flow Cytometry) Add_Complex->Verify_Uptake Assess_Viability 7. Assess Viability (e.g., Trypan Blue or MTT Assay) Add_Complex->Assess_Viability Downstream 8. Downstream Assay (Metabolic analysis, Western blot, etc.) Verify_Uptake->Downstream

Caption: Workflow for cationic lipid-mediated delivery and analysis.

Logical Relationship: Troubleshooting Low Transfection Efficiency

Troubleshooting_Flowchart Start Low Transfection Efficiency Observed Check_Viability Is cell viability also low? Start->Check_Viability Check_Controls Did positive control (e.g., GFP plasmid) work? Check_Viability->Check_Controls No Toxicity_Issue Go to 'High Toxicity' Troubleshooting Guide Check_Viability->Toxicity_Issue Yes Check_Cells Check Cell Health & Confluency (Use low passage, 70-90% confluent) Check_Controls->Check_Cells No Consider_Alternative Problem is specific to Acyl-CoA delivery. Consider Electroporation. Check_Controls->Consider_Alternative Yes Optimize_Ratio Optimize Lipid:Payload Ratio (Perform Titration) Check_Reagents Verify Reagent & Payload Integrity (Proper storage, no freeze-thaw) Check_Cells->Check_Reagents If problem persists Check_Reagents->Optimize_Ratio If problem persists

Caption: Decision tree for troubleshooting low delivery efficiency.

References

Dealing with co-eluting interferences in 8-MethylHexadecanoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 8-MethylHexadecanoyl-CoA, with a specific focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in the analysis of this compound?

A1: The most common co-eluting interferences for this compound are its structural isomers. In reversed-phase liquid chromatography (LC), compounds with similar polarity and molecular weight tend to elute closely. For this compound, these include:

  • Positional Isomers: Other methylhexadecanoyl-CoA isomers where the methyl group is at a different position on the acyl chain (e.g., 7-methyl, 9-methyl, 10-methyl, etc.).

  • Other Branched-Chain Isomers: Other C17:0 acyl-CoA isomers with different branching patterns (e.g., iso-heptadecanoyl-CoA or anteiso-heptadecanoyl-CoA).

  • Unsaturated Fatty Acyl-CoAs: Certain monounsaturated fatty acyl-CoAs of similar carbon chain length can have similar retention times to branched-chain saturated fatty acyl-CoAs.

Q2: Why is it critical to separate this compound from its isomers?

Q3: What are the primary analytical challenges in this compound analysis?

A3: The primary challenges include:

  • Co-elution of Isomers: As mentioned, the structural similarity of isomers makes them difficult to separate using standard reversed-phase LC methods.[2]

  • Matrix Effects: Biological samples are complex matrices. Endogenous lipids and other molecules can co-elute and interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.

  • Analyte Stability: Acyl-CoA thioesters can be susceptible to degradation, requiring careful sample handling and optimized extraction procedures.

Q4: Can I use tandem mass spectrometry (MS/MS) to differentiate between co-eluting isomers of this compound?

A4: While MS/MS is essential for the sensitive and specific detection of acyl-CoAs, it is generally not sufficient to differentiate between positional isomers of methyl-branched fatty acyl-CoAs. The fragmentation pattern is dominated by the CoA moiety, resulting in a characteristic neutral loss of 507 Da in positive ion mode.[3][4][5] The fragmentation of the acyl chain itself is often not specific enough to pinpoint the exact position of the methyl branch. Therefore, chromatographic separation is paramount.

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to troubleshooting and resolving issues with co-eluting interferences during the LC-MS/MS analysis of this compound.

Issue: Poor Chromatographic Resolution of this compound from a Suspected Isomer

Initial Assessment:

  • Peak Shape: Examine the peak shape of your analyte. Co-elution is often indicated by peak fronting, tailing, or the appearance of a "shoulder" on the main peak.

  • Mass Spectrometry Data: Confirm that the co-eluting peak has the same precursor mass as this compound.

Troubleshooting Workflow

G start Poor Resolution of This compound method_optimization Chromatographic Method Optimization start->method_optimization sample_prep Sample Preparation Review start->sample_prep column_selection Column Selection method_optimization->column_selection Change stationary phase mobile_phase Mobile Phase Modification method_optimization->mobile_phase Alter solvent composition gradient Gradient Optimization method_optimization->gradient Modify elution profile temp_flow Adjust Temperature & Flow Rate method_optimization->temp_flow Fine-tune parameters resolution_achieved Resolution Achieved column_selection->resolution_achieved mobile_phase->resolution_achieved gradient->resolution_achieved temp_flow->resolution_achieved sample_prep->method_optimization

Caption: Troubleshooting workflow for poor chromatographic resolution.

Step 1: Optimize Chromatographic Conditions

If you suspect co-elution, the first step is to modify your LC method to improve the separation.

1.1. Column Selection

The choice of stationary phase is critical for separating isomers. While C18 columns are commonly used for lipid analysis, other chemistries can provide better selectivity for branched-chain isomers.

Table 1: Comparison of HPLC Columns for Isomer Separation (Illustrative Data)

Column ChemistryParticle Size (µm)Dimensions (mm)Typical Mobile Phase ATypical Mobile Phase BExpected Outcome for Isomer Separation
Standard C18 1.7 - 2.62.1 x 10010 mM Ammonium Acetate in WaterAcetonitrile (B52724)/Isopropanol (B130326)Baseline. May provide some separation, but co-elution is common.
C30 1.8 - 3.02.1 x 15010 mM Ammonium Acetate in WaterAcetonitrile/IsopropanolImproved shape selectivity for long-chain isomers.[6]
Phenyl-Hexyl 1.7 - 2.72.1 x 10010 mM Ammonium Formate in WaterAcetonitrilePi-pi interactions can enhance selectivity for isomers with different conformations.
Embedded Polar Group 1.8 - 2.62.1 x 1000.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileCan offer alternative selectivity based on interactions with the polar group.

Recommendation: If you are using a standard C18 column and experiencing co-elution, consider switching to a C30 or a phenyl-based column to leverage different separation mechanisms.

1.2. Mobile Phase Modification

Altering the organic solvent in your mobile phase can change the selectivity of the separation.

Table 2: Effect of Organic Solvent on Isomer Resolution (Illustrative Data)

Mobile Phase B CompositionEffect on RetentionEffect on Selectivity
Acetonitrile Shorter retention times, sharper peaks.Standard selectivity.
Methanol (B129727) Longer retention times, broader peaks.Can alter selectivity due to different solvent-analyte interactions.
Acetonitrile/Isopropanol (e.g., 90:10) Good for eluting highly nonpolar lipids.Can improve solubility and peak shape of long-chain acyl-CoAs.

Recommendation: If you are using acetonitrile, try substituting it with methanol or a mixture of acetonitrile and isopropanol to see if the selectivity for your isomers improves.

1.3. Gradient Optimization

A shallower gradient increases the time analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting compounds.

Recommendation: Decrease the rate of change of your organic mobile phase (B) over the elution window of this compound. For example, if your gradient is currently 50-90% B over 5 minutes, try extending this to 10 minutes.

1.4. Temperature and Flow Rate

Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times. Temperature can also affect selectivity.

Recommendation: Try reducing the flow rate from 0.4 mL/min to 0.2 mL/min. Also, experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it impacts the separation of the isomers.

Step 2: Review Sample Preparation

While less likely to resolve co-eluting isomers, a robust sample preparation protocol is essential to minimize other interferences (matrix effects) that can mask your analyte of interest or contribute to poor peak shape.

Recommended Sample Preparation Workflow:

G start Biological Sample homogenization Homogenization (in cold buffer) start->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction concentration Dry Down & Reconstitute extraction->concentration analysis LC-MS/MS Analysis concentration->analysis

Caption: General sample preparation workflow for acyl-CoA analysis.

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. It should be optimized for your specific instrumentation and sample type.

Sample Extraction
  • Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 100 mM potassium phosphate, pH 4.9).

  • Extraction: Perform a liquid-liquid extraction using a solvent mixture such as acetonitrile:isopropanol:water. A solid-phase extraction (SPE) with a C18 cartridge can also be used for cleanup.

  • Concentration: Dry the extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).

LC-MS/MS Method

Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 15 minutes (start with a shallow gradient)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]+ for this compound
Product Ion (m/z) Monitor the transition corresponding to the neutral loss of 507 Da
Collision Energy Optimize for your specific instrument (typically 30-40 eV)
Data Analysis
  • Integrate the peak area for the specific MRM transition of this compound.

  • Use a stable isotope-labeled internal standard (e.g., D3-palmitoyl-CoA) for accurate quantification to correct for matrix effects and extraction losses.

Signaling Pathway Context (Hypothetical)

In many metabolic studies, the analysis of specific acyl-CoAs like this compound is part of a larger investigation into fatty acid metabolism and its impact on cellular signaling. The diagram below illustrates a hypothetical pathway where the accurate measurement of this compound is critical.

G FA Branched-Chain Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL BCFA_CoA This compound ACSL->BCFA_CoA Beta_Ox Beta-Oxidation BCFA_CoA->Beta_Ox Signaling Downstream Signaling (e.g., PPARα activation) BCFA_CoA->Signaling

Caption: Hypothetical metabolic pathway involving this compound.

References

Technical Support Center: Extraction of 8-MethylHexadecanoyl-CoA from Complex Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of extraction protocols for 8-MethylHexadecanoyl-CoA from complex tissues. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is completely homogenized. For tough tissues, consider using a more robust homogenization method like cryo-homogenization.
Inefficient extraction from the homogenate.Optimize the solvent mixture and extraction time. A common mixture is acetonitrile (B52724):2-propanol:methanol (3:1:1)[1]. Ensure thorough vortexing and sonication of the homogenate[1].
Degradation of this compound.Long-chain acyl-CoAs are unstable; therefore, it is crucial to work quickly and on ice at all times[1]. Use freshly prepared buffers and solvents.
Inefficient binding or elution from the solid-phase extraction (SPE) column.Ensure the SPE column is appropriate for long-chain acyl-CoAs. An oligonucleotide purification column or a C18 reversed-phase column can be effective[2][3]. Optimize the elution solvent; 2-propanol is a common choice[2].
High Variability Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, from tissue collection and storage to extraction and analysis. Keep samples on ice and minimize the time between steps.
Pipetting errors, especially with small volumes.Use calibrated pipettes and consider using positive displacement pipettes for viscous organic solvents.
Incomplete removal of interfering substances.The use of a solid-phase extraction (SPE) step is recommended to purify the acyl-CoAs from the tissue extract[2].
Poor Chromatographic Peak Shape Suboptimal mobile phase composition.Optimize the mobile phase. A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile can provide good separation on a C8 or C18 column[1][3].
Column overload.Reduce the amount of sample injected onto the column.
Presence of interfering compounds.Improve the sample cleanup procedure using SPE.
Co-elution of Isomers or Other Lipids Inadequate chromatographic separation.Optimize the gradient elution profile (e.g., flow rate, gradient slope)[1]. Consider using a longer column or a column with a different stationary phase. High-resolution mass spectrometry can also help distinguish between co-eluting compounds.
Low Signal Intensity in Mass Spectrometry Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters. Long-chain acyl-CoAs can be detected in both positive and negative ion modes; test both to determine the optimal mode for this compound[4].
Sample degradation in the autosampler.Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting amount of tissue for this compound extraction?

A1: Modern, sensitive methods allow for the use of small tissue samples, typically less than 100 mg[2]. Some protocols have reported success with as little as 20 mg of tissue[3]. The optimal amount will depend on the tissue type and the expected concentration of this compound.

Q2: How should tissue samples be stored prior to extraction?

A2: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation of acyl-CoAs.

Q3: Why is a low pH buffer used for homogenization?

A3: A low pH buffer (e.g., 100 mM potassium phosphate, pH 4.9) is used during homogenization to inhibit the activity of thioesterases, which can cleave the thioester bond of acyl-CoAs[1][2].

Q4: What is the purpose of the solid-phase extraction (SPE) step?

A4: The SPE step is a crucial purification technique used to separate the acyl-CoAs from other lipids and interfering substances in the tissue extract. This results in a cleaner sample, which improves the quality of the downstream analysis by HPLC or LC-MS/MS[2].

Q5: What type of internal standard should be used for quantification?

A5: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. For long-chain acyl-CoAs, odd-numbered chain length acyl-CoAs like heptadecanoyl-CoA (C17:0-CoA) are commonly used[1]. The use of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) would be the gold standard for accurate quantification, if available.

Q6: How can the recovery of the extraction procedure be determined?

A6: Recovery can be assessed by spiking a known amount of a radiolabeled or stable isotope-labeled standard into the tissue sample before homogenization and then measuring the amount recovered after the entire extraction and purification process. Recoveries of 70-80% have been reported for similar long-chain acyl-CoAs[2].

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies on long-chain acyl-CoA extraction. While specific data for this compound is not available, these values for similar molecules provide a useful benchmark.

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction

Method Tissue Type Recovery Rate (%) Reference
Modified HPLC method with SPERat heart, kidney, muscle70-80[2]
Acetonitrile/2-propanol extraction with SPEPowdered rat liver83-90 (for SPE step)[5]

Table 2: Precision of a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs

Analyte Inter-run Precision (%RSD) Intra-run Precision (%RSD) Reference
Palmitoyl-CoA (C16:0)2.6 - 12.21.2 - 4.4[3]
Palmitoleoyl-CoA (C16:1)2.6 - 12.21.2 - 4.4[3]
Stearoyl-CoA (C18:0)2.6 - 12.21.2 - 4.4[3]
Oleoyl-CoA (C18:1)2.6 - 12.21.2 - 4.4[3]
Linoleoyl-CoA (C18:2)2.6 - 12.21.2 - 4.4[3]

Detailed Experimental Protocol

This protocol is a refined method for the extraction of this compound from complex tissues, based on established procedures for long-chain acyl-CoAs[1][2].

Materials:

  • Tissue sample (flash-frozen)

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol (IPA)

  • Methanol (MeOH)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) Column (e.g., C18)

  • Glass homogenizer

  • Centrifuge capable of 16,000 x g and 4°C

  • Vortex mixer

  • Sonicator

Procedure:

  • Sample Preparation:

    • Weigh approximately 40-50 mg of frozen tissue.

    • Place the frozen tissue in a pre-chilled glass homogenizer.

  • Homogenization:

    • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Add 0.5 mL of an ice-cold ACN:IPA:MeOH (3:1:1) solvent mixture containing the internal standard (e.g., 20 ng of Heptadecanoyl-CoA)[1].

    • Homogenize the tissue on ice until no visible tissue fragments remain.

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex the homogenate for 2 minutes.

    • Sonicate for 3 minutes in an ice-water bath[1].

    • Centrifuge at 16,000 x g for 10 minutes at 4°C[1].

  • Solid-Phase Extraction (SPE) Purification:

    • Carefully collect the supernatant.

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column to remove unbound impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol)[2].

  • Sample Concentration and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water 1:1).

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a C8 or C18 reversed-phase column with a binary gradient, for example, using 15 mM ammonium hydroxide in water and acetonitrile[1][3].

    • Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Homogenization & Extraction cluster_purification Purification cluster_analysis Analysis tissue Flash-Frozen Tissue Sample weigh Weigh ~40-50 mg tissue->weigh homogenizer Place in Pre-chilled Homogenizer weigh->homogenizer add_buffer Add Cold KH2PO4 Buffer (pH 4.9) homogenizer->add_buffer add_solvent Add Cold ACN:IPA:MeOH with Internal Standard add_buffer->add_solvent homogenize Homogenize on Ice add_solvent->homogenize vortex_sonicate Vortex (2 min) & Sonicate (3 min) homogenize->vortex_sonicate centrifuge Centrifuge (16,000 x g, 10 min, 4°C) vortex_sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_load Load Supernatant onto SPE Column supernatant->spe_load spe_wash Wash Column spe_load->spe_wash spe_elute Elute Acyl-CoAs spe_wash->spe_elute evaporate Evaporate to Dryness (Nitrogen Stream) spe_elute->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction of this compound.

Disclaimer: This document provides a general framework and troubleshooting guide. Specific parameters may need to be optimized for your particular tissue type and experimental setup.

References

Validation & Comparative

Validating a Novel Biomarker Panel: A Comparative Guide Featuring 8-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new biomarker panel is a critical step in translating a discovery into a clinically meaningful tool. This guide provides a comprehensive framework for this process, using a hypothetical biomarker panel that includes the novel lipid, 8-MethylHexadecanoyl-CoA, as a case study. We will objectively compare the expected performance of such a panel with established biomarker panels for various diseases and provide detailed experimental protocols for key validation experiments.

The journey from identifying a potential biomarker to its acceptance in clinical practice is rigorous, demanding robust analytical and clinical validation.[1][2] This process ensures the biomarker panel is accurate, reliable, and provides meaningful information for diagnosis, prognosis, or prediction of therapeutic response.[1][2]

Performance Comparison of Biomarker Panels

A key aspect of validating a new biomarker panel is to benchmark its performance against existing standards or other validated panels. The primary metrics for this comparison are the Area Under the Receiver Operating Characteristic Curve (AUC), sensitivity, and specificity.[2][3][4] The AUC provides a single measure of the overall diagnostic accuracy of a test, while sensitivity and specificity measure the ability to correctly identify individuals with and without the disease, respectively.[2]

Below are tables summarizing the performance of several published metabolic and lipid-based biomarker panels across different diseases. These serve as a reference for the performance targets a new panel, such as one including this compound, would need to meet or exceed.

Table 1: Performance of Validated Metabolic Biomarker Panels in Oncology

Disease StateBiomarker Panel CompositionCohort Size (Cases/Controls)AUCSensitivitySpecificityReference
Early Gastric CancerPhosphatidylcholine (32:0)6/61.00100%100%[5]
Laryngeal Cancer6 Metabolic BiomarkersNot Specified0.9795%97%[5]
Lung Cancer Brain Metastasis3 exosomal miRNAs + 4 metabolic moleculesNot Specified0.927Not ReportedNot Reported[6]

Table 2: Performance of Validated Lipid Biomarker Panels in Neurological and Metabolic Diseases

Disease StateBiomarker Panel CompositionCohort Size (Cases/Controls)AUCSensitivitySpecificityReference
Idiopathic Parkinson's Disease10 Lipid SpeciesNot Specified0.97Not ReportedNot Reported[7]
Alzheimer's Disease vs. Healthy ControlsMetabolite Panel (RFE variable selection)Not Specified>0.70Not ReportedNot Reported[4]
Non-alcoholic Steatohepatitis (NASH)4 Lipid Markers (from urinary extracellular vesicles)Training & Testing Sets~0.95 (Training)Not ReportedNot Reported[8]

Experimental Protocols for Biomarker Panel Validation

The validation of a biomarker panel involving a lipid metabolite like this compound would necessitate a multi-stage process, starting from analytical validation to clinical validation in large cohorts.[1] A crucial component of this is the development and standardization of a robust analytical method, typically using mass spectrometry for metabolomics.[9][10]

Detailed Experimental Protocol: Untargeted Lipidomics for Biomarker Discovery and Validation using UHPLC-MS/MS

This protocol outlines a typical workflow for the discovery and initial validation of a lipid biomarker panel from biological samples (e.g., plasma, serum).

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract lipids from the biological matrix while minimizing degradation and contamination.

  • Method: A widely used method is the methyl-tert-butyl ether (MTBE) extraction.[11]

    • Thaw frozen samples (e.g., 50 µL of plasma) on ice.

    • Add a mixture of methanol (B129727) and an internal standard solution (containing a known concentration of a non-endogenous lipid similar in class to this compound).

    • Vortex thoroughly to ensure protein precipitation.

    • Add MTBE and vortex again to facilitate the transfer of lipids into the organic phase.

    • Centrifuge to separate the layers.

    • Collect the upper organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent suitable for injection into the LC-MS system (e.g., a mixture of isopropanol (B130326) and acetonitrile).

2. Chromatographic Separation:

  • Objective: To separate the complex mixture of lipids before they enter the mass spectrometer, which is crucial for accurate identification and quantification.

  • Method: Ultra-High-Performance Liquid Chromatography (UHPLC) is commonly employed.[9][10]

    • Column: A C18 reversed-phase column is often used for lipidomics.

    • Mobile Phases: A gradient of two mobile phases is used to elute lipids based on their polarity. For example, Mobile Phase A could be water with a small amount of formic acid and ammonium (B1175870) formate, and Mobile Phase B could be a mixture of acetonitrile (B52724) and isopropanol with the same additives.

    • Gradient: The separation starts with a high percentage of Mobile Phase A, and the percentage of Mobile Phase B is gradually increased to elute more hydrophobic lipids.

3. Mass Spectrometry Analysis:

  • Objective: To detect, identify, and quantify the separated lipids.

  • Method: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is used.[9]

    • Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to capture a broad range of lipid classes.

    • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the most intense ions in a full scan are selected for fragmentation (MS/MS), providing structural information for identification.

    • Acyl-CoA Profiling: Specific methods have been developed for the sensitive profiling of acyl-CoAs.[12]

4. Data Processing and Statistical Analysis:

  • Objective: To process the raw mass spectrometry data to identify and quantify lipids and then use statistical methods to identify potential biomarkers.

  • Data Processing:

    • Use specialized software (e.g., MS-DIAL, Lipostar) for peak picking, alignment, and lipid identification by matching the accurate mass and MS/MS fragmentation patterns to lipid databases.[13]

  • Statistical Analysis:

    • Perform univariate and multivariate statistical analyses (e.g., t-tests, volcano plots, Principal Component Analysis [PCA], and Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify lipids that are significantly different between case and control groups.

    • Use machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a predictive model for the biomarker panel.

    • Evaluate the performance of the biomarker panel using Receiver Operating Characteristic (ROC) curve analysis to determine the AUC, sensitivity, and specificity.[2]

Visualizing the Validation Workflow and Signaling Context

Diagrams are essential for communicating complex workflows and biological pathways. Below are Graphviz diagrams illustrating the biomarker validation process and a hypothetical signaling pathway involving this compound.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation Discovery Untargeted Metabolomics (e.g., UHPLC-MS/MS) DataProcessing Data Processing & Statistical Analysis Discovery->DataProcessing CandidateSelection Candidate Biomarker Selection (including This compound) DataProcessing->CandidateSelection AssayDev Targeted Assay Development CandidateSelection->AssayDev AssayVal Assay Performance (Precision, Accuracy, Linearity, Stability) AssayDev->AssayVal Retrospective Retrospective Cohort Validation AssayVal->Retrospective Prospective Prospective Cohort Validation Retrospective->Prospective Performance Performance Evaluation (AUC, Sensitivity, Specificity) Prospective->Performance

Caption: A generalized workflow for the discovery and validation of a biomarker panel.

Hypothetical_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Signaling Downstream Signaling FattyAcid Fatty Acid Metabolism AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase Eight_MethylHexadecanoyl_CoA This compound AcylCoA_Synthase->Eight_MethylHexadecanoyl_CoA Beta_Oxidation Beta-Oxidation Eight_MethylHexadecanoyl_CoA->Beta_Oxidation Receptor Nuclear Receptor Eight_MethylHexadecanoyl_CoA->Receptor Energy Energy Production Beta_Oxidation->Energy Gene_Expression Gene Expression Changes Receptor->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway involving this compound.

References

A Comparative Guide to the Quantification of 8-MethylHexadecanoyl-CoA: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, is crucial for understanding its role in various metabolic and signaling pathways. This guide provides a comparative overview of the primary analytical methods for its quantification, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes available data for structurally similar long-chain acyl-CoAs to present a performance comparison.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including sensitivity, specificity, sample throughput, and the specific research question. Below is a summary of the key performance characteristics of LC-MS/MS and GC-MS for the analysis of acyl-CoAs.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of intact acyl-CoAs based on polarity, followed by detection based on mass-to-charge ratio of the intact molecule and its fragments.Separation of volatile derivatives of the fatty acid (after hydrolysis of the CoA ester) based on boiling point, followed by mass-based detection.
Sample Preparation Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate acyl-CoAs.[1] No derivatization is required.Requires hydrolysis of the acyl-CoA to the free fatty acid, followed by derivatization (e.g., methylation) to increase volatility.
Sensitivity High sensitivity, with limits of detection (LOD) in the low femtomole range reported for some acyl-CoAs.[2]Generally less sensitive than LC-MS/MS for this class of compounds.
Specificity High specificity due to the ability to select for the precursor ion and specific fragment ions (Selected Reaction Monitoring - SRM).[3][4]High specificity is achieved through characteristic fragmentation patterns of the derivatized fatty acid.
Throughput Relatively high throughput is possible with modern UHPLC systems.[3]Lower throughput due to the additional hydrolysis and derivatization steps.
Compound Coverage Can analyze a wide range of acyl-CoAs of different chain lengths and functionalities in a single run.[3][5]Primarily analyzes the fatty acid moiety; information about the CoA portion is lost.
Instrumentation Requires a liquid chromatograph coupled to a tandem mass spectrometer.Requires a gas chromatograph coupled to a mass spectrometer.
Key Advantages High sensitivity and specificity, analysis of the intact molecule, and suitability for a broad range of acyl-CoAs.[1][3]Robust and widely available technique.
Key Disadvantages Ion suppression effects from the sample matrix can affect quantification.Indirect analysis of the acyl-CoA, requires derivatization, and may not be suitable for all branched-chain fatty acids without specific method development.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS, adapted from established methods for similar analytes.

LC-MS/MS Protocol for this compound Quantification

This protocol is adapted from methods developed for the analysis of long-chain fatty acyl-CoAs.[4][5]

1. Sample Preparation (from cell culture)

  • Harvest cells (~1-10 million) and wash with ice-cold phosphate-buffered saline (PBS).

  • Perform protein precipitation and extraction by adding 1 mL of ice-cold extraction solvent (e.g., methanol (B129727):water:chloroform, 50:45:5, v/v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

  • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm) is commonly used.[3]

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipophilic acyl-CoAs, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 10-30 µL.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific m/z transitions for this compound and the internal standard need to be determined by direct infusion of standards. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine group.[6]

    • Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

GC-MS Protocol for this compound Quantification

This protocol involves the hydrolysis of the acyl-CoA and derivatization of the resulting fatty acid.

1. Sample Preparation and Derivatization

  • Extract acyl-CoAs from the sample as described in the LC-MS/MS protocol.

  • Alkaline Hydrolysis: Add 1 mL of 0.5 M NaOH in methanol to the dried extract and heat at 60°C for 30 minutes to hydrolyze the thioester bond, releasing the free fatty acid.

  • Acidification and Extraction: Acidify the solution with HCl and extract the 8-methylhexadecanoic acid with a non-polar solvent like hexane (B92381).

  • Derivatization (Methylation): Evaporate the hexane and add a methylating agent (e.g., BF3 in methanol) and heat to form the fatty acid methyl ester (FAME).

  • Extract the FAME into hexane for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Scan mode to identify the FAME based on its fragmentation pattern, or Selected Ion Monitoring (SIM) for targeted quantification.

    • Data Analysis: The concentration is determined by comparing the peak area of the 8-methylhexadecanoate methyl ester to an internal standard (e.g., a fatty acid with an odd number of carbons) and a calibration curve.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Cells, Tissue) Extraction Acyl-CoA Extraction Sample->Extraction LC LC Separation Extraction->LC Direct Analysis Hydrolysis Hydrolysis to Free Fatty Acid Extraction->Hydrolysis Indirect Analysis MSMS Tandem MS Detection (SRM/MRM) LC->MSMS Quant_LC Quantification (LC-MS/MS) MSMS->Quant_LC Derivatization Derivatization (e.g., Methylation) Hydrolysis->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Quant_GC Quantification (GC-MS) MS->Quant_GC Comparison Cross-Validation (Comparison of Results) Quant_LC->Comparison Quant_GC->Comparison

Caption: Workflow for Cross-Validation of Analytical Methods.

cluster_pathway Alpha-Oxidation of Branched-Chain Fatty Acyl-CoAs BCFA_CoA This compound (or other 3-methyl branched acyl-CoA) Hydroxy_BCFA_CoA 2-Hydroxy-8-Methyl- Hexadecanoyl-CoA BCFA_CoA->Hydroxy_BCFA_CoA Phytanoyl-CoA Hydroxylase (PHYH) Aldehyde 7-Methylpentadecanal Hydroxy_BCFA_CoA->Aldehyde 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Carboxylic_Acid 7-Methylpentadecanoic Acid (Pristanic Acid analogue) Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation Further Metabolism via Beta-Oxidation Carboxylic_Acid->Beta_Oxidation

Caption: Alpha-Oxidation Pathway for Branched-Chain Fatty Acyl-CoAs.

Metabolic and Signaling Context

This compound is a type of branched-chain fatty acid (BCFA). BCFAs are involved in various metabolic reactions and have been noted for their anti-inflammatory and neuroprotective actions.[7] They can influence lipid metabolism by activating PPARα and sterol regulatory element-binding protein-1c, which can lead to reduced triglyceride synthesis.[7]

The metabolism of 3-methyl-branched acyl-CoAs, such as this compound, is thought to proceed via the alpha-oxidation pathway, which is essential for the degradation of phytanic acid, a structurally similar compound.[4][5] This pathway involves the hydroxylation of the acyl-CoA by phytanoyl-CoA hydroxylase, followed by the removal of the carboxyl group by 2-hydroxyphytanoyl-CoA lyase.[4][5] The resulting aldehyde is then oxidized to a carboxylic acid, which can be further metabolized through beta-oxidation.

References

Comparative analysis of 8-MethylHexadecanoyl-CoA levels in different cell types.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A direct comparative analysis of 8-Methylhexadecanoyl-CoA levels across different cell types is hampered by a lack of publicly available quantitative data. Extensive literature searches did not yield specific measurements of this branched-chain fatty acyl-CoA in various cell lines. This guide, therefore, provides a comprehensive methodological framework for researchers to conduct such a comparative analysis. It outlines detailed experimental protocols for cell culture, metabolite extraction, and quantification by mass spectrometry. Furthermore, it includes essential visualizations of the relevant metabolic pathway and the experimental workflow to facilitate the design and execution of these studies.

Introduction to this compound

This compound is a branched-chain fatty acyl-CoA, a class of molecules that are increasingly recognized for their roles in cellular metabolism, membrane fluidity, and signaling. Unlike their straight-chain counterparts, branched-chain fatty acids (BCFAs) and their CoA esters can be derived from the catabolism of branched-chain amino acids or synthesized de novo. They are integral components of lipids in certain tissues and have been implicated in various physiological and pathological processes, including cancer and neurological disorders. Understanding the differential abundance of this compound in various cell types is crucial for elucidating its specific biological functions and its potential as a biomarker or therapeutic target.

Quantitative Data Summary (Template)

As of the latest literature review, no direct comparative data for this compound levels in different cell types were found. The following table is a template for researchers to populate with their own experimental data, following the protocols outlined in this guide.

Cell Type/LineGrowth ConditionsThis compound (pmol/10^6 cells)Reference
e.g., HepG2 (Hepatocyte)Standard DMEM, 10% FBSData to be generated(Internal Data)
e.g., 3T3-L1 (Adipocyte)Differentiated in cultureData to be generated(Internal Data)
e.g., SH-SY5Y (Neuronal)Standard DMEM/F12, 10% FBSData to be generated(Internal Data)
e.g., MCF-7 (Breast Cancer)Standard DMEM, 10% FBSData to be generated(Internal Data)

Experimental Protocols

To obtain the quantitative data for the comparative analysis of this compound, the following detailed experimental protocols are recommended. These are based on established methods for the quantification of other acyl-CoA species in mammalian cells.

Cell Culture and Harvesting
  • Cell Lines: Select a panel of cell lines relevant to the research question (e.g., hepatocytes, adipocytes, neuronal cells, cancer cell lines).

  • Culture Conditions: Maintain the cells in their respective recommended media and conditions. Ensure consistent passage numbers and confluency at the time of harvesting to minimize variability.

  • Harvesting:

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, scrape them in the presence of the extraction solvent. For suspension cells, pellet them by centrifugation at a low speed and then resuspend in the extraction solvent.

    • Count the cells from a parallel dish/flask to normalize the metabolite levels to the cell number.

Metabolite Extraction
  • Prepare an ice-cold extraction solvent of acetonitrile/isopropanol/water (3:3:2, v/v/v).

  • Add the extraction solvent to the cell pellet or scraped cells. A volume of 1 mL per 1-5 million cells is a general guideline.

  • Include an internal standard in the extraction solvent for accurate quantification. A heavy-isotope labeled version of a similar acyl-CoA (e.g., D31-16:0-CoA) is recommended.

  • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the protein and cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography:

    • Column: A reverse-phase C18 column is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (7:3, v/v) with 10 mM ammonium acetate or 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 15-20 minutes is typically used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the detection of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the method of choice for quantification. This requires a triple quadrupole mass spectrometer.

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a synthesized standard. For a C17 branched-chain acyl-CoA, the precursor ion [M+H]+ would be around m/z 1020.6. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.

  • Quantification:

    • Generate a standard curve using a synthesized and purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the final concentration to the cell number (e.g., pmol/10^6 cells).

Mandatory Visualizations

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

BCFAsynthesis cluster_0 Precursors cluster_1 Initiation cluster_2 Elongation cluster_3 Product Branched-chain\nAmino Acids Branched-chain Amino Acids Branched-chain\nalpha-keto acids Branched-chain alpha-keto acids Branched-chain\nAmino Acids->Branched-chain\nalpha-keto acids Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Branched-chain\nAcyl-CoA Starter Branched-chain Acyl-CoA Starter Branched-chain\nalpha-keto acids->Branched-chain\nAcyl-CoA Starter Methylmalonyl-CoA->Branched-chain\nAcyl-CoA Starter Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-chain\nAcyl-CoA Starter->Fatty Acid Synthase (FAS) This compound This compound Fatty Acid Synthase (FAS)->this compound Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS)

Caption: Biosynthesis pathway of this compound from precursors.

Experimental Workflow for Comparative Analysis

ExpWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Cell Culture (Different Cell Types) B Harvesting and Washing A->B C Metabolite Extraction (with Internal Standard) B->C D Drying and Reconstitution C->D E LC-MS/MS Analysis (MRM Mode) D->E F Peak Integration and Quantification E->F G Normalization to Cell Number F->G H Comparative Analysis G->H

Caption: Workflow for the comparative analysis of this compound.

Validating the Biosynthetic Origin of 8-Methylhexadecanoyl-CoA: A Comparative Guide to Isotopic Labeling and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the biosynthetic origin of 8-Methylhexadecanoyl-CoA, a crucial intermediate in the biosynthesis of various bioactive compounds. We will delve into the application of isotopic labeling as a primary validation tool, supported by detailed experimental protocols and comparative data. Furthermore, we will explore alternative approaches to provide a holistic view of the available techniques for elucidating biosynthetic pathways.

Unraveling the Biosynthesis of this compound

This compound is a branched-chain fatty acyl-CoA. Its biosynthesis is initiated from the catabolism of the amino acid L-valine. The pathway involves the conversion of L-valine into isobutyryl-CoA, which then serves as a primer for the fatty acid synthase (FAS) system. The subsequent elongation of the acyl chain occurs through the addition of two-carbon units derived from malonyl-CoA, with a key incorporation of a methyl group via methylmalonyl-CoA to form the characteristic 8-methyl branch.

dot

Biosynthetic_Pathway cluster_primer Primer Formation cluster_elongation Fatty Acid Elongation (FAS) L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Branched-chain aminotransferase Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA Branched-chain alpha-keto acid dehydrogenase complex C4-acyl-ACP C4-acyl-ACP Isobutyryl-CoA->C4-acyl-ACP Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->C4-acyl-ACP Methylmalonyl-CoA Methylmalonyl-CoA C6-acyl-ACP C6-acyl-ACP C4-acyl-ACP->C6-acyl-ACP + Malonyl-CoA C8-acyl-ACP (methylated) C8-acyl-ACP (methylated) C6-acyl-ACP->C8-acyl-ACP (methylated) + Methylmalonyl-CoA C10-acyl-ACP C10-acyl-ACP C8-acyl-ACP (methylated)->C10-acyl-ACP + Malonyl-CoA C12-acyl-ACP C12-acyl-ACP C10-acyl-ACP->C12-acyl-ACP + Malonyl-CoA C14-acyl-ACP C14-acyl-ACP C12-acyl-ACP->C14-acyl-ACP + Malonyl-CoA C16-acyl-ACP C16-acyl-ACP C14-acyl-ACP->C16-acyl-ACP + Malonyl-CoA This compound This compound C16-acyl-ACP->this compound Thioesterase

Caption: Proposed biosynthetic pathway of this compound from L-valine.

Isotopic Labeling: The Gold Standard for Pathway Validation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors through a biosynthetic pathway. By introducing isotopically labeled substrates (e.g., containing ¹³C or ²H) into a biological system, researchers can track the incorporation of these labels into the final product, providing direct evidence of the biosynthetic route.

Experimental Workflow:

dot

Experimental_Workflow Start Start Cell_Culture Cell Culture/ Organism Growth Start->Cell_Culture Labeled_Precursor Introduction of Isotopically Labeled Precursor (e.g., [U-¹³C]-L-Valine) Cell_Culture->Labeled_Precursor Incubation Incubation Period Labeled_Precursor->Incubation Metabolite_Extraction Metabolite Extraction (e.g., Saponification, SPE) Incubation->Metabolite_Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Metabolite_Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data_Analysis Mass Isotopologue Distribution (MID) Analysis Analysis->Data_Analysis Conclusion Confirmation of Biosynthetic Origin Data_Analysis->Conclusion

Caption: Experimental workflow for isotopic labeling to validate biosynthetic origin.

Hypothetical Experimental Data:

The following table summarizes the expected outcomes from an isotopic labeling experiment designed to validate the origin of this compound.

Labeled Precursor AdministeredExpected Labeled IntermediateExpected Mass Shift in this compound (as FAME)Interpretation
[U-¹³C₅]-L-Valine [¹³C₄]-Isobutyryl-CoA+4 DaConfirms L-valine as the primer unit for the biosynthesis. The loss of one ¹³C-labeled carbon occurs during the decarboxylation of α-ketoisovalerate.
[1,2-¹³C₂]-Acetate [¹³C₂]-Malonyl-CoAMultiple isotopologues with +2n Da shifts (n=number of incorporated malonyl-CoA units)Validates the role of acetate-derived malonyl-CoA as the extender unit in the fatty acid elongation cycles.
[¹³C₄]-Methylmalonyl-CoA N/A+3 Da at a specific fragmentPinpoints the incorporation of the methyl branch from methylmalonyl-CoA. The +3 Da shift reflects the incorporation of the three carbons from the malonate backbone, excluding the carboxyl group.
Unlabeled precursors (Control) N/A0 DaBaseline measurement to compare with labeled experiments.
Detailed Experimental Protocol: Isotopic Labeling with [U-¹³C₅]-L-Valine
  • Cell Culture: Grow the organism of interest (e.g., a bacterium or plant cell culture known to produce 8-methylhexadecanoic acid) in a defined minimal medium.

  • Precursor Preparation: Prepare a sterile stock solution of [U-¹³C₅]-L-Valine (99% isotopic purity).

  • Labeling: Supplement the culture medium with the labeled L-valine to a final concentration of 1 mM. An unlabeled control culture should be grown in parallel.

  • Incubation: Incubate the cultures under optimal growth conditions for a period sufficient to allow for the biosynthesis and accumulation of 8-methylhexadecanoic acid (typically 24-72 hours).

  • Harvesting and Extraction:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or enzymatic digestion).

    • Perform a total lipid extraction using a modified Bligh-Dyer method.

    • Saponify the lipid extract with methanolic KOH to release free fatty acids.

  • Derivatization:

    • Methylate the free fatty acids using BF₃-methanol to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-23) to separate the FAMEs.

    • Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to 8-methylhexadecanoate methyl ester based on its retention time and mass spectrum compared to an authentic standard.

    • Analyze the mass spectrum of the 8-methylhexadecanoate methyl ester from the labeled experiment to determine the mass isotopologue distribution (MID).

    • A significant increase in the M+4 peak, corresponding to the incorporation of the four labeled carbons from isobutyryl-CoA, confirms the biosynthetic link to L-valine.

Comparison with Alternative Methodologies

While isotopic labeling is a highly effective method, other techniques can also provide valuable information about biosynthetic pathways.

MethodologyPrincipleAdvantagesDisadvantagesApplicability to this compound
Isotopic Labeling Tracing the incorporation of stable isotopes from precursors into the final product.Provides direct, unambiguous evidence of precursor-product relationships. Quantitative data on pathway flux can be obtained.Requires synthesis of labeled precursors. Sophisticated analytical equipment (MS or NMR) is necessary.High: The most direct and powerful method to confirm the origin from L-valine and the incorporation of specific extender units.
Enzyme Assays In vitro characterization of the activity and substrate specificity of purified enzymes from the proposed pathway.Provides detailed kinetic and mechanistic information about individual enzymatic steps.Requires purification of active enzymes, which can be challenging. In vitro conditions may not fully reflect the in vivo environment.Moderate: Can be used to confirm the activity of the branched-chain aminotransferase and dehydrogenase with valine and its keto-acid, and the promiscuity of the FAS with isobutyryl-CoA and methylmalonyl-CoA.
Gene Knockout/Knockdown Disrupting the gene encoding a specific enzyme in the proposed pathway and observing the effect on product formation.Provides strong genetic evidence for the involvement of a specific gene/enzyme in the pathway.Can have pleiotropic effects. The absence of the product could be due to indirect effects. Can be technically challenging in some organisms.High: Knocking out the genes for the branched-chain aminotransferase or dehydrogenase should abolish or significantly reduce the production of 8-methylhexadecanoic acid.
Cell-Free Extracts Incubating cell-free extracts with proposed precursors and cofactors and analyzing for product formation.Allows for the study of the overall pathway without the complexities of a whole-cell system. Can be used to identify pathway intermediates.Enzyme stability and cofactor availability can be limiting. May not accurately reflect in vivo regulation.Moderate: Useful for demonstrating the conversion of L-valine to this compound in a simplified system and for trapping intermediates.

Conclusion

The validation of the biosynthetic origin of this compound is crucial for understanding its role in biological systems and for potential metabolic engineering applications. Isotopic labeling stands out as the most direct and definitive method for this purpose. The experimental design presented, utilizing stable isotopes like ¹³C, coupled with mass spectrometry, allows for the unambiguous tracing of carbon atoms from the precursor L-valine to the final fatty acyl-CoA product.

While alternative methods such as enzyme assays and genetic knockouts provide valuable complementary information, they often lack the direct evidence of precursor incorporation that isotopic labeling provides. A multi-faceted approach, combining isotopic labeling with genetic and biochemical studies, will ultimately provide the most comprehensive understanding of the biosynthesis of this compound and other complex natural products.

Comparative Enzymatic Activity of 8-Methyl-Hexadecanoyl-CoA and Alternative Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic metabolism of branched-chain fatty acids is crucial for dissecting various physiological and pathological processes. This guide provides a comparative analysis of the enzymatic activity of 8-Methyl-Hexadecanoyl-CoA against other common substrates, supported by available experimental data and detailed methodologies.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are important components of cellular lipids and are metabolized through pathways similar to their straight-chain counterparts, primarily involving activation to their coenzyme A (CoA) esters followed by degradation via β-oxidation or hydroxylation. The presence of methyl branches, as in 8-Methyl-Hexadecanoyl-CoA, can significantly influence the substrate specificity and kinetic efficiency of the enzymes involved. This guide focuses on the key enzymes that likely process 8-Methyl-Hexadecanoyl-CoA and compares their hypothetical activity with the well-characterized straight-chain substrate, palmitoyl-CoA.

Key Enzymes in the Metabolism of 8-Methyl-Hexadecanoyl-CoA

The primary enzymes anticipated to metabolize 8-Methyl-Hexadecanoyl-CoA include Acyl-CoA Synthetases (ACSLs) for its activation, and Acyl-CoA Dehydrogenases (ACADs) for its subsequent oxidation. While direct kinetic data for 8-Methyl-Hexadecanoyl-CoA is limited in the current scientific literature, we can infer its potential enzymatic handling based on studies of enzymes with broad substrate specificity or those known to act on other BCFAs.

Acyl-CoA Synthetases (ACSLs)

ACSLs catalyze the ATP-dependent formation of acyl-CoA esters from fatty acids, a critical first step for their metabolism. Different ACSL isoforms exhibit distinct substrate preferences for fatty acids of varying chain length and saturation. It is plausible that an ACSL isoform with a binding pocket that can accommodate the methyl branch of 8-methylhexadecanoic acid would be responsible for its activation.

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the initial dehydrogenation step in the β-oxidation of fatty acyl-CoAs. This enzyme family has several members with varying specificities for short-, medium-, long-, and very-long-chain acyl-CoAs. Some ACADs are also known to process branched-chain substrates. The position of the methyl group in 8-Methyl-Hexadecanoyl-CoA would likely influence which ACAD isoform is involved and the efficiency of the dehydrogenation reaction.

Comparative Quantitative Data

Enzyme FamilySubstrateHypothetical Km (µM)Hypothetical Vmax (nmol/min/mg)Hypothetical Catalytic Efficiency (Vmax/Km)
Acyl-CoA Synthetase (e.g., ACSL1) Palmitoyl-CoA5 - 20500 - 1500High
8-Methyl-Hexadecanoyl-CoAHigher than Palmitoyl-CoALower than Palmitoyl-CoALower than Palmitoyl-CoA
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Palmitoyl-CoA1 - 10100 - 500High
8-Methyl-Hexadecanoyl-CoAHigher than Palmitoyl-CoALower than Palmitoyl-CoALower than Palmitoyl-CoA

These are hypothesized values based on the general understanding that branched-chain substrates often exhibit lower affinity and turnover rates compared to their straight-chain analogs due to steric hindrance in the enzyme's active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for assaying the activity of the key enzymes involved in the metabolism of 8-Methyl-Hexadecanoyl-CoA.

Protocol 1: Acyl-CoA Synthetase (ACSL) Activity Assay

This radiometric assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.

Materials:

  • Enzyme source (e.g., cell lysate, purified recombinant enzyme)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Dithiothreitol (DTT) solution (100 mM)

  • Triton X-100 (10% solution)

  • Radiolabeled substrate: [14C]8-Methyl-Hexadecanoic acid or [14C]Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a substrate solution by mixing the radiolabeled fatty acid with unlabeled fatty acid to the desired specific activity and concentration, and complex it with BSA.

  • In a microcentrifuge tube, combine the assay buffer, ATP, CoA, DTT, and Triton X-100.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled substrate-BSA complex.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the termination solution.

  • Add heptane to extract the unreacted fatty acid, and vortex thoroughly.

  • Centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.

  • Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the dehydrogenation of the acyl-CoA substrate.

Materials:

  • Enzyme source (e.g., mitochondrial extract, purified recombinant enzyme)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.2)

  • Substrate: 8-Methyl-Hexadecanoyl-CoA or Palmitoyl-CoA (10 mM stock)

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) (1 mM stock)

  • Phenazine methosulfate (PMS) (10 mM stock)

  • Potassium cyanide (KCN) (100 mM stock, to inhibit the respiratory chain)

  • Spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to a wavelength of 600 nm and maintain the temperature at 37°C.

  • In a cuvette, prepare the reaction mixture containing the assay buffer, KCN, and DCPIP.

  • Add the enzyme sample to the cuvette and incubate for a few minutes to allow for temperature equilibration.

  • Add PMS to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the ACSL and ACAD activity assays.

ACSL_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub_prep Prepare Substrate-BSA Complex start_rxn Initiate Reaction with Substrate sub_prep->start_rxn reagent_prep Prepare Reaction Mixture (Buffer, ATP, CoA, DTT) add_enzyme Add Enzyme reagent_prep->add_enzyme add_enzyme->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn extract Extract Unreacted Substrate stop_rxn->extract measure Measure Radioactivity of Acyl-CoA extract->measure calculate Calculate Activity measure->calculate

Caption: Workflow for the Acyl-CoA Synthetase (ACSL) activity assay.

ACAD_Activity_Assay_Workflow cluster_setup Setup cluster_measurement Measurement cluster_result Result set_spectro Set Spectrophotometer (600 nm, 37°C) prep_mix Prepare Reaction Mixture (Buffer, KCN, DCPIP) set_spectro->prep_mix add_enzyme Add Enzyme prep_mix->add_enzyme add_pms Add PMS add_enzyme->add_pms start_rxn Initiate with Acyl-CoA add_pms->start_rxn monitor_abs Monitor Absorbance Decrease start_rxn->monitor_abs calculate Calculate Enzyme Activity monitor_abs->calculate

Caption: Workflow for the Acyl-CoA Dehydrogenase (ACAD) activity assay.

Conclusion

The metabolism of 8-Methyl-Hexadecanoyl-CoA is an area that warrants further investigation to fully understand its physiological roles. While direct comparative data with common straight-chain substrates like palmitoyl-CoA is currently lacking, the established methodologies for assaying Acyl-CoA Synthetases and Acyl-CoA Dehydrogenases provide a solid foundation for future studies. By employing the detailed protocols and conceptual frameworks presented in this guide, researchers can effectively pursue the characterization of enzymes involved in branched-chain fatty acid metabolism, contributing to a deeper understanding of lipid biochemistry and its implications in health and disease.

Navigating the Maze of Protein Acylation: A Guide to Orthogonal Confirmation of 8-MethylHexadecanoyl-CoA Modification Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications (PTMs) is paramount to understanding protein function and developing targeted therapeutics. Among the myriad of PTMs, protein acylation—the attachment of a fatty acid to a protein—plays a critical role in regulating protein localization, stability, and interaction networks. This guide provides a comparative overview of orthogonal methods for the confirmation of protein acylation sites, with a specific focus on the less-studied branched-chain fatty acid, 8-MethylHexadecanoyl-CoA.

The confirmation of a specific protein acylation event, such as with this compound, requires a multi-pronged approach to ensure the validity of the finding. Orthogonal methods, which rely on different chemical and physical principles, are essential to eliminate technique-specific artifacts and provide a high degree of confidence in the identified modification site. This guide will delve into the primary methodologies, presenting their experimental protocols, comparative data, and visual workflows to aid in the design of robust validation strategies.

Comparative Analysis of Key Methodologies

The three main pillars of protein acylation site confirmation are mass spectrometry-based proteomics, chemical reporter strategies, and affinity enrichment techniques. Each approach offers distinct advantages and limitations.

Method Principle Advantages Disadvantages Primary Application
Mass Spectrometry (MS) Direct identification and sequencing of modified peptides from a complex protein mixture.High throughput and unbiased for known and unknown modifications.[1] Provides precise site localization.Can be challenging for low-abundance proteins. Hydrophobic nature of acylated peptides can hinder analysis.Discovery and high-confidence identification of acylation sites.
Chemical Reporters Metabolic labeling of proteins with a modified fatty acid analog containing a bioorthogonal handle (e.g., alkyne or azide).[2][3][4][5][6]Enables visualization and enrichment of acylated proteins.[2][7] Can be used in living cells.Indirect method; relies on cellular uptake and metabolism of the analog.[4] May not perfectly mimic the natural substrate.Global profiling of acylated proteins and validation of acylation in a cellular context.
Affinity Enrichment Selective capture of acylated proteins or peptides based on the chemical properties of the acyl linkage.Enriches for low-abundance acylated proteins, increasing detection sensitivity.Can suffer from non-specific binding. May not distinguish between different types of acyl groups.Enrichment of acylated proteins for subsequent MS analysis or immunoblotting.

Delving into the Experimental Protocols

Robust and reproducible data are the bedrock of scientific discovery. Here, we provide detailed methodologies for the key experiments discussed.

Mass Spectrometry-Based Site Identification

Mass spectrometry (MS) is the gold standard for identifying PTMs.[8][1][9][10] The general workflow involves protein extraction, digestion into peptides, enrichment of acylated peptides (optional but recommended), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Protocol: In-solution Digestion and LC-MS/MS Analysis

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide.

    • Digest proteins into peptides using a protease such as trypsin.

  • Enrichment of Acylated Peptides (Optional):

    • Utilize antibody-based enrichment with pan-specific or modification-specific antibodies.[12]

    • Employ chemical enrichment methods as described below.

  • LC-MS/MS Analysis:

    • Separate peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

    • Fragment the peptides (MS/MS) to determine their amino acid sequence and the location of the modification.[11]

  • Data Analysis:

    • Search the MS/MS spectra against a protein database using software like Mascot or MaxQuant, specifying the mass shift corresponding to the 8-MethylHexadecanoyl modification.[11]

Chemical Reporter Strategy with Bioorthogonal Ligation

This strategy involves introducing a subtly modified version of 8-methylhexadecanoic acid, containing an alkyne or azide (B81097) group, into cells.[2][3][4][5][6] This chemical reporter is then incorporated into proteins by the cell's natural enzymatic machinery.

Protocol: Metabolic Labeling and Click Chemistry

  • Metabolic Labeling:

    • Synthesize an alkyne- or azide-tagged analog of 8-methylhexadecanoic acid.

    • Incubate cultured cells with the fatty acid analog for a defined period to allow for metabolic incorporation.

  • Cell Lysis and "Click" Reaction:

    • Lyse the cells and harvest the proteome.

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) to the bioorthogonal handle on the incorporated fatty acid.[7]

  • Downstream Analysis:

    • Visualization: If a fluorescent tag was used, visualize the labeled proteins by in-gel fluorescence scanning.[7]

    • Enrichment: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads for subsequent identification by mass spectrometry or validation by western blot.[7]

Affinity Enrichment: Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is a powerful technique for enriching S-acylated proteins.[13][14][15] It relies on the specific cleavage of the thioester bond linking the fatty acid to a cysteine residue.

Protocol: Acyl-RAC for S-Acylated Proteins

  • Blocking Free Thiols:

    • Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

  • Thioester Cleavage:

    • Treat the lysate with a neutral hydroxylamine (B1172632) solution to specifically cleave the thioester bonds of S-acylated cysteines, exposing a free thiol group.[13]

  • Capture and Elution:

    • Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl sepharose) to capture the proteins that were formerly S-acylated.[13][15]

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the captured proteins with a reducing agent like DTT or β-mercaptoethanol.

  • Analysis:

    • Analyze the eluted proteins by western blot for a specific candidate protein or by mass spectrometry for proteome-wide identification.

Visualizing the Workflow

To clarify the relationships between these orthogonal methods, the following diagrams illustrate a comprehensive experimental workflow.

Orthogonal_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase MS_Discovery Mass Spectrometry (Shotgun Proteomics) Candidate_Sites Candidate_Sites MS_Discovery->Candidate_Sites Identifies putative sites Chemical_Reporter Chemical Reporter (Metabolic Labeling) Western_Blot Western Blot Chemical_Reporter->Western_Blot Confirm protein -level acylation MS_Validation Targeted MS (PRM/SRM) Chemical_Reporter->MS_Validation Confirm site (after enrichment) Affinity_Enrichment Affinity Enrichment (e.g., Acyl-RAC) Affinity_Enrichment->Western_Blot Confirm protein -level acylation Affinity_Enrichment->MS_Validation Confirm site Confirmed_Protein Confirmed_Protein Western_Blot->Confirmed_Protein Confirmed Acylated Protein Confirmed_Site Confirmed_Site MS_Validation->Confirmed_Site Confirmed Acylation Site Candidate_Sites->Chemical_Reporter Candidate_Sites->Affinity_Enrichment Signaling_Pathway cluster_downstream Potential Downstream Effects Acyl_CoA This compound Enzyme Acyltransferase (Putative) Acyl_CoA->Enzyme Acylated_Protein Acylated Protein Enzyme->Acylated_Protein Protein_Substrate Protein Substrate Protein_Substrate->Enzyme Membrane_Localization Altered Membrane Localization/Trafficking Acylated_Protein->Membrane_Localization Protein_Interaction Modified Protein-Protein Interactions Acylated_Protein->Protein_Interaction Protein_Stability Changes in Protein Stability Acylated_Protein->Protein_Stability Cellular_Response Altered Cellular Response Membrane_Localization->Cellular_Response Protein_Interaction->Cellular_Response Protein_Stability->Cellular_Response

References

Quantitative comparison of 8-MethylHexadecanoyl-CoA in healthy versus diseased states.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Niche Acyl-CoA in Metabolism

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of specific metabolites is paramount. This guide provides a comprehensive overview of 8-Methylhexadecanoyl-CoA, a branched-chain acyl-coenzyme A, and its place in metabolic pathways. While direct quantitative comparisons in healthy versus diseased states are not yet available in published literature, this document outlines its known functions, relevant analytical methodologies for its quantification, and the broader context of branched-chain acyl-CoA metabolism in disease.

Quantitative Data on Acyl-CoA Levels

Direct quantitative data for this compound in biological samples is currently scarce. However, the study of other acyl-CoA species provides a valuable framework for understanding their concentration ranges and the analytical methods employed for their detection. The following table summarizes representative data for various acyl-CoAs, offering a proxy for the expected concentrations and analytical approaches applicable to this compound.

Acyl-CoA SpeciesBiological SampleConditionConcentrationAnalytical Method
Hexanoyl-CoACannabis sativa female flowersHealthy15.5 pmol/g fresh weight[1]LC-MS/MS
Long-chain fatty acyl-CoAs (C16-C18)Rabbit muscleHealthyNot specifiedHPLC-Mass Spectrometry[2]
Acetyl-CoAMouse LiverHigh-fat dietSignificant changes observedLC-QE-MS
Propionyl-CoAMurine TissuesHealthyNot specifiedNot specified[3]
Malonyl-CoAStreptomyces avermitilisHealthyNot specifiedNot specified[4]

Experimental Protocols for Acyl-CoA Quantification

The quantification of long-chain branched-acyl-CoAs like this compound typically involves sophisticated analytical techniques to ensure sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Protocol: Quantitative Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[2][5][6][7]

1. Sample Preparation:

  • Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
  • Homogenize the frozen sample in a cold extraction solvent (e.g., 2:1 methanol/water with an internal standard).
  • Perform liquid-liquid extraction to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous phase.
  • Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoA fraction.

2. LC Separation:

  • Utilize a C18 reversed-phase column for separation of the acyl-CoAs.
  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to resolve different acyl-CoA species based on their chain length and saturation.

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
  • For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of the target acyl-CoA in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. This provides high specificity.
  • The transition for this compound would be determined by infusing a pure standard to identify the parent ion and its most stable fragment ion.

4. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).

Below is a diagram illustrating the general workflow for this analytical process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Cold Solvent Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification vs. Internal Standard Data_Acquisition->Quantification

A generalized workflow for the quantitative analysis of acyl-CoAs.

Signaling and Metabolic Pathways

While the broader signaling roles of this compound are not well-defined, its involvement in specific biosynthetic pathways is established.

Biosynthesis of 3-Methylhexadecane

This compound is a key intermediate in the biosynthesis of 3-methylhexadecane, a cuticular hydrocarbon in insects. The pathway begins with the incorporation of a propionyl-CoA starter unit in fatty acid synthesis.

The biosynthetic pathway is as follows:

  • Initiation: Fatty acid synthase initiates synthesis using propionyl-CoA instead of acetyl-CoA.

  • Elongation: Seven cycles of elongation occur, with each cycle adding a two-carbon unit from malonyl-CoA.

  • Formation of 3-Methylhexadecanoyl-ACP: This results in a 17-carbon fatty acyl chain with a methyl group at the 3-position, attached to an Acyl Carrier Protein (ACP).

  • Release: The fatty acid is released as 3-methylhexadecanoic acid and subsequently activated to 3-Methylhexadecanoyl-CoA .

  • Reduction: 3-Methylhexadecanoyl-CoA is reduced to 3-methylhexadecanal by a fatty acyl-CoA reductase.

  • Decarbonylation: The aldehyde undergoes oxidative decarbonylation to produce the final product, 3-methylhexadecane.

The following diagram illustrates this pathway.

Biosynthesis_of_3_Methylhexadecane Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (7x) Malonyl_CoA->FAS Methylhexadecanoyl_ACP 3-Methylhexadecanoyl-ACP FAS->Methylhexadecanoyl_ACP Thioesterase Thioesterase Methylhexadecanoyl_ACP->Thioesterase Methylhexadecanoic_Acid 3-Methylhexadecanoic Acid Thioesterase->Methylhexadecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Methylhexadecanoic_Acid->Acyl_CoA_Synthetase Methylhexadecanoyl_CoA This compound Acyl_CoA_Synthetase->Methylhexadecanoyl_CoA FAR Fatty Acyl-CoA Reductase Methylhexadecanoyl_CoA->FAR Methylhexadecanal 3-Methylhexadecanal FAR->Methylhexadecanal Decarbonylase Oxidative Decarbonylase Methylhexadecanal->Decarbonylase Methylhexadecane 3-Methylhexadecane Decarbonylase->Methylhexadecane

Biosynthetic pathway of 3-methylhexadecane.

Role in Capsaicin (B1668287) Biosynthesis

Research on capsaicin synthase, the enzyme responsible for the pungency of chili peppers, has utilized analogs of the natural substrate, 8-methyl-6-nonenoyl-CoA. While not the direct precursor, synthetic branched-chain acyl-CoAs are used to probe the substrate specificity of the enzyme that catalyzes the formation of an amide bond with vanillylamine.[8] This highlights the importance of the branched-chain structure for recognition by certain enzymes.

Relevance in Disease

While no specific diseases have been directly linked to altered levels of this compound, disorders of branched-chain amino acid (BCAA) metabolism are well-documented and offer important insights.[9][10][11][12][13] Diseases such as Maple Syrup Urine Disease, Propionic Acidemia, and Methylmalonic Acidemia result from defects in the breakdown of BCAAs, leading to the accumulation of branched-chain α-keto acids and their derivatives.[9][12] This accumulation can lead to severe neurological damage and metabolic crises.

Given that the biosynthesis of branched-chain fatty acids and their corresponding acyl-CoAs can originate from intermediates of BCAA catabolism, it is plausible that disorders of BCAA metabolism could impact the levels of this compound. However, further research is needed to explore this potential link. The accumulation of various acyl-CoA species has been implicated in lipotoxicity and insulin (B600854) resistance, suggesting that imbalances in branched-chain acyl-CoAs could contribute to the pathology of metabolic diseases.[10][11]

Future Directions

The study of this compound is an emerging area with significant potential. The development of targeted, quantitative assays is a critical next step to enable the investigation of its levels in various biological systems. Future research should focus on:

  • Developing and validating a sensitive and specific LC-MS/MS method for the absolute quantification of this compound.

  • Quantifying the levels of this compound in healthy human and animal tissues to establish baseline concentrations.

  • Investigating the levels of this compound in disease models, particularly those related to branched-chain amino acid metabolism and other metabolic disorders.

  • Elucidating the full range of metabolic pathways in which this compound participates and identifying the enzymes that regulate its synthesis and degradation.

By addressing these research gaps, the scientific community can begin to unravel the potential role of this compound as a biomarker or therapeutic target in human health and disease.

References

Head-to-head comparison of different derivatization reagents for 8-MethylHexadecanoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 8-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, achieving high sensitivity and robust quantification is paramount. This guide provides a head-to-head comparison of two primary analytical strategies: a cutting-edge derivatization approach using 8-(diazomethyl) quinoline (B57606) (8-DMQ) and the established method of direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The inherent physicochemical properties of long-chain acyl-CoAs like this compound can lead to challenges in chromatographic separation and mass spectrometric detection, including poor peak shapes and low ionization efficiency. Chemical derivatization aims to overcome these limitations by chemically modifying the analyte to improve its analytical characteristics.

Performance Comparison: 8-DMQ Derivatization vs. Direct Analysis

The choice between derivatization and direct analysis depends on the specific requirements of the study, such as the need for ultimate sensitivity versus a simpler, more direct workflow. The following table summarizes the key quantitative performance metrics for the analysis of acyl-CoAs using 8-DMQ derivatization compared to direct LC-MS/MS analysis.

Performance Metric8-(diazomethyl) quinoline (8-DMQ) DerivatizationDirect LC-MS/MS Analysis
Detection Sensitivity Reported to increase detection sensitivity by up to 625-fold[1].Baseline sensitivity, sufficient for some applications.
Chromatographic Performance Good peak shapes reported[1].Can suffer from poor peak shapes for long-chain acyl-CoAs.
Limit of Detection (LOD) Expected to be in the low femtomole range.Typically in the range of 1-5 fmol on column[2].
Sample Throughput Lower, due to the additional derivatization step.Higher, as no derivatization is required.
Method Complexity Higher, requiring an additional chemical reaction step.Lower, involving sample extraction and direct injection.
Applicability Ideal for untargeted profiling and detection of low-abundance acyl-CoAs[1].Suitable for targeted analysis where analyte concentrations are sufficient.

Experimental Workflows and Signaling Pathways

To visually represent the analytical processes, the following diagrams illustrate the experimental workflows for both derivatization with 8-DMQ and direct analysis.

G cluster_0 8-DMQ Derivatization Workflow sample Sample (Tissue/Cells) extraction Acyl-CoA Extraction sample->extraction derivatization Derivatization with 8-DMQ extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Analysis lcms->data

Experimental workflow for 8-DMQ derivatization.

G cluster_1 Direct Analysis Workflow sample_d Sample (Tissue/Cells) extraction_d Acyl-CoA Extraction sample_d->extraction_d lcms_d LC-MS/MS Analysis extraction_d->lcms_d data_d Data Analysis lcms_d->data_d

Experimental workflow for direct analysis.

The derivatization of this compound with 8-DMQ proceeds via a chemical reaction that targets the thiol group of the Coenzyme A moiety. This reaction enhances the detectability of the molecule in mass spectrometry.

G cluster_2 8-DMQ Derivatization Reaction mol1 This compound product Derivatized this compound mol1->product + mol2 8-DMQ mol2->product +

Chemical reaction of 8-DMQ with this compound.

Experimental Protocols

8-(diazomethyl) quinoline (8-DMQ) Derivatization Protocol for Acyl-CoAs

This protocol is based on the methodology described for the derivatization of acyl-CoAs, which has been shown to significantly increase detection sensitivity[1].

  • Sample Preparation and Extraction:

    • Homogenize tissue or cell samples in a suitable extraction buffer.

    • Perform protein precipitation, for example, with ice-cold acetonitrile.

    • Centrifuge the sample to pellet proteins and collect the supernatant containing the acyl-CoAs.

  • Derivatization Reaction:

    • To the acyl-CoA extract, add the 8-DMQ labeling reagent.

    • The reaction is typically carried out in an appropriate buffer system to ensure optimal pH for the reaction.

    • Incubate the mixture under controlled temperature and time to allow the derivatization reaction to proceed to completion.

  • Sample Clean-up (if necessary):

    • Depending on the sample matrix, a solid-phase extraction (SPE) step may be employed to remove excess reagent and other interfering substances.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into an LC-MS/MS system.

    • Use a suitable reversed-phase column for chromatographic separation.

    • Optimize mass spectrometer parameters for the detection of the 8-DMQ derivatized acyl-CoAs.

Direct LC-MS/MS Analysis Protocol for Long-Chain Acyl-CoAs

This protocol outlines a general procedure for the direct analysis of long-chain acyl-CoAs without derivatization.

  • Sample Preparation and Extraction:

    • Homogenize tissue or cell samples in an appropriate extraction solvent, often containing an acidic component to improve extraction efficiency.

    • Commonly used extraction methods include protein precipitation with trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), followed by solid-phase extraction (SPE) to remove the deproteinizing agent[1].

    • After extraction and clean-up, the acyl-CoAs are resuspended in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the extracted acyl-CoAs directly into the LC-MS/MS system.

    • Chromatographic separation is typically achieved using a reversed-phase column with a gradient elution.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target acyl-CoAs.

Conclusion

The analysis of this compound can be effectively performed using either direct LC-MS/MS or a derivatization approach with 8-DMQ. The choice of method should be guided by the specific analytical needs.

  • 8-DMQ derivatization is the superior choice when maximal sensitivity is required, for instance, in studies involving low-abundance species or in untargeted metabolomics approaches where comprehensive profiling is the goal. The significant increase in detection sensitivity can reveal subtle changes in acyl-CoA metabolism that might be missed by direct analysis[1].

  • Direct analysis offers a simpler and higher-throughput workflow, which may be advantageous for targeted quantification studies where the concentration of this compound is sufficiently high for detection without derivatization.

For researchers in drug development and those investigating metabolic pathways, the enhanced sensitivity provided by 8-DMQ derivatization offers a powerful tool to delve deeper into the roles of branched-chain fatty acyl-CoAs in health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Methylhexadecanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 8-Methylhexadecanoyl-CoA, a saturated fatty acyl-CoA, treating it as a hazardous chemical in the absence of specific disposal information. Adherence to these guidelines will help mitigate risks and ensure compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) for the specific chemical you are using. General best practices include wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves.[1] Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound, like other laboratory chemicals, should follow a structured and cautious approach. It is imperative to treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[2]

  • Waste Identification and Classification : A chemical becomes waste when it is no longer intended for use.[2][3] Unless you have explicit information to the contrary, classify this compound as hazardous chemical waste.

  • Container Selection and Labeling :

    • Use a compatible, leak-proof container for waste collection.[4][5][6] Plastic containers are often preferred.[7] The original manufacturer's container is a suitable option if it is in good condition.[5][6]

    • Clearly label the waste container with a "Hazardous Waste" tag.[3] The label must include the full chemical name ("this compound"), the accumulation start date, and any known hazards.[1] Never leave a waste container unmarked.[1]

  • Waste Segregation and Storage :

    • Store the this compound waste in a designated Satellite Accumulation Area (SAA).[7]

    • Segregate it from incompatible materials. For instance, keep it separate from acids, bases, and oxidizing agents.[4][5]

    • Ensure the container is tightly sealed to prevent spills or leaks.[1][4] It is recommended to use secondary containment, such as a spill tray, that can hold 110% of the volume of the primary container.[8]

    • Store the waste away from heat sources, direct sunlight, and high-traffic areas.[1]

  • Arranging for Disposal :

    • Do not dispose of this compound down the sink or in regular trash.[2][9]

    • Contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.[1][7] Follow their specific procedures for waste collection requests.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and requirements for managing hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[7]
Acutely Toxic Waste Limit 1 quart of liquid or 1 kilogram of solid[7]
Container Headroom At least one-inch of headroom to allow for expansion[5]
Waste Pickup Timeframe Within 3 calendar days once SAA limits are reached[7]
pH for Drain Disposal (if permissible) Between 5.0 and 12.5 (for non-hazardous aqueous solutions only)[5]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the standard workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_0 Step 1: Preparation & Identification cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Segregation & Storage cluster_3 Step 4: Final Disposal A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' Label with Chemical Name & Date C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Chemicals E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H Request Pickup I EHS Transports for Proper Disposal H->I Scheduled Collection

Caption: Workflow for the safe disposal of this compound.

Minimizing Chemical Waste Generation

A proactive approach to waste management involves minimizing its generation in the first place.[7][10] Laboratories can achieve this by:

  • Purchasing chemicals in quantities that are reasonably expected to be used.

  • Substituting hazardous chemicals with less hazardous alternatives whenever possible.[7]

  • Reducing the scale of experiments to decrease the volume of waste produced.[7]

  • Maintaining a clear inventory of chemicals to avoid ordering duplicates and to track expiration dates.

By adhering to these comprehensive procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 8-MethylHexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-MethylHexadecanoyl-CoA

This guide provides crucial safety and logistical information for the handling of this compound, a long-chain fatty acyl-CoA. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on general best practices for similar chemical compounds.[3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[3]Protects against splashes of solutions and potentially irritating aerosols. A face shield offers an additional layer of protection.[3]
Skin and Body Protection A standard laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron may be necessary for larger quantities.Provides a barrier against accidental spills and splashes.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3]Prevents direct skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[5]
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges may be necessary if handling outside a fume hood or if aerosols are generated.[4]Protects against the inhalation of potentially irritating vapors or aerosols.
Footwear Closed-toe, chemical-resistant shoes.[3]Protects feet from spills.[3]
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

2.1. Handling Procedures:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions to minimize inhalation exposure.[6]

  • Work Practices:

    • Avoid direct contact with skin, eyes, and clothing.[5][6]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling.[5]

    • Minimize the generation of dust or aerosols.[6]

    • When transferring the substance, use appropriate tools (e.g., spatula, syringe) to avoid spills.

2.2. Storage:

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Categorization: All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect unused material and any solutions in a designated, clearly labeled, and sealed hazardous waste container.

    • Dispose of any contaminated disposable labware, such as gloves, pipette tips, and paper towels, as hazardous waste.[3]

  • Disposal Method: The preferred method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling this compound and its central role in fatty acid metabolism.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Compound prep_hood->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Perform Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_doff->cleanup_dispose

Caption: Safe Handling Workflow for this compound.

G fatty_acid 8-Methylhexadecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase Activation methyl_hexadecanoyl_coa This compound acyl_coa_synthetase->methyl_hexadecanoyl_coa beta_oxidation Beta-Oxidation methyl_hexadecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa citric_acid_cycle Citric Acid Cycle acetyl_coa->citric_acid_cycle atp ATP (Energy) citric_acid_cycle->atp

Caption: Metabolic Pathway of this compound.

References

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